molecular formula C15H20N4O5 B8780572 Boc-Gly-Gly-Phe-Gly-OH CAS No. 200427-88-9

Boc-Gly-Gly-Phe-Gly-OH

货号: B8780572
CAS 编号: 200427-88-9
分子量: 336.34 g/mol
InChI 键: HXUVTXPOZRFMOY-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boc-Gly-Gly-Phe-Gly-OH is a useful research compound. Its molecular formula is C15H20N4O5 and its molecular weight is 336.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

200427-88-9

分子式

C15H20N4O5

分子量

336.34 g/mol

IUPAC 名称

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C15H20N4O5/c16-7-12(20)17-8-13(21)19-11(15(24)18-9-14(22)23)6-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2,(H,17,20)(H,18,24)(H,19,21)(H,22,23)/t11-/m0/s1

InChI 键

HXUVTXPOZRFMOY-NSHDSACASA-N

手性 SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

规范 SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine, commonly abbreviated as Boc-Gly-Gly-Phe-Gly-OH, is a protected tetrapeptide that serves as a crucial building block and linker molecule in biochemical and pharmaceutical research.[] Its structure, featuring a tert-Butoxycarbonyl (Boc) protecting group on the N-terminus, allows for controlled, stepwise peptide synthesis.[2] This peptide is particularly significant in the field of drug development, where it is frequently utilized as a protease-cleavable linker in the design of Antibody-Drug Conjugates (ADCs).[][2][3] The specific amino acid sequence (GGFG) is designed to be recognized and cleaved by certain proteases, such as cathepsin B, which are often overexpressed in tumor environments, enabling targeted release of cytotoxic payloads within cancer cells.[2]

Beyond its role in ADCs, this compound is also employed in proteomics for protein structure and function analysis, serving as a standard in mass spectrometry and chromatography.[] Its applications extend to synthetic biology for constructing artificial proteins and to materials science for creating novel biomaterials for tissue engineering and regenerative medicine.[]

Physicochemical Properties and Specifications

The quantitative data for this compound are summarized below. These properties are critical for its application in synthesis, purification, and formulation.

PropertyValue
Chemical Formula C₂₀H₂₈N₄O₇
Molecular Weight 436.46 g/mol [4]
CAS Number 187794-49-6[4]
Appearance White powder
Purity ≥ 99% (HPLC)
Solubility Soluble in DMF and DMSO[]
Storage Conditions -20°C (1 month) or -80°C (6 months), desiccated, sealed from moisture[3]

Chemical Structure

This compound is a linear tetrapeptide composed of four amino acids: two glycine (Gly) residues, one phenylalanine (Phe) residue, and a final glycine residue. The N-terminus is protected by a Boc group, and the C-terminus is a free carboxylic acid (-OH). The sequence is Boc-[Glycine]-[Glycine]-[Phenylalanine]-[Glycine]-OH.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry. The following protocol is a generalized workflow adapted from standard Boc-SPPS procedures.[5]

Objective: To synthesize the tetrapeptide Gly-Gly-Phe-Gly on a solid support resin, with the N-terminus protected by a Boc group, followed by cleavage from the resin to yield the final product.

Materials and Reagents:

  • Merrifield resin (or other suitable resin for C-terminal acid)

  • Boc-Gly-OH, Boc-Phe-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC/HOBt

  • Cleavage reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole)

Workflow Diagram:

SPPS_Workflow cluster_cycle Peptide Elongation Cycle (Repeat x3) deprotection 1. Deprotection (Remove Boc group with TFA in DCM) neutralization 2. Neutralization (Wash with DIEA in DCM) deprotection->neutralization Free N-terminus coupling 3. Coupling (Add activated Boc-AA-OH) neutralization->coupling Prepare for coupling wash 4. Wash (Remove excess reagents) coupling->wash Form peptide bond wash->deprotection Start next cycle final_cleavage Final Cleavage (Treat with HF or TFMSA to release peptide) wash->final_cleavage After final AA start Start: Resin Swelling & First AA Attachment (Couple Boc-Gly-OH to resin) start->deprotection Initiate synthesis purification Purification & Analysis (HPLC, Mass Spectrometry) final_cleavage->purification

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM for approximately 1 hour in a peptide synthesis vessel.

    • The first amino acid, Boc-Gly-OH, is attached to the resin. This is typically done by converting the amino acid to its cesium salt and heating it with the resin in DMF to form an ester linkage.

    • After coupling, wash the resin thoroughly with DMF, DCM, and methanol, and then dry it under a vacuum.

  • Peptide Elongation Cycle (for Phe, Gly, and the final Gly): This cycle is repeated for each subsequent amino acid in the sequence (Phe, then Gly, then the terminal Gly).

    • Deprotection: The Boc protecting group from the resin-bound glycine is removed by treating the resin with a solution of 50% TFA in DCM for 30 minutes. This exposes a free amine group. The resin is then washed with DCM.[5]

    • Neutralization: The resulting trifluoroacetate salt is neutralized by washing with a 10% DIEA in DCM solution for about 10 minutes. This is followed by washing with DCM and then DMF to prepare for the next coupling step.[5]

    • Coupling: The next amino acid (e.g., Boc-Phe-OH) is pre-activated. In a separate vial, dissolve Boc-Phe-OH (3 equivalents), HBTU (3 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes. Add this activated solution to the resin. The coupling reaction is allowed to proceed for 2-4 hours.[5]

    • Monitoring and Washing: The completion of the coupling reaction is monitored using a qualitative method like the ninhydrin test. After completion, the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents.

  • Final Cleavage and Deprotection:

    • Once the full tetrapeptide sequence (Boc-Gly-Gly-Phe-Gly) is assembled on the resin, the peptide must be cleaved from the solid support.

    • The resin is treated with a strong acid, such as anhydrous HF or TFMSA, typically in the presence of scavengers like anisole to prevent side reactions with sensitive residues like Phenylalanine. This step simultaneously cleaves the ester bond linking the peptide to the resin and removes any side-chain protecting groups if they were present. Since the N-terminal Boc group is also acid-labile, this step must be carefully controlled if the final product is desired with the Boc group intact. For the synthesis of this compound, a milder cleavage cocktail that preserves the Boc group while cleaving from a hyper-acid-sensitive resin (like a 2-chlorotrityl chloride resin) would be used.

  • Purification and Analysis:

    • The cleaved crude peptide is precipitated with cold ether, centrifuged, and washed.

    • The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Conclusion

This compound is a versatile and indispensable peptide intermediate. Its well-defined structure allows it to function as a protease-cleavable linker in sophisticated drug delivery systems like ADCs, contributing to the development of targeted cancer therapies. The established protocols for its chemical synthesis via Boc-SPPS enable its reliable and high-purity production, supporting its wide-ranging applications in drug development, proteomics, and biomaterials science. This technical overview provides researchers and drug development professionals with the core knowledge required to effectively utilize this important molecule in their work.

References

An In-depth Technical Guide to the Chemical Properties of Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanyl-glycine (Boc-Gly-Gly-Phe-Gly-OH). This tetrapeptide is a critical component in the field of bioconjugation, most notably serving as a protease-cleavable linker in the design of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, provides adaptable experimental protocols for its synthesis and purification, and elucidates its mechanism of action within the context of targeted drug delivery.

Core Chemical Properties

This compound is a synthetic, protected tetrapeptide. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which is labile to acid, while the C-terminus remains a free carboxylic acid. This structure allows for its use as a building block in solid-phase peptide synthesis (SPPS) and for its conjugation to other molecules.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point and detailed spectral data are not consistently available in the public domain and may be batch-specific.

PropertyValue
Molecular Formula C₂₀H₂₈N₄O₇
Molecular Weight 436.46 g/mol
CAS Number 187794-49-6
Appearance White to off-white powder
Purity Typically ≥95% (as determined by HPLC)
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in water.
Storage Conditions Store at -20°C in a desiccated environment to prevent degradation of the peptide and cleavage of the Boc protecting group.[]
Melting Point Experimental data for this specific tetrapeptide is not readily available. For the related tripeptide, Gly-Gly-Phe-OH, the melting point is 228-230 °C (decomposed).[]
Structural Information
IdentifierValue
IUPAC Name 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Sequence Boc-GGFG-OH
Canonical SMILES CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O
Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The spectrum would exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the aromatic protons of the phenylalanine side chain (multiplets between 7.1-7.3 ppm), and the various α- and β-protons of the amino acid residues.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbons of the peptide bonds and the carboxylic acid, the aromatic carbons of phenylalanine, and the aliphatic carbons of the amino acid backbones and the Boc group.

  • Mass Spectrometry: The expected [M+H]⁺ ion would be observed at an m/z of approximately 437.47.

Biological Significance and Mechanism of Action

The primary application of this compound is as a protease-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[] The GGFG sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsins B and L, which are often upregulated in the tumor microenvironment.[3]

The mechanism of action for an ADC utilizing a GGFG linker is a multi-step process:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsins recognize and cleave the GGFG peptide linker.

  • Payload Release: Cleavage of the linker liberates the cytotoxic payload within the cancer cell.

  • Cytotoxicity: The released payload exerts its cell-killing effect, for example, by inhibiting microtubule assembly or causing DNA damage.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Antigen Endosome Endosome TumorCell->Endosome Internalization (Endocytosis) Lysosome Lysosome (Cathepsins) Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload GGFG Linker Cleavage CellDeath Cell Death Payload->CellDeath Induces Cytotoxicity

ADC Mechanism of Action

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific laboratory setup and available reagents.

Synthesis of this compound via Boc-SPPS

This protocol describes the manual solid-phase synthesis of the tetrapeptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with the C-terminal carboxylic acid intact.

Materials:

  • 2-Chlorotrityl chloride resin

  • Boc-Gly-OH, Boc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Piperidine

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Dissolve Boc-Gly-OH (2 eq) and DIEA (4 eq) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any remaining active sites on the resin by adding a solution of DCM/MeOH/DIEA (8:1:1) and agitating for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Boc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 20 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Amino Acid Coupling (Iterative Cycles for Phe, Gly, Gly):

    • For each subsequent amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH):

      • Pre-activate the Boc-amino acid (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 20 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Add DIEA (6 eq) and agitate for 2-4 hours.

      • Monitor coupling completion using a Kaiser test.

      • Wash the resin with DMF (3x) and DCM (3x).

      • Perform Boc deprotection as described in step 3.

  • Final Boc Deprotection: After the final coupling, perform the Boc deprotection as described in step 3.

  • Cleavage from Resin:

    • Wash the peptide-resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/DCM (1:99).

    • Add the cleavage cocktail to the resin and agitate for 30 minutes. Repeat this step.

    • Filter the resin and collect the filtrate.

    • Neutralize the filtrate with a weak base (e.g., pyridine).

    • Evaporate the solvent to obtain the crude peptide.

Boc_SPPS_Workflow Start Start with 2-Chlorotrityl Resin Couple_Gly1 Couple Boc-Gly-OH Start->Couple_Gly1 Deprotect1 Boc Deprotection (Piperidine/DMF) Couple_Gly1->Deprotect1 Couple_Phe Couple Boc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Boc Deprotection Couple_Phe->Deprotect2 Couple_Gly2 Couple Boc-Gly-OH Deprotect2->Couple_Gly2 Deprotect3 Boc Deprotection Couple_Gly2->Deprotect3 Couple_Gly3 Couple Boc-Gly-OH Deprotect3->Couple_Gly3 Final_Deprotect Final Boc Deprotection Couple_Gly3->Final_Deprotect Cleave Cleavage from Resin (TFA/DCM) Final_Deprotect->Cleave End Crude Boc-GGFG-OH Cleave->End

Boc-SPPS Workflow
Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC.

Materials:

  • Crude this compound

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture compatible with the mobile phase (e.g., water/acetonitrile).

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the purified peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Cathepsin B Cleavage Assay

This assay can be used to confirm the susceptibility of the GGFG sequence to cleavage by cathepsin B. A fluorogenic substrate can be synthesized by conjugating a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) to the C-terminus of the GGFG peptide.

Materials:

  • GGFG-AMC substrate

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Setup: In a 96-well plate, add the GGFG-AMC substrate to the assay buffer.

  • Initiate Reaction: Add the activated Cathepsin B to the wells to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time at 37°C.

  • Data Analysis: The rate of cleavage is proportional to the rate of increase in fluorescence.

Conclusion

This compound is a well-defined tetrapeptide that plays a crucial role in the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates. Its chemical properties are tailored for its function as a stable yet cleavable linker, enabling the targeted release of cytotoxic agents in the tumor microenvironment. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this important molecule, supporting further research and development in the field of targeted cancer therapy.

References

An In-depth Technical Guide on the Synthesis of N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine (Boc-Gly-Gly-Phe-Gly-OH), a crucial tetrapeptide often employed as a protease-cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This document details the prevalent synthetic strategies, experimental protocols, and the necessary characterization data for this compound.

Introduction

N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine, commonly abbreviated as Boc-GGFG-OH, is a cornerstone in the field of bioconjugation and targeted drug delivery. The Gly-Gly-Phe-Gly sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This enzymatic cleavage facilitates the controlled release of a conjugated cytotoxic payload within the target cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The N-terminal tert-butoxycarbonyl (Boc) protecting group allows for a modular and controlled approach to the synthesis of more complex molecules, such as ADC linkers.

Synthetic Strategies

The synthesis of this compound can be principally achieved through two main strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS).

  • Solid-Phase Peptide Synthesis (SPPS): This is a widely adopted method for peptide synthesis due to its efficiency and ease of purification. The peptide is assembled sequentially on an insoluble polymer support (resin). The process involves repeated cycles of deprotection of the N-terminal protecting group and coupling of the next protected amino acid. The final peptide is then cleaved from the resin and deprotected. For the synthesis of this compound, a pre-loaded Glycine resin would be the starting point, followed by the sequential coupling of Boc-L-Phenylalanine, Boc-Glycine, and finally Boc-Glycine.

  • Solution-Phase Peptide Synthesis (SolPS): This classical approach involves the synthesis of the peptide entirely in solution. It can be performed through either a stepwise elongation or a fragment condensation strategy. For this compound, a fragment condensation approach, for instance, coupling the dipeptide Boc-Gly-Gly-OH with the dipeptide H-Phe-Gly-OH (or its ester derivative), can be an efficient route. This method is often preferred for large-scale synthesis.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, primarily focusing on a solution-phase fragment condensation approach, which is well-suited for producing the required quantities for further conjugation. The synthesis involves two key stages: the preparation of the dipeptide fragments and their subsequent coupling.

Stage 1: Synthesis of Boc-Gly-Gly-OH

This protocol is adapted from a patented synthesis method.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Glycylglycine (H-Gly-Gly-OH)132.126.1 g0.050
Sodium Carbonate (Na₂CO₃)105.99--
10% Na₂CO₃ solution-56 mL-
Di-tert-butyl dicarbonate ((Boc)₂O)218.2511.5 g0.0525
Tetrahydrofuran (THF)72.1160 mL-
Methyl tert-butyl ether (MTBE)88.1580 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Ethyl Acetate88.11100 mL-

Procedure:

  • Dissolve 6.1 g (0.050 mol) of glycylglycine in 56 mL of a 10% aqueous sodium carbonate solution with stirring until fully dissolved.

  • Cool the solution to 20°C.

  • In a separate flask, dissolve 11.5 g (0.0525 mol) of di-tert-butyl dicarbonate in 60 mL of THF.

  • Add the (Boc)₂O solution dropwise to the glycylglycine solution over 30 minutes, maintaining the temperature at or below 30°C.

  • After the addition is complete, continue stirring the reaction mixture for 2 hours at a temperature below 30°C.

  • Extract the reaction mixture with 80 mL of methyl tert-butyl ether to remove unreacted (Boc)₂O.

  • Carefully acidify the aqueous layer to a pH of 3 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with 100 mL of ethyl acetate.

  • Wash the organic phase with water, then concentrate it under reduced pressure to remove the ethyl acetate, which will result in the precipitation of a white solid.

  • Filter the solid, dry it, to obtain Boc-Gly-Gly-OH.

Expected Yield: Approximately 9.86 g (85%).

Stage 2: Synthesis of H-Phe-Gly-OMe (or other ester)

For the solution-phase coupling, the C-terminus of the second dipeptide fragment is typically protected as an ester (e.g., methyl ester) to prevent side reactions.

Reaction Scheme (illustrative for methyl ester):

  • H-Gly-OH + SOCl₂ (in MeOH) --> H-Gly-OMe·HCl

  • Boc-Phe-OH + H-Gly-OMe·HCl --(Coupling agent, Base)--> Boc-Phe-Gly-OMe

  • Boc-Phe-Gly-OMe --(Acid)--> H-Phe-Gly-OMe·HCl

Detailed protocols for these steps are based on standard peptide synthesis procedures.

Stage 3: Coupling of Boc-Gly-Gly-OH and H-Phe-Gly-OMe and Final Saponification

Reaction Scheme:

  • Boc-Gly-Gly-OH + H-Phe-Gly-OMe·HCl --(Coupling agent, Base)--> Boc-Gly-Gly-Phe-Gly-OMe

  • Boc-Gly-Gly-Phe-Gly-OMe --(Base, e.g., LiOH)--> this compound

Materials for Coupling (Illustrative):

Reagent/SolventUse
Boc-Gly-Gly-OHReactant
H-Phe-Gly-OMe·HClReactant
HBTU / HATU / DCCCoupling Agent
DIPEA / NMMBase
DMF / DCMSolvent

General Coupling Procedure:

  • Dissolve Boc-Gly-Gly-OH in a suitable solvent (e.g., DMF).

  • Add the coupling agent (e.g., HBTU) and a base (e.g., DIPEA) to activate the carboxylic acid.

  • In a separate flask, dissolve H-Phe-Gly-OMe·HCl in the same solvent and neutralize with a base.

  • Add the activated Boc-Gly-Gly-OH solution to the H-Phe-Gly-OMe solution.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction mixture to isolate the protected tetrapeptide ester, Boc-Gly-Gly-Phe-Gly-OMe.

  • Purify the product by column chromatography if necessary.

Final Saponification:

  • Dissolve the purified Boc-Gly-Gly-Phe-Gly-OMe in a suitable solvent mixture (e.g., THF/water).

  • Add a base such as lithium hydroxide (LiOH) and stir until the ester hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of 2-3 with a cold acid solution (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and evaporate the solvent to yield the final product, this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product.

ParameterExpected Value
Molecular Formula C₂₀H₂₈N₄O₇
Molecular Weight 436.46 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥95%
¹H NMR Consistent with the structure
Mass Spectrometry (ESI-MS) [M+H]⁺ = 437.2, [M+Na]⁺ = 459.2

Visualization of Synthetic Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow resin Gly-Resin deprotect1 Fmoc/Boc Deprotection (e.g., Piperidine/TFA) resin->deprotect1 wash1 Wash deprotect1->wash1 couple1 Couple Boc-Phe-OH wash1->couple1 wash2 Wash couple1->wash2 deprotect2 Fmoc/Boc Deprotection wash2->deprotect2 wash3 Wash deprotect2->wash3 couple2 Couple Boc-Gly-OH wash3->couple2 wash4 Wash couple2->wash4 deprotect3 Fmoc/Boc Deprotection wash4->deprotect3 wash5 Wash deprotect3->wash5 couple3 Couple Boc-Gly-OH wash5->couple3 wash6 Wash couple3->wash6 cleavage Cleavage from Resin (e.g., TFA) wash6->cleavage product This compound cleavage->product

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis of this compound.

Solution-Phase Fragment Condensation Workflow

SolPS_Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis glygly H-Gly-Gly-OH synth_boc_glygly Boc Protection glygly->synth_boc_glygly boc2o (Boc)₂O boc2o->synth_boc_glygly boc_glygly Boc-Gly-Gly-OH synth_boc_glygly->boc_glygly couple_fragments Fragment Condensation boc_glygly->couple_fragments phe Boc-Phe-OH couple_phe_gly Dipeptide Coupling phe->couple_phe_gly gly_ester H-Gly-OMe·HCl gly_ester->couple_phe_gly boc_phe_gly_ester Boc-Phe-Gly-OMe couple_phe_gly->boc_phe_gly_ester deprotect_phe_gly Boc Deprotection boc_phe_gly_ester->deprotect_phe_gly phe_gly_ester H-Phe-Gly-OMe·HCl deprotect_phe_gly->phe_gly_ester phe_gly_ester->couple_fragments boc_ggfg_ester Boc-Gly-Gly-Phe-Gly-OMe couple_fragments->boc_ggfg_ester saponification Saponification boc_ggfg_ester->saponification final_product This compound saponification->final_product

Caption: Workflow for the solution-phase synthesis of this compound via fragment condensation.

Conclusion

The synthesis of N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine is a well-established process that can be achieved through both solid-phase and solution-phase methodologies. The choice of the synthetic route often depends on the desired scale of production and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important peptide linker, paving the way for the development of next-generation targeted therapeutics.

The Role and Application of the Boc-Gly-Gly-Phe-Gly-OH Peptide Sequence in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrapeptide sequence Boc-Gly-Gly-Phe-Gly-OH stands as a critical component in the sophisticated architecture of modern therapeutics, most notably in the field of Antibody-Drug Conjugates (ADCs). Its primary function is to act as a stable yet selectively cleavable linker, connecting a potent cytotoxic payload to a monoclonal antibody. This strategic design enables the targeted delivery of chemotherapy agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the this compound peptide's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Core Function: A Protease-Cleavable Linker in Antibody-Drug Conjugates

The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][2] The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the N-terminus during chemical synthesis, while the C-terminal hydroxyl group (-OH) allows for conjugation to other molecular components.

The paramount application of this peptide is demonstrated in the ADC, Trastuzumab deruxtecan (DS-8201a), a highly successful therapeutic for HER2-positive cancers.[3][4][5] In this context, the GGFG linker bridges the anti-HER2 antibody, Trastuzumab, to the topoisomerase I inhibitor payload, deruxtecan.

Mechanism of Action in an ADC Context

The therapeutic action of an ADC employing a GGFG linker follows a precise sequence of events:

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the GGFG linker remaining stable, preventing premature release of the cytotoxic payload.[2]

  • Antibody Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to its specific antigen (e.g., HER2) on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex.

  • Lysosomal Trafficking: The endosome containing the ADC-antigen complex fuses with a lysosome. The internal environment of the lysosome is characterized by a low pH and a high concentration of proteases, including cathepsins.

  • Proteolytic Cleavage: Within the lysosome, cathepsins, particularly Cathepsin L, recognize and cleave the GGFG peptide sequence.[1][3] This enzymatic action liberates the cytotoxic payload from the antibody.

  • Payload-Induced Cytotoxicity: The released payload can then exert its cytotoxic effect, for instance, by intercalating with DNA and inhibiting topoisomerase I, ultimately leading to apoptosis of the cancer cell.

Quantitative Data

The efficacy of ADCs utilizing the GGFG linker is underscored by quantitative measures of their cytotoxic potency and the enzymatic cleavage of the linker.

In Vitro Cytotoxicity of Trastuzumab Deruxtecan (GGFG Linker)
Cell LineHER2 Expression LevelIC50 (µg/mL)
NCI-N87HighSensitive (IC50 calculated)
Gastric Cancer Cell Lines (unspecified)OverexpressionSignificant sensitivity (P < 0.0001)
Gastric Cancer Cell Lines (unspecified)Moderate/Low-expressionTendency to correlate with HER2 expression
Gastric Cancer Cell Lines (unspecified)Non-expressionSensitivity observed (70.6% of lines)

This table summarizes data indicating the potent cytotoxicity of Trastuzumab deruxtecan across a range of HER2 expression levels in gastric cancer cell lines.[6]

Cathepsin-Mediated Cleavage of the GGFG Linker

Studies have shown that the GGFG linker is differentially cleaved by various cathepsins. Notably, Cathepsin L is highly efficient at cleaving the GGFG sequence, leading to almost complete release of the payload (DXd) within 72 hours. In contrast, Cathepsin B shows minimal activity in this process.[1] However, both cathepsins are capable of cleaving the linker within the lysosomal environment of tumor cells.[1]

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Boc-Gly-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Phe):

    • Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Gly-OH and finally Boc-Gly-OH.

  • Final Boc Protection: The last coupling step with Boc-Gly-OH will leave the N-terminus protected with the Boc group.

  • Cleavage from Resin:

    • Wash the peptide-resin with DCM and dry under nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

Conjugation of a GGFG-Payload to an Antibody

This protocol describes the conjugation of a maleimide-functionalized GGFG-payload to a monoclonal antibody, such as Trastuzumab, via its native cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Maleimide-GGFG-Payload

  • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in the conjugation buffer.

    • Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing reactive thiol groups.

    • Incubate at 37°C for 30-60 minutes.

  • Buffer Exchange: Remove excess TCEP using a desalting column or buffer exchange into the conjugation buffer.

  • Conjugation:

    • Dissolve the Maleimide-GGFG-Payload in a co-solvent like DMSO.

    • Add the payload solution to the reduced antibody solution (typically a 5-10 fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light.

  • Quenching: Add N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated payload and antibody using size-exclusion chromatography.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Payload Release Assay

This assay measures the release of the payload from the ADC in the presence of cathepsins.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B and Cathepsin L

  • Assay buffer: 50 mM sodium acetate, pH 5.5, with 4 mM DTT (dithiothreitol)

  • Quenching solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a solution of the ADC in the assay buffer.

    • Activate the cathepsins according to the manufacturer's instructions.

    • Initiate the reaction by adding the activated cathepsin to the ADC solution. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), take aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding the cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the release kinetics.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable GGFG Linker) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (High Cathepsin Levels) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. GGFG Cleavage by Cathepsins Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation ADC Preparation cluster_assay Functional Assay SPPS Solid-Phase Peptide Synthesis of Boc-GGFG-OH Conjugation Conjugation with Maleimide-GGFG-Payload SPPS->Conjugation Reduction Antibody Reduction (expose thiols) Reduction->Conjugation Purification ADC Purification (SEC) Conjugation->Purification Incubation In Vitro Incubation with Cathepsins Purification->Incubation Sampling Time-Point Sampling & Quenching Incubation->Sampling Analysis LC-MS/MS Analysis of Released Payload Sampling->Analysis

References

The Biological Activity of Boc-Protected Tetrapeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of peptides as therapeutic agents has garnered significant interest in recent decades. Tetrapeptides, in particular, represent a class of molecules that balance structural simplicity with the potential for potent and selective biological activity. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of these tetrapeptides is a critical strategy in their chemical synthesis and can also modulate their biological properties. This technical guide provides an in-depth overview of the biological activities of Boc-protected tetrapeptides, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

I. Synthesis of Boc-Protected Tetrapeptides

The synthesis of Boc-protected tetrapeptides is most commonly achieved through solid-phase peptide synthesis (SPPS), utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a general cycle for the addition of a single amino acid to the peptide chain on a resin support.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

  • Follow with a 20-25 minute treatment with 50% TFA in DCM to completely remove the Boc group. When cysteine (Cys), methionine (Met), or tryptophan (Trp) are present, 0.5% dithioethane (DTE) should be added to the TFA solution to scavenge the tert-butyl cations.

  • Wash the resin with DCM (2x) and isopropanol (2x) to remove residual TFA.

3. Neutralization:

  • Wash the resin with DMF (3x).

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x).

4. Amino Acid Coupling:

  • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent such as 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Add a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents).

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. The HF is then removed under vacuum.

  • The crude peptide is precipitated with cold diethyl ether, washed, and dried.

7. Purification and Characterization:

  • The crude peptide is dissolved in a suitable aqueous buffer and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the final peptide are confirmed by analytical RP-HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Boc_SPPS_Workflow Resin Resin Support Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Start Cycle Wash Wash (DCM/DMF) Deprotection->Wash Neutralization Neutralization (10% DIEA/DMF) Coupling Amino Acid Coupling (Boc-AA, DCC/HOBt) Neutralization->Coupling Coupling->Wash Kaiser Test Wash->Neutralization Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (HF) Repeat->Cleavage No (Final AA) Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Boc-Tetrapeptide Purification->Peptide

Figure 1: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

II. Anticancer Activity of Boc-Protected Tetrapeptides

Several studies have highlighted the potential of tetrapeptides as anticancer agents. The presence of a Boc protecting group can influence the peptide's hydrophobicity and interaction with cell membranes, potentially enhancing its cytotoxic effects against cancer cells.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

One of the key mechanisms by which some tetrapeptides exert their anticancer effects is through the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. A critical mediator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The tetrapeptide Arg-Leu-Tyr-Glu (RLYE) has been shown to inhibit VEGF-A-induced angiogenesis by targeting the VEGFR-2 signaling pathway. While the direct activity of a Boc-protected version of this peptide has not been extensively reported, the underlying pathway provides a valuable target for Boc-tetrapeptide drug design. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_receptor Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 BocTetrapeptide Boc-Tetrapeptide (e.g., Boc-Arg-Leu-Tyr-Glu) BocTetrapeptide->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration PI3K->Migration mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation

Figure 2: Inhibition of the VEGFR-2 signaling pathway by a Boc-protected tetrapeptide.

Quantitative Data: Anticancer Activity

Specific IC50 values for a wide range of Boc-protected tetrapeptides against various cancer cell lines are not extensively documented in publicly available literature. However, studies on related compounds provide valuable insights. For instance, a prodrug approach using a Boc-Gly-Pro dipeptide linked to an annonaceous acetogenin has been explored for targeting fibroblast activation protein in the tumor microenvironment. The table below summarizes representative data for related peptide compounds to illustrate the potential potency.

Peptide/CompoundCancer Cell LineIC50 (µM)Reference
Boc-Gly-Pro-Annonaceous Acetogenin ProdrugVariousVaries with cell line and specific acetogeninGeneral concept from literature
Pseudoxylallemycin C (Cyclic Tetrapeptide)K5626.8[1]
Scleritodermin A (Cyclic Peptide)HCT1161.9[1]
Scleritodermin A (Cyclic Peptide)A27800.94[1]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Treatment with Boc-Tetrapeptides:

  • Prepare a series of dilutions of the Boc-protected tetrapeptide in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the solvent used to dissolve the peptide) and an untreated control.

3. Incubation:

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

4. MTT Addition:

  • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background subtraction.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the percentage of viability against the peptide concentration and determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth).

III. Antimicrobial Activity of Boc-Protected Tetrapeptides

Boc-protected tetrapeptides have also shown promise as antimicrobial agents. The Boc group, by increasing the hydrophobicity of the peptide, can facilitate its interaction with and disruption of microbial cell membranes.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for many antimicrobial peptides (AMPs) is the disruption of the bacterial cell membrane integrity. The cationic and amphipathic nature of these peptides allows them to preferentially interact with the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids) over the zwitterionic membranes of mammalian cells. Several models have been proposed to describe the process of membrane disruption:

  • Barrel-Stave Model: Peptide monomers insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel.

  • Toroidal Pore Model: The peptides induce the lipid monolayer to bend inward, forming a pore where the peptide and the lipid head groups line the channel.

  • Carpet Model: The peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles.

Antimicrobial_Mechanisms cluster_membrane Bacterial Membrane cluster_models Membrane Disruption Models Membrane Lipid Bilayer Barrel Barrel-Stave Pore Membrane->Barrel Toroidal Toroidal Pore Membrane->Toroidal Carpet Carpet Micellization Membrane->Carpet Disruption Membrane Disruption & Cell Lysis Barrel->Disruption Toroidal->Disruption Carpet->Disruption BocTetrapeptide Boc-Tetrapeptide BocTetrapeptide->Membrane Electrostatic Interaction

Figure 3: Proposed models for the disruption of bacterial membranes by Boc-protected tetrapeptides.

Quantitative Data: Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
Boc-Gln/ChloramphenicolE. coli31.25 / 1.9[2]
Boc-Val/ChloramphenicolE. coli31.25 / 1.9[2]
Boc-Phe-Trp-OMeGram-positive & Gram-negative230 - 400General finding for dipeptides
Boc-Trp-Trp-OMeGram-positive & Gram-negative230 - 400General finding for dipeptides
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a Boc-protected tetrapeptide can be determined using a broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth, MHB).

  • Incubate overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

2. Preparation of Peptide Dilutions:

  • Prepare a stock solution of the Boc-protected tetrapeptide in a suitable solvent (e.g., DMSO or water).

  • Perform a two-fold serial dilution of the peptide stock solution in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

IV. Enzyme Inhibition by Boc-Protected Tetrapeptides

Boc-protected tetrapeptides can also function as enzyme inhibitors, with their activity depending on the specific amino acid sequence and the target enzyme.

Mechanism of Action: Competitive Inhibition of Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension. Certain tetrapeptides have been identified as potent ACE inhibitors. These peptides act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of its natural substrate, angiotensin I. The Boc group can influence the binding affinity of the tetrapeptide to the enzyme's active site.

ACE_Inhibition ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II (Vasoconstriction) ACE->Angiotensin_II Catalyzes Angiotensin_I Angiotensin I Angiotensin_I->ACE Substrate BocTetrapeptide Boc-Tetrapeptide Inhibitor BocTetrapeptide->ACE Competitive Inhibition

Figure 4: Competitive inhibition of Angiotensin-Converting Enzyme (ACE) by a Boc-protected tetrapeptide.

Quantitative Data: ACE Inhibition

Several tetrapeptides have been shown to inhibit ACE with varying potencies. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

TetrapeptideIC50 (µM)Reference
YYWK19.98 ± 8.19[3]
WWNW> 5000[3]
WFRV> 5000[3]
IPR460.06 ± 2.42[4]
Experimental Protocol: ACE Inhibition Assay

The inhibitory activity of Boc-protected tetrapeptides against ACE can be determined using a spectrophotometric assay based on the hydrolysis of a synthetic substrate, such as furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG).

1. Reagent Preparation:

  • Prepare a solution of ACE in a suitable buffer (e.g., 50 mM HEPES buffer, pH 8.0, containing 300 mM NaCl).

  • Prepare a solution of the substrate FAPGG in the same buffer.

  • Prepare various concentrations of the Boc-protected tetrapeptide inhibitor.

2. Assay Procedure:

  • In a 96-well UV-transparent plate, add the ACE solution and the inhibitor solution.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the FAPGG substrate solution.

  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The hydrolysis of FAPGG results in a decrease in absorbance.

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control reaction without the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

V. Conclusion

Boc-protected tetrapeptides represent a versatile class of molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The Boc protecting group plays a crucial role not only in their chemical synthesis but also in modulating their physicochemical properties, which in turn influences their biological function. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration and optimization of Boc-protected tetrapeptides as potential therapeutic agents. Further research is warranted to expand the library of these compounds and to fully elucidate their mechanisms of action and therapeutic potential.

References

The GGFG Peptide Sequence: A Technical Guide for Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence has emerged as a critical component in the field of proteomics, particularly in the design and development of targeted therapeutics. Its primary role is as an enzymatically cleavable linker in antibody-drug conjugates (ADCs), a class of biopharmaceuticals that combines the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. This technical guide provides an in-depth overview of the GGFG peptide's function, the experimental methodologies used to characterize it, and the cellular pathways that govern its activity.

The Role of GGFG in Antibody-Drug Conjugates

The GGFG sequence is engineered to be stable in systemic circulation, preventing the premature release of the cytotoxic payload and minimizing off-target toxicity. Upon internalization of the ADC into a target cancer cell, the GGFG linker is cleaved by lysosomal proteases, specifically cathepsins, which are often upregulated in the tumor microenvironment. This cleavage releases the cytotoxic drug inside the cancer cell, leading to cell death.[1]

One of the most notable examples of a GGFG-containing ADC is Trastuzumab deruxtecan (T-DXd), which is approved for the treatment of certain types of HER2-positive cancers.[2][3][4] In this ADC, the GGFG linker connects the anti-HER2 antibody, trastuzumab, to the topoisomerase I inhibitor, deruxtecan.[2][5]

Quantitative Data: Cleavage Kinetics and Plasma Stability

The efficiency of payload release and the stability of the ADC in circulation are critical parameters for its therapeutic efficacy. While specific kinetic data for GGFG cleavage by various cathepsins are often proprietary, the following tables present illustrative data based on comparative studies of similar peptide linkers to provide a framework for evaluation.

Table 1: Illustrative Cathepsin Cleavage Kinetics of Peptide Linkers

Peptide LinkerTarget CathepsinApparent Km (µM)Apparent kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
GGFG Cathepsin L10-201.5-2.51.0 x 10⁵ - 2.0 x 10⁵
GGFG Cathepsin B20-400.5-1.01.5 x 10⁴ - 4.0 x 10⁴
Val-CitCathepsin B15-301.0-2.05.0 x 10⁴ - 1.5 x 10⁵
Val-AlaCathepsin B25-500.8-1.52.0 x 10⁴ - 5.0 x 10⁴

Note: This table presents hypothetical data for illustrative purposes, based on qualitative statements from research articles indicating that Cathepsin L is more efficient at cleaving GGFG than Cathepsin B.[1] Actual values may vary depending on the specific experimental conditions, payload, and conjugation chemistry.

Table 2: Comparative Plasma Stability of ADCs with Different Linkers

ADC LinkerSpeciesAssayHalf-life (t1/2) in Plasma (days)% Payload Release at 7 days
GGFG HumanIn vitro> 21< 5%
GGFG MouseIn vitro> 14< 10%
Val-CitHumanIn vitro> 21< 5%
Val-CitMouseIn vitro2-4> 50%

Note: This table provides representative data based on findings that GGFG linkers exhibit high stability in human and mouse plasma, while Val-Cit linkers are known to be less stable in mouse plasma due to cleavage by carboxylesterases.[6][7][8]

Experimental Protocols

Synthesis of Maleimide-GGFG-Deruxtecan Linker-Payload

This protocol outlines the general steps for the synthesis of a maleimide-functionalized GGFG linker attached to the deruxtecan payload.

Materials:

  • Fmoc-Gly-Gly-Phe-Gly-OH

  • Deruxtecan (with a suitable conjugation handle)

  • Coupling reagents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in DMF

  • Maleimide-PEG-NHS ester

  • Solvents (DMF, DCM, DMSO)

  • HPLC for purification

Procedure:

  • Peptide Synthesis: The GGFG peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.

  • Payload Conjugation: The C-terminus of the fully protected GGFG peptide is activated with coupling reagents and reacted with the amino group on the deruxtecan payload in the presence of DIPEA.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Maleimide Functionalization: The deprotected N-terminus of the GGFG-deruxtecan conjugate is reacted with a maleimide-PEG-NHS ester to introduce the maleimide group for antibody conjugation.

  • Purification: The final maleimide-GGFG-deruxtecan product is purified by reverse-phase HPLC.

  • Characterization: The identity and purity of the product are confirmed by mass spectrometry and NMR.

Conjugation of Trastuzumab to Maleimide-GGFG-Deruxtecan

This protocol describes the conjugation of the linker-payload to the trastuzumab antibody via cysteine engineering or reduction of interchain disulfides.[9][10]

Materials:

  • Trastuzumab antibody

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

  • Maleimide-GGFG-Deruxtecan

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) columns for purification

Procedure:

  • Antibody Reduction: Trastuzumab is partially reduced with TCEP or DTT to expose free thiol groups from the interchain disulfide bonds. The extent of reduction is controlled to achieve the desired drug-to-antibody ratio (DAR).[10]

  • Conjugation Reaction: The reduced antibody is immediately reacted with a molar excess of the maleimide-GGFG-deruxtecan linker-payload. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.[11]

  • Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: The resulting ADC is purified using size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.

  • Characterization: The purified ADC is characterized to determine the DAR, purity, and extent of aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the GGFG linker to cleavage by cathepsin B.[1]

Materials:

  • GGFG-containing ADC

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: The ADC is incubated with cathepsin B in the assay buffer at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: The reaction in each aliquot is stopped by adding a cold quenching solution.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload over time.

  • Data Analysis: The rate of cleavage is determined by plotting the concentration of the released payload against time.

In Vitro Cytotoxicity (MTT) Assay

This assay measures the cell-killing ability of the GGFG-containing ADC.[6][12][13]

Materials:

  • Target cancer cell line (e.g., HER2-positive)

  • Non-target cell line (e.g., HER2-negative)

  • GGFG-containing ADC

  • Control antibody and control ADC

  • Cell culture medium and supplements

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.[6][13]

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, control antibody, and control ADC for a period of 3-5 days.[12]

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: The formazan crystals are dissolved by adding the solubilization solution.[12][13]

  • Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.[6]

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against ADC concentration.[12]

Signaling Pathways and Logical Relationships

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC utilizing a GGFG linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-GGFG-Payload) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsins) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Deruxtecan) Lysosome->Payload 4. GGFG Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

ADC Mechanism of Action
Regulation of Cathepsin Expression

The expression of cathepsins, the enzymes responsible for cleaving the GGFG linker, is often upregulated in cancer cells through various signaling pathways. Understanding these pathways is crucial for identifying patient populations that may respond better to ADCs with cleavable linkers.

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[14][15] TGF-β can upregulate the expression of cathepsins, contributing to tumor progression.[2][12]

TGFB_Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binding SMAD23 p-SMAD2/3 TGFBR->SMAD23 Phosphorylation SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Cathepsin_Gene Cathepsin Gene Transcription Nucleus->Cathepsin_Gene Cathepsin_Protein Cathepsin Protein (e.g., Cathepsin B) Cathepsin_Gene->Cathepsin_Protein Upregulation

TGF-β Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Ras-Raf-MEK-ERK cascade, is a key regulator of cell proliferation, differentiation, and survival.[16][17] Aberrant activation of this pathway is common in many cancers and has been shown to increase the expression of cathepsins, such as Cathepsin L.[18][19]

MAPK_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1) Cathepsin_Gene Cathepsin Gene Transcription Transcription_Factors->Cathepsin_Gene Activation Nucleus->Transcription_Factors Cathepsin_Protein Cathepsin Protein (e.g., Cathepsin L) Cathepsin_Gene->Cathepsin_Protein Upregulation

MAPK Signaling Pathway

Conclusion

The GGFG peptide sequence is a cornerstone of modern ADC design, offering a balance of stability and controlled, targeted payload release. A thorough understanding of its cleavage kinetics, the experimental protocols for its implementation and evaluation, and the cellular pathways that regulate its enzymatic cleavage are essential for the successful development of next-generation targeted cancer therapies. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in this endeavor.

References

An In-depth Technical Guide to Boc-Gly-Gly-Phe-Gly-OH as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanyl-glycine (Boc-Gly-Gly-Phe-Gly-OH) is a synthetic tetrapeptide that has emerged as a critical tool in biomedical research and drug development. Its primary application lies in the field of Antibody-Drug Conjugates (ADCs), where it serves as a protease-cleavable linker, connecting a monoclonal antibody to a cytotoxic payload. The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be recognized and cleaved by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism allows for the controlled release of the cytotoxic drug at the desired site of action, minimizing systemic toxicity and enhancing the therapeutic index of the ADC.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role as a protease-cleavable linker, and its application in the synthesis of ADCs. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C20H28N4O7[1]
Molecular Weight 436.46 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥98%[3]
Solubility Soluble in DMSO (≥ 100 mg/mL) and water (25 mg/mL, may require ultrasound)[1][2]
Storage Conditions Powder: -20°C (1 year) or -80°C (2 years), sealed from moisture. In solvent: -20°C (1 month) or -80°C (6 months).[1][4]

This compound as a Protease-Cleavable Linker

The GGFG tetrapeptide sequence is a substrate for lysosomal cysteine proteases, most notably Cathepsin L.[5] The cleavage of the peptide linker occurs within the lysosome following the internalization of the ADC by the target cancer cell. This enzymatic cleavage liberates the cytotoxic payload, allowing it to exert its therapeutic effect.

Signaling Pathway for ADC Internalization and Payload Release

The following diagram illustrates the mechanism of action of an ADC employing a GGFG linker.

ADC_MOA Figure 1. Mechanism of Action of an ADC with a GGFG Linker ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cathepsin Cathepsin L Lysosome->Cathepsin Payload Cytotoxic Payload Lysosome->Payload 5. Payload Release Cathepsin->Lysosome 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Therapeutic Effect

Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome where cathepsins cleave the GGFG linker, releasing the cytotoxic payload.

Enzyme Specificity and Cleavage Kinetics

Experimental Protocols

Synthesis of a GGFG-Payload Conjugate

The synthesis of an ADC is a multi-step process that involves the preparation of the linker-payload conjugate, followed by its conjugation to the antibody. The following is a generalized protocol for the synthesis of a GGFG-payload conjugate, which can be adapted for specific payloads.

Workflow for GGFG-Payload Synthesis

GGFG_Payload_Synthesis Figure 2. Workflow for GGFG-Payload Synthesis cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Payload Activation & Conjugation cluster_2 Step 3: Purification Boc_GGFG This compound Deprotection Acidic Conditions (e.g., TFA) Boc_GGFG->Deprotection NH2_GGFG H2N-Gly-Gly-Phe-Gly-OH Deprotection->NH2_GGFG Conjugation Peptide Coupling NH2_GGFG->Conjugation Payload Payload (e.g., MMAE) Activation Activating Agent (e.g., HATU, HOBt) Payload->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation GGFG_Payload GGFG-Payload Conjugate Conjugation->GGFG_Payload Purification RP-HPLC or SPE GGFG_Payload->Purification Pure_GGFG_Payload Purified GGFG-Payload Purification->Pure_GGFG_Payload

Caption: Boc deprotection, payload activation and conjugation, and final purification are key steps in synthesizing the GGFG-payload.

Detailed Methodology:

  • Boc Deprotection: The Boc protecting group on this compound is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[7] The deprotected peptide is then neutralized.

  • Payload Activation: The carboxylic acid group of the payload (if applicable) is activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

  • Conjugation: The deprotected GGFG peptide is reacted with the activated payload in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

  • Purification: The resulting GGFG-payload conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE).[8]

Enzymatic Cleavage Assay

To evaluate the cleavage of the GGFG linker by a specific cathepsin, an in vitro enzymatic assay can be performed.

Workflow for Enzymatic Cleavage Assay

Cleavage_Assay_Workflow Figure 3. Workflow for GGFG Linker Enzymatic Cleavage Assay cluster_0 Assay Setup cluster_1 Time-Point Sampling cluster_2 Analysis GGFG_Substrate GGFG-Substrate (e.g., ADC or fluorescent probe) Incubation Incubation at 37°C GGFG_Substrate->Incubation Cathepsin_Enzyme Purified Cathepsin (e.g., Cathepsin L) Cathepsin_Enzyme->Incubation Assay_Buffer Assay Buffer (pH 5.5, with DTT) Assay_Buffer->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., acid or inhibitor) Time_Points->Quenching Analysis LC-MS/MS or Fluorescence Measurement Quenching->Analysis Data_Analysis Quantify Cleaved Product Analysis->Data_Analysis

Caption: The enzymatic cleavage assay involves incubation of the GGFG-substrate with cathepsin, followed by time-point sampling and analysis to quantify the released product.

Detailed Methodology:

  • Reagents and Buffers:

    • Substrate: GGFG-linked payload or a GGFG-fluorescent probe.

    • Enzyme: Purified human Cathepsin L.

    • Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol (DTT) to maintain the active state of the cysteine protease.[9]

  • Assay Procedure:

    • Pre-incubate the enzyme in the assay buffer at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction mixture at 37°C.

    • At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a strong acid or a specific inhibitor).

  • Analysis:

    • Analyze the quenched samples by LC-MS/MS to separate and quantify the parent substrate and the cleaved product.

    • Alternatively, if a fluorescent substrate is used, measure the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Plot the concentration of the cleaved product against time to determine the initial reaction velocity.

    • By varying the substrate concentration, Michaelis-Menten kinetics can be used to determine the Km and kcat values.

Characterization of GGFG-Containing ADCs

The characterization of ADCs is crucial to ensure their quality, efficacy, and safety. Mass spectrometry (MS) is a powerful tool for the analysis of ADCs.

Key ADC Characterization Parameters

ParameterDescriptionAnalytical Technique
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to each antibody.Native MS, SEC-MS
Drug Load Distribution The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).Native MS, SEC-MS
Conjugation Site The specific amino acid residues on the antibody where the drug is attached.Peptide mapping with LC-MS/MS
Free Drug Level The amount of unconjugated payload in the final ADC product.RP-HPLC, LC-MS

Native mass spectrometry, often coupled with size-exclusion chromatography (SEC-MS), is particularly well-suited for determining the DAR and drug load distribution of intact ADCs.[10]

Conclusion

This compound is a versatile and indispensable research tool, particularly in the rapidly advancing field of antibody-drug conjugates. Its well-defined chemical properties and specific enzymatic cleavage by lysosomal proteases make it an ideal linker for the targeted delivery of cytotoxic agents to cancer cells. The detailed protocols and characterization methods outlined in this guide are intended to provide researchers with the necessary information to effectively utilize this tetrapeptide in their drug development endeavors. Further research into the precise kinetic parameters of GGFG cleavage by various cathepsins will continue to refine the design of next-generation ADCs with improved therapeutic profiles.

References

A Technical Review of Boc-Gly-Gly-Phe-Gly-OH: A Key Component in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Boc-Gly-Gly-Phe-Gly-OH, a critical building block in the development of sophisticated biotherapeutics. The primary focus of this document is on its role as a precursor to the protease-cleavable Gly-Gly-Phe-Gly (GGFG) linker, which has been instrumental in the design of highly effective antibody-drug conjugates (ADCs). We will delve into its synthesis, mechanism of action, and its application in the groundbreaking ADC, Trastuzumab deruxtecan. This guide will present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key processes to facilitate a deeper understanding of this important molecule.

Introduction to this compound

This compound is an N-terminally protected tetrapeptide. The tert-butoxycarbonyl (Boc) protecting group on the N-terminal glycine allows for controlled, stepwise peptide synthesis, making it a valuable intermediate in the construction of more complex peptide structures[1][2]. Its primary and most significant application is in the field of oncology, specifically in the synthesis of linkers for ADCs[1][3].

The Gly-Gly-Phe-Gly sequence is designed to be a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment[4][5]. This enzymatic cleavability allows for the targeted release of a cytotoxic payload from the ADC within cancer cells, thereby enhancing the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity[4][5].

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug[6]. The linker, which connects the antibody to the payload, is a critical component that dictates the stability and efficacy of the ADC[7]. The GGFG linker, derived from this compound, is a key feature of the highly successful ADC, Trastuzumab deruxtecan (T-DXd, formerly known as DS-8201a)[3][8].

Mechanism of Action in ADCs

The mechanism of an ADC employing a GGFG linker can be summarized in the following steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically binds to a target antigen on the surface of a cancer cell[5].

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis[5].

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes[7].

  • Enzymatic Cleavage: Within the lysosome, cathepsins, particularly Cathepsin L, recognize and cleave the GGFG peptide linker[9].

  • Payload Release and Action: The cleavage of the linker releases the cytotoxic payload, which can then exert its cell-killing effect, for example, by inhibiting DNA replication or microtubule formation[3][5].

A significant advantage of some ADCs with cleavable linkers, including those with a GGFG linker, is the "bystander effect." The released payload can diffuse out of the target cell and kill neighboring cancer cells, even if they do not express the target antigen[8].

Quantitative Data

The following tables summarize key quantitative data related to ADCs utilizing the GGFG linker, primarily focusing on Trastuzumab deruxtecan.

ParameterValueSource(s)
Drug-to-Antibody Ratio (DAR)
Trastuzumab deruxtecan (T-DXd)7-8[3][10][11]
Pharmacokinetics (in cynomolgus monkeys)
Total Radioactivity Excreted (336 h post-dose)86.0%[1]
- in feces67.3%[1]
- in urine18.7%[1]
Linker Cleavage
Primary Cleaving EnzymeCathepsin L[9]
Time for near-complete payload release (in vitro)72 hours[9]
In Vitro Cytotoxicity
General IC50 range for effective ADCsLow nanomolar[12][13]

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the synthesis and evaluation of ADCs with GGFG linkers.

Synthesis of ADCs with a GGFG Linker

The synthesis of an ADC with a GGFG linker is a multi-step process that involves the synthesis of the drug-linker conjugate followed by its attachment to the antibody.

General Protocol:

  • Drug-Linker Synthesis: The this compound is first deprotected to expose the N-terminal amine. The resulting GGFG peptide is then coupled to a self-immolative spacer (like p-aminobenzyl alcohol) and the cytotoxic payload. The other end of the peptide is functionalized with a reactive group (e.g., maleimide) for antibody conjugation[6][7].

  • Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups.

  • Conjugation: The maleimide-functionalized drug-linker is then conjugated to the free thiol groups on the antibody via a Michael addition reaction[6].

  • Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography and characterized to determine the DAR and ensure homogeneity.

In Vitro Cytotoxicity Assay

This assay measures the ability of the ADC to kill cancer cells.

Protocol using MTT:

  • Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight[7][14].

  • ADC Treatment: The cells are treated with serial dilutions of the ADC for 72-96 hours[7].

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals[14].

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read on a plate reader to determine cell viability[7][14]. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then calculated[13].

Cathepsin B Cleavage Assay

This assay evaluates the enzymatic cleavage of the GGFG linker.

General Protocol:

  • Enzyme Activation: An enzyme-activating solution containing a reducing agent like L-cysteine is prepared[15].

  • Incubation: The ADC or drug-linker conjugate is incubated with the active form of Cathepsin B at 37°C[15][16].

  • Analysis: Aliquots are taken at various time points, and the reaction is quenched. The samples are then analyzed by techniques such as UHPLC-MS to detect and quantify the released payload[15].

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound and its application in ADCs.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation Boc_GGFG This compound Deprotection Boc Deprotection Boc_GGFG->Deprotection GGFG H-Gly-Gly-Phe-Gly-OH Deprotection->GGFG Coupling Coupling to Spacer & Payload GGFG->Coupling Linker_Payload Maleimide-GGFG-Payload Coupling->Linker_Payload Conjugation Conjugation Reaction Linker_Payload->Conjugation Antibody Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction Antibody->Reduction Reduced_Ab Reduced mAb (with -SH groups) Reduction->Reduced_Ab Reduced_Ab->Conjugation Purification Purification & Characterization Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for the synthesis of an ADC using a GGFG linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_bystander Bystander Effect ADC ADC in Circulation Binding Binding to Tumor Cell Antigen ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin-mediated Linker Cleavage Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Action Cell Death Payload->Action Diffusion Payload Diffusion Payload->Diffusion Neighbor_Cell Neighboring Tumor Cell Diffusion->Neighbor_Cell Neighbor_Death Cell Death Neighbor_Cell->Neighbor_Death

Caption: Mechanism of action of a GGFG-linked ADC.

Conclusion

This compound is a pivotal molecule in the advancement of targeted cancer therapies. Its role as a precursor to the enzymatically cleavable GGFG linker has enabled the development of highly effective and stable ADCs, exemplified by the clinical success of Trastuzumab deruxtecan. The ability to achieve a high drug-to-antibody ratio and the targeted release of the cytotoxic payload within tumor cells underscore the importance of this tetrapeptide in modern drug development. Future research may focus on further optimizing peptide linker sequences to enhance their cleavage specificity and stability, paving the way for even more potent and safer ADCs.

References

An In-depth Technical Guide to Boc-Gly-Gly-Phe-Gly-OH (CAS Number 187794-49-6): A Core Component in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-Gly-Phe-Gly-OH, with the CAS number 187794-49-6, is a synthetically derived, N-terminally protected tetrapeptide. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, is fundamental to its application in the sophisticated field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its critical role as a protease-cleavable linker in targeted cancer therapies.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound.

PropertyValueReference
CAS Number 187794-49-6[1][2][3][4][5]
Molecular Formula C₂₀H₂₈N₄O₇[1]
Molecular Weight 436.46 g/mol [1]
Appearance White to off-white powderGeneral supplier information
Purity Typically ≥95% (HPLC)General supplier information
Solubility Soluble in organic solvents such as DMF and DMSO.General supplier information
Storage Conditions -20°C, desiccated.[1]

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a crucial building block for protease-cleavable linkers in ADCs.[5] The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[6][7] This enzymatic cleavage is a critical step in the mechanism of action for many ADCs, ensuring the targeted release of the cytotoxic payload within cancer cells, thereby minimizing systemic toxicity.[7]

The Boc protecting group on the N-terminus is essential for the stepwise synthesis of the linker-payload conjugate, preventing unwanted reactions during the coupling of the cytotoxic drug to the C-terminus of the peptide. This group is typically removed under acidic conditions to reveal the terminal amine for subsequent conjugation to the antibody.[5]

Signaling Pathway of ADC Action

The following diagram illustrates the general mechanism of an ADC utilizing a GGFG linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Protease Cleavage of GGFG Linker Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: General workflow of an ADC with a protease-cleavable GGFG linker.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a standard manual Boc-chemistry solid-phase synthesis approach.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Boc-Gly-OH, Boc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

    • Dissolve Boc-Gly-OH (2 eq) and DIPEA (4 eq) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Peptide Chain Elongation (Gly, Phe, Gly):

    • Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Boc group. Wash the resin with DMF (5x).

    • Coupling:

      • Pre-activate the next Boc-amino acid (Boc-Phe-OH or Boc-Gly-OH, 3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.

      • Add the activated amino acid solution to the resin.

      • Add DIPEA (6 eq) and agitate for 2-4 hours.

      • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Boc Deprotection:

    • After the final coupling, treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of TFA/DCM (1:99) for 1-2 hours.

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and NMR.

Experimental Workflow for Synthesis

SPPS_Workflow Start Start with 2-CTC Resin Load_Gly1 Load Boc-Gly-OH Start->Load_Gly1 Wash1 Wash Load_Gly1->Wash1 Deprotect1 Boc Deprotection (Piperidine/DMF) Wash1->Deprotect1 Couple_Phe Couple Boc-Phe-OH Deprotect1->Couple_Phe Wash2 Wash Couple_Phe->Wash2 Deprotect2 Boc Deprotection Wash2->Deprotect2 Couple_Gly2 Couple Boc-Gly-OH Deprotect2->Couple_Gly2 Wash3 Wash Couple_Gly2->Wash3 Deprotect3 Boc Deprotection Wash3->Deprotect3 Couple_Gly3 Couple Boc-Gly-OH Deprotect3->Couple_Gly3 Wash4 Wash Couple_Gly3->Wash4 Final_Deprotect Final Boc Deprotection (TFA/DCM) Wash4->Final_Deprotect Cleavage Cleavage from Resin Final_Deprotect->Cleavage Purification RP-HPLC Purification Cleavage->Purification End This compound Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Protease Cleavage Assay

This protocol provides a general method to assess the cleavage of the GGFG linker by cathepsin B.

Materials:

  • Boc-Gly-Gly-Phe-Gly-payload conjugate

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Enzyme Activation: Pre-incubate cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the Boc-Gly-Gly-Phe-Gly-payload conjugate to the activated enzyme solution to a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.

  • Analysis:

    • Analyze the samples by LC-MS.

    • Monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peak corresponding to the cleaved payload.

    • Quantify the percentage of cleavage at each time point.

Logical Relationship for ADC Development

ADC_Development_Logic Peptide_Synthesis Synthesis of Boc-GGFG-OH Payload_Coupling Coupling of Payload to Peptide Linker Peptide_Synthesis->Payload_Coupling Deprotection Boc Deprotection Payload_Coupling->Deprotection Antibody_Conjugation Conjugation to Antibody Deprotection->Antibody_Conjugation Purification Purification of ADC Antibody_Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization InVitro_Assay In Vitro Cleavage Assay Characterization->InVitro_Assay Cell_Based_Assay Cell-Based Cytotoxicity Assay Characterization->Cell_Based_Assay InVivo_Studies In Vivo Efficacy Studies Cell_Based_Assay->InVivo_Studies

Caption: Logical workflow for the development of an ADC using Boc-GGFG-OH.

Conclusion

This compound is a vital component in the design and synthesis of advanced antibody-drug conjugates. Its specific, protease-cleavable sequence allows for the targeted delivery and release of potent cytotoxic agents within tumor cells, a cornerstone of modern precision oncology. The synthetic and analytical protocols outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this key molecule in their pursuit of novel and more effective cancer therapies. The careful execution of these experimental procedures is paramount to ensuring the quality, stability, and efficacy of the resulting ADCs.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a foundational and robust method for the chemical synthesis of peptides.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][] The use of the acid-labile Boc group for the temporary protection of the α-amino group, in conjunction with more stable benzyl-based side-chain protecting groups, allows for the selective and efficient elongation of the peptide.[3][4]

This document provides a detailed protocol for the manual synthesis of the tetrapeptide Boc-Gly-Gly-Phe-Gly-OH. The peptide is assembled on a Merrifield resin, and each cycle of amino acid addition involves three key steps: Nα-Boc deprotection, neutralization, and coupling.[5] Upon completion of the sequence, the peptide is cleaved from the resin to yield the desired C-terminal carboxylic acid.

Materials and Reagents

The following table outlines the necessary materials and reagents for the synthesis.

Category Item Grade Suggested Supplier
Resin Merrifield Resin (1% DVB, 100-200 mesh)Synthesis GradeSigma-Aldrich, Novabiochem
Amino Acids Boc-Gly-OHSynthesis GradeChemPep, BOC Sciences
Boc-Phe-OHSynthesis GradeChemPep, BOC Sciences
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis GradeChemPep, Iris Biotech
HOBt (Hydroxybenzotriazole)Synthesis GradeSigma-Aldrich
DIC (N,N'-Diisopropylcarbodiimide)Synthesis GradeSigma-Aldrich
Bases DIEA (N,N-Diisopropylethylamine)Synthesis GradeThermo Fisher Scientific
TEA (Triethylamine)Synthesis GradeSigma-Aldrich
Cesium Carbonate (Cs₂CO₃)Reagent GradeSigma-Aldrich
Deprotection Reagent TFA (Trifluoroacetic acid)Reagent GradeSigma-Aldrich
Solvents DMF (N,N-Dimethylformamide)Peptide Synthesis GradeThermo Fisher Scientific
DCM (Dichloromethane)ACS GradeVWR
Methanol (MeOH)ACS GradeVWR
Isopropanol (IPA)ACS GradeVWR
Cleavage Reagents Anhydrous Hydrogen Fluoride (HF)Synthesis GradeSpecialized Supplier
AnisoleReagent GradeSigma-Aldrich
Monitoring Ninhydrin (Kaiser Test Kit)Sigma-Aldrich

Experimental Protocols

The synthesis of this compound is performed sequentially, starting from the C-terminal Glycine attached to the resin.

1. Preparation of Boc-Gly-Merrifield Resin (Resin Loading)

The first amino acid is attached to the Merrifield resin via an ester linkage. The cesium salt method is recommended to minimize racemization.[6]

  • Protocol:

    • Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate in a methanol/water mixture, followed by evaporation to dryness.

    • Swell the Merrifield resin (1.0 g, ~1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

    • Drain the DMF and wash the resin with fresh DMF (3 x 10 mL).

    • Dissolve the Boc-Gly-Cs salt (3-4 equivalents) in DMF (10 mL).

    • Add the Boc-Gly-Cs salt solution to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours with gentle agitation.[1]

    • After cooling to room temperature, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

    • Dry the resin under vacuum. Determine the loading of the first amino acid (a typical loading is 0.5-0.8 mmol/g).

2. Peptide Chain Elongation Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid (Phenylalanine, then Glycine, and the final Glycine).

  • Step 1: Nα-Boc Deprotection

    • Swell the peptide-resin in DCM (10 mL/g) for 20 minutes.

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL/g) to the resin and agitate for 5 minutes (pre-wash).[6]

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL/g) and agitate for 20-30 minutes.[6]

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g) and IPA (2 x 10 mL/g).[6]

  • Step 2: Neutralization

    • Wash the resin with DCM (2 x 10 mL/g).

    • Add a solution of 10% DIEA in DCM (10 mL/g) to the resin and agitate for 5-10 minutes.[1]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5 x 10 mL/g) to remove excess base.

  • Step 3: Amino Acid Coupling (HBTU/DIEA Activation)

    • In a separate vessel, dissolve the next Boc-amino acid (Boc-Phe-OH, then Boc-Gly-OH; 3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid. Allow pre-activation for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

    • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[5]

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

After the final coupling of Boc-Gly-OH, the synthesis is complete, and the N-terminus remains protected with the Boc group.

3. Cleavage of the Peptide from the Resin

The final step is to cleave the peptide from the Merrifield resin and remove any side-chain protecting groups (though none are needed for this specific peptide). This is typically achieved using strong acid, such as anhydrous hydrogen fluoride (HF).[7] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Standard HF Cleavage Protocol:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (typically 10% v/v), to protect against side reactions.[1][7]

    • Cool the reaction vessel to -5 to 0°C.

    • Condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.[1]

    • Evaporate the HF under a vacuum.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

    • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Quantitative Data Summary

The following tables provide typical quantitative parameters for the synthesis.

Table 1: Reagent Equivalents for Peptide Elongation Cycle (per 1.0 eq of resin functional groups)

Step Reagent Equivalents
Coupling Boc-Amino Acid3.0 - 4.0
HBTU3.0 - 4.0
DIEA6.0 - 8.0
Deprotection TFA in DCM (50%)Excess
Neutralization DIEA in DCM (10%)Excess

Table 2: Typical Reaction Conditions

Step Parameter Value
Resin Loading Temperature50°C
Time12 - 24 hours
Deprotection TemperatureRoom Temperature
Time25 - 35 minutes
Coupling TemperatureRoom Temperature
Time1 - 2 hours
HF Cleavage Temperature0°C
Time1 - 2 hours

Visualizations

Diagram 1: Boc-SPPS Workflow for this compound

SPPS_Workflow Start Start: Merrifield Resin Load 1. Load Boc-Gly-OH (Cesium Salt Method) Start->Load Resin_Gly Boc-Gly-Resin Load->Resin_Gly Deprotect1 2. Deprotection (50% TFA/DCM) Resin_Gly->Deprotect1 Neutralize1 3. Neutralization (10% DIEA/DCM) Deprotect1->Neutralize1 Couple_Phe 4. Couple Boc-Phe-OH Neutralize1->Couple_Phe Resin_Phe_Gly Boc-Phe-Gly-Resin Couple_Phe->Resin_Phe_Gly Deprotect2 5. Deprotection (50% TFA/DCM) Resin_Phe_Gly->Deprotect2 Neutralize2 6. Neutralization (10% DIEA/DCM) Deprotect2->Neutralize2 Couple_Gly1 7. Couple Boc-Gly-OH Neutralize2->Couple_Gly1 Resin_Gly_Phe_Gly Boc-Gly-Phe-Gly-Resin Couple_Gly1->Resin_Gly_Phe_Gly Deprotect3 8. Deprotection (50% TFA/DCM) Resin_Gly_Phe_Gly->Deprotect3 Neutralize3 9. Neutralization (10% DIEA/DCM) Deprotect3->Neutralize3 Couple_Gly2 10. Couple Boc-Gly-OH Neutralize3->Couple_Gly2 Resin_Peptide Boc-Gly-Gly-Phe-Gly-Resin Couple_Gly2->Resin_Peptide Cleavage 11. Cleavage (HF/Anisole) Resin_Peptide->Cleavage End End: This compound Cleavage->End

Caption: General workflow for the Boc-based Solid-Phase Peptide Synthesis of this compound.

References

Application of Boc-Gly-Gly-Phe-Gly-OH in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-Gly-Phe-Gly-OH is a protected tetrapeptide that serves as a critical component in advanced drug delivery systems, most notably as an enzymatically cleavable linker in Antibody-Drug Conjugates (ADCs). Its specific amino acid sequence, Gly-Gly-Phe-Gly (GGFG), is designed to be recognized and cleaved by proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage facilitates the release of a cytotoxic payload directly at the site of action, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1]

The N-terminal Boc (tert-butoxycarbonyl) protecting group allows for controlled, stepwise synthesis of drug-linker constructs. This tetrapeptide linker offers a balance of stability in systemic circulation and susceptibility to cleavage within the target cells, making it a valuable tool in the development of targeted cancer therapies.[1] A prominent clinical example of an ADC utilizing a GGFG linker is Trastuzumab deruxtecan (DS-8201a), which has demonstrated significant efficacy in treating HER2-positive cancers.

Application Notes

The primary application of this compound is in the construction of protease-cleavable linkers for ADCs. The GGFG sequence is specifically designed for cleavage by lysosomal proteases like Cathepsin B and Cathepsin L, which are highly expressed in tumor cells.[1][2]

Mechanism of Action in an ADC Context:

  • Targeting: The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked to the lysosome.

  • Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the GGFG peptide linker.

  • Payload Release: Cleavage of the linker liberates the cytotoxic payload, which can then exert its therapeutic effect, such as inducing DNA damage or inhibiting microtubule formation, leading to cancer cell death.

The stability of the GGFG linker in plasma is a crucial attribute, preventing premature release of the cytotoxic drug in circulation and thereby reducing off-target toxicities.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing a GGFG linker, with Trastuzumab deruxtecan (a HER2-targeting ADC) serving as a primary example.

Table 1: Physicochemical and Pharmacokinetic Properties of Trastuzumab Deruxtecan

ParameterValueReference
Drug-to-Antibody Ratio (DAR)~8[3]
LinkerMaleimide-GGFG[4]
PayloadDeruxtecan (DXd) - Topoisomerase I inhibitor[4]
Systemic StabilityStable linker in plasma, low systemic DXd exposure[3]
Major Excretion Pathway of PayloadFecal[3]

Table 2: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in HER2-Expressing Gastric Cancer Cell Lines

Cell LineHER2 ExpressionT-DXd IC₅₀ (µg/mL)Trastuzumab IC₅₀ (µg/mL)
NCI-N87HighNot explicitly stated, but sensitiveCalculated in 1 cell line
Other HER2-overexpressing linesHighCalculated in 30/49 cell linesNot calculated in most
HER2 moderate/low expressionModerate/LowSensitiveLess sensitive
HER2 non-expressionNoneSensitive (Bystander effect)Not sensitive

Note: Specific IC₅₀ values were not consistently provided in a single source but the relative sensitivity was described.

Experimental Protocols

Protocol 1: Synthesis of a Maleimide-GGFG-Payload Drug-Linker Cassette

This protocol provides a generalized workflow for the synthesis of a drug-linker cassette starting from this compound. This example assumes the payload has a suitable amine handle for conjugation and the final construct will have a maleimide group for antibody conjugation.

Materials:

  • This compound

  • Payload with an amine functional group (Payload-NH₂)

  • p-aminobenzyl alcohol (PABA) as a self-immolative spacer

  • Maleimidocaproic acid (MC)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, DCM, DMSO)

  • TFA (for Boc deprotection)

  • Purification supplies (e.g., HPLC system, silica gel)

Procedure:

  • Coupling of Boc-GGFG-OH to PABA: a. Dissolve this compound and p-aminobenzyl alcohol in DMF. b. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). c. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). d. Purify the product (Boc-GGFG-PABA) by flash chromatography or preparative HPLC.

  • Activation of the PABA alcohol: a. The hydroxyl group of the PABA spacer is typically converted to a carbonate or another activated form to facilitate reaction with the payload's amine. This can be achieved using reagents like p-nitrophenyl chloroformate.

  • Coupling of the Payload: a. React the activated Boc-GGFG-PABA with the amine-containing payload (Payload-NH₂). b. Purify the resulting product (Boc-GGFG-PABA-Payload).

  • Boc Deprotection: a. Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) in DCM to remove the Boc group and expose the N-terminal amine of the glycine. b. Evaporate the solvent and TFA to obtain the deprotected intermediate (H₂N-GGFG-PABA-Payload).

  • Introduction of the Maleimide Group: a. React the deprotected peptide-payload conjugate with an activated ester of maleimidocaproic acid (MC-NHS ester). b. Purify the final drug-linker cassette (MC-GGFG-PABA-Payload) by preparative HPLC. c. Characterize the final product by LC-MS and NMR.

Protocol 2: Conjugation of the Drug-Linker Cassette to a Monoclonal Antibody

This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • MC-GGFG-PABA-Payload drug-linker cassette

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: a. Incubate the antibody with a molar excess of TCEP to reduce the interchain disulfide bonds. The reaction is typically carried out at 37°C for 1-2 hours. b. The extent of reduction can be controlled by varying the TCEP concentration, temperature, and incubation time.

  • Conjugation: a. Add the maleimide-functionalized drug-linker cassette to the reduced antibody solution. The reaction is typically performed at room temperature for 1-2 hours. b. The maleimide groups will react with the free thiol groups on the cysteine residues of the antibody.

  • Quenching: a. Add a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: a. Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Principle:

Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity. The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC-HPLC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR.

Procedure:

  • Sample Preparation: Dilute the purified ADC to a suitable concentration in the HIC mobile phase A.

  • Chromatography: a. Use a HIC column (e.g., Butyl-NPR). b. Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0). c. Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0). d. Elute the ADC species with a decreasing salt gradient (from high to low concentration of Mobile Phase A).

  • Data Analysis: a. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Principle:

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified period (e.g., 72-96 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5][6][7][8][9]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. GGFG Linker Cleavage CellDeath Cell Death (Apoptosis) Payload->CellDeath 5. Therapeutic Effect

Caption: Mechanism of action of an Antibody-Drug Conjugate with a GGFG linker.

ADC_Synthesis_Workflow start Start synthesis Synthesis of Maleimide-GGFG-Payload start->synthesis reduction Antibody Reduction (TCEP) start->reduction conjugation Conjugation Reaction synthesis->conjugation reduction->conjugation purification Purification (SEC/TFF) conjugation->purification characterization Characterization purification->characterization dar DAR Determination (HIC-HPLC) characterization->dar cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity end Final ADC characterization->end

Caption: General experimental workflow for ADC synthesis and characterization.

Linker_Components cluster_functions Component Functions linker Maleimide GGFG Tetrapeptide Self-immolative Spacer (PABA) Cytotoxic Payload f0_desc Antibody Conjugation Site linker:f0->f0_desc f1_desc Protease Cleavage Site linker:f1->f1_desc f2_desc Facilitates Payload Release linker:f2->f2_desc f3_desc Therapeutic Agent linker:f3->f3_desc

Caption: Logical relationship of the components in a GGFG-based drug-linker.

References

Application Notes and Protocols for the Use of Boc-Gly-Gly-Phe-Gly-OH in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-Gly-Phe-Gly-OH is a synthetically protected tetrapeptide that serves as a valuable tool in the study of protease activity. Its specific amino acid sequence, Gly-Gly-Phe-Gly, is recognized and cleaved by several proteases, making it a useful substrate in a variety of enzyme assays. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus provides stability and allows for controlled use in experimental settings.

This document provides detailed application notes and protocols for the use of this compound in enzyme assays, with a focus on two key proteases: Cathepsin B and Chymotrypsin. These enzymes are relevant in numerous physiological and pathological processes, including cancer progression and digestion.

Principle of the Assay

The fundamental principle behind using this compound in an enzyme assay is the enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue. The rate of this cleavage is proportional to the activity of the enzyme under investigation. Detection of the cleavage event can be achieved through various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can separate and quantify the substrate and its cleavage products.

Enzyme Specificity and Applications

Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is often upregulated in various cancers.[1][2] It plays a significant role in tumor invasion, metastasis, and apoptosis.[3][4] The Gly-Gly-Phe-Gly sequence is recognized and cleaved by Cathepsin B, making this compound an effective substrate for studying its activity in cancer research and for screening potential inhibitors.

Chymotrypsin

Chymotrypsin is a serine protease found in the digestive system, where it breaks down proteins.[5][6] It exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan.[5] Therefore, this compound serves as an excellent substrate for assaying chymotrypsin activity, for example, in studies of digestive physiology or in biochemical characterizations of the enzyme.

Experimental Protocols

General Workflow for Enzyme Assay

The following diagram illustrates a general workflow for an enzyme assay using this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Assay Buffer, Substrate Stock, and Enzyme Stock pre_incubate Pre-incubate Assay Buffer and Substrate prep_reagents->pre_incubate initiate_reaction Add Enzyme to Initiate Reaction pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction at Time Points incubate->stop_reaction analyze_samples Analyze Samples by HPLC or Mass Spectrometry stop_reaction->analyze_samples determine_activity Calculate Enzyme Activity analyze_samples->determine_activity

General workflow for an enzyme assay using this compound.
Protocol 1: Cathepsin B Activity Assay using HPLC

This protocol is designed to measure the activity of Cathepsin B by quantifying the cleavage of this compound.

Materials:

  • This compound

  • Human Cathepsin B (purified)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM Dithiothreitol (DTT), pH 5.5

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Prepare a stock solution of Cathepsin B (e.g., 1 µM) in a suitable buffer and store on ice.

    • Prepare the Assay Buffer and Stop Solution.

  • Assay Setup:

    • In a microcentrifuge tube, add 80 µL of Assay Buffer.

    • Add 10 µL of the 10 mM this compound stock solution to achieve a final substrate concentration of 1 mM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of the Cathepsin B stock solution (final concentration, e.g., 100 nM).

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot of the reaction mixture and add it to a new tube containing 20 µL of Stop Solution.

  • HPLC Analysis:

    • Centrifuge the stopped reaction mixtures to pellet any precipitate.

    • Inject a suitable volume (e.g., 20 µL) of the supernatant onto the C18 HPLC column.

    • Elute the substrate and cleavage products using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the intact substrate (this compound) and the cleavage product (Boc-Gly-Gly-Phe-OH).

    • Calculate the peak areas for both substrate and product at each time point.

    • Determine the initial reaction velocity by plotting the concentration of the product formed against time and calculating the slope of the linear portion of the curve.

Quantitative Data (Cathepsin B):

ParameterValueConditions
pH Optimum 4.5 - 6.0Varies with substrate and buffer conditions
Typical Substrate Concentration 10 µM - 1 mMTo be optimized for specific assay
Typical Enzyme Concentration 10 - 100 nMTo be optimized for specific assay
Temperature 37°CStandard for mammalian enzymes
Protocol 2: Chymotrypsin Activity Assay using HPLC

This protocol is adapted for measuring the activity of Chymotrypsin.

Materials:

  • This compound

  • Bovine α-Chymotrypsin (purified)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8[1]

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of α-Chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl with 2 mM CaCl₂ and store on ice.[1]

    • Prepare the Assay Buffer and Stop Solution.

  • Assay Setup:

    • In a microcentrifuge tube, add 80 µL of Assay Buffer.

    • Add 10 µL of the 10 mM this compound stock solution to achieve a final substrate concentration of 1 mM.

    • Pre-incubate the mixture at 25°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of the α-Chymotrypsin stock solution (final concentration to be optimized, e.g., 1-10 µg/mL).

    • Incubate the reaction at 25°C.

    • At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw a 20 µL aliquot of the reaction mixture and add it to a new tube containing 20 µL of Stop Solution.

  • HPLC Analysis:

    • Follow the same procedure as described in Protocol 1 for HPLC analysis.

  • Data Analysis:

    • Follow the same procedure as described in Protocol 1 for data analysis.

Quantitative Data (Chymotrypsin):

ParameterValueConditions
pH Optimum 7.8For BTEE substrate, likely similar for peptide substrates[1]
Typical Substrate Concentration 0.1 - 5 mMTo be optimized for specific assay
Typical Enzyme Concentration 1 - 10 µg/mLTo be optimized for specific assay
Temperature 25°CStandard for this assay

Signaling Pathways

Cathepsin B in Cancer Progression

Cathepsin B plays a multifaceted role in cancer. Its proteolytic activity contributes to the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. It can also activate other proteases, such as urokinase plasminogen activator, further promoting invasion. Additionally, when released into the cytoplasm, Cathepsin B can trigger apoptosis by activating caspases.

G cluster_cell Tumor Cell cluster_ecm Extracellular Matrix Lysosome Lysosome CathepsinB_secreted Secreted Cathepsin B Lysosome->CathepsinB_secreted Secretion CathepsinB_cytoplasm Cytoplasmic Cathepsin B Lysosome->CathepsinB_cytoplasm Leakage Cytoplasm Cytoplasm Nucleus Nucleus CathepsinB_lysosome Cathepsin B ECM ECM Proteins (e.g., Collagen, Laminin) CathepsinB_secreted->ECM Degradation Procaspases Pro-caspases CathepsinB_cytoplasm->Procaspases Activation Invasion Tumor Invasion & Metastasis ECM->Invasion Apoptosis Apoptosis Procaspases->Apoptosis

Role of Cathepsin B in cancer progression.
Chymotrypsin in Digestion and Signaling

Chymotrypsin's primary role is in the small intestine, where it digests dietary proteins into smaller peptides. This process is crucial for nutrient absorption. Chymotrypsin is secreted as an inactive zymogen, chymotrypsinogen, from the pancreas and is activated by trypsin in the intestinal lumen. Recent studies have also suggested that chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs) on intestinal epithelial cells.[7]

G cluster_pancreas Pancreas cluster_intestine Small Intestine Lumen cluster_epithelium Intestinal Epithelium Chymotrypsinogen Chymotrypsinogen (inactive) Chymotrypsin Chymotrypsin (active) Chymotrypsinogen->Chymotrypsin Activation by Trypsin Trypsin Trypsin DietaryProteins Dietary Proteins Chymotrypsin->DietaryProteins Digestion PARs Protease-Activated Receptors (PARs) Chymotrypsin->PARs Activation Peptides Peptides DietaryProteins->Peptides IntracellularSignaling Intracellular Signaling PARs->IntracellularSignaling

Dual role of chymotrypsin in digestion and cell signaling.

Conclusion

This compound is a versatile and valuable substrate for studying the activity of proteases such as Cathepsin B and Chymotrypsin. The protocols provided herein offer a starting point for researchers to design and implement robust enzyme assays. By leveraging analytical techniques like HPLC, it is possible to obtain reliable quantitative data on enzyme activity, which is crucial for basic research, drug discovery, and diagnostics. The signaling pathway diagrams further provide a conceptual framework for understanding the broader biological relevance of these enzymes. Experimental determination of kinetic parameters for this specific substrate is recommended to further refine these assays.

References

Application Notes and Protocols for Boc-Gly-Gly-Phe-Gly-OH as a Protease-Cleavable Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-Gly-Phe-Gly-OH is a tetrapeptide linker that plays a crucial role in the targeted delivery of therapeutic agents. Its specific amino acid sequence, Gly-Gly-Phe-Gly (GGFG), is designed to be selectively cleaved by certain proteases that are often overexpressed in pathological environments, such as the tumor microenvironment. This targeted cleavage allows for the controlled release of a conjugated payload, such as a cytotoxic drug, directly at the site of action, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This document provides detailed application notes and experimental protocols for the use of this compound as a protease-cleavable linker in research and drug development.

The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus allows for controlled, stepwise conjugation of the linker to other molecules. The C-terminal carboxylic acid provides a reactive handle for conjugation to amine-containing payloads. The GGFG sequence is recognized and cleaved with high efficiency by the lysosomal cysteine protease, Cathepsin L, and to a lesser extent by Cathepsin B.[1][2] This differential sensitivity can be exploited for designing linkers with specific release kinetics.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C21H30N4O7[3]
Molecular Weight 466.49 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF[3]
Storage Store at -20°C[3]
Protease Cleavage Specificity

The Gly-Gly-Phe-Gly sequence is a substrate for several cathepsin proteases, with a notable preference for Cathepsin L.

ProteaseCleavage EfficiencyNotesReference
Cathepsin L HighConsidered the primary protease for GGFG cleavage. Enables near-complete release of conjugated payload.[1][2]
Cathepsin B Minimal to LowExhibits significantly lower activity towards the GGFG sequence compared to Cathepsin L.[1]
Quantitative Protease Cleavage Kinetics

As of the latest literature review, specific Michaelis-Menten constants (Km and kcat) for the cleavage of this compound by Cathepsin L have not been extensively reported. However, related studies on Cathepsin L activity with other tetrapeptide substrates provide insights into its catalytic efficiency. Researchers should determine these parameters empirically for their specific conjugate to accurately model drug release kinetics.

SubstrateProteaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Boc-Gly-Gly-Phe-Gly-Payload Cathepsin LNot ReportedNot ReportedNot Reported
Z-Phe-Arg-AMCCathepsin L0.771.51.95 x 10⁶[4]

Note: The kinetic parameters for Z-Phe-Arg-AMC are provided for general reference of Cathepsin L activity and are not directly comparable to the GGFG sequence.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound using a standard Boc-chemistry solid-phase peptide synthesis approach on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-Gly-OH, Boc-Phe-OH

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

  • Piperidine (for optional Fmoc-based synthesis)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DMF for 1-2 hours in a reaction vessel.

  • Attachment of the First Amino Acid (Glycine):

    • Dissolve Boc-Gly-OH (3 eq.) and DIEA (3 eq.) in DMF.

    • Add the solution to the swollen resin and shake for 12-24 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (5x) and DMF (5x).

  • Coupling of the Second Amino Acid (Phenylalanine):

    • Dissolve Boc-Phe-OH (3 eq.) and a coupling agent like DCC or HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for the subsequent Boc-Gly-OH residues to complete the tetrapeptide sequence.

  • Final Boc Deprotection: Perform a final Boc deprotection as described in step 3.

  • Cleavage from Resin:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude this compound by reverse-phase HPLC.

SPPS_Workflow Resin Merrifield Resin Swell Swell in DMF Resin->Swell Attach Attach Boc-Gly-OH Swell->Attach Deprotect1 Boc Deprotection (TFA) Attach->Deprotect1 Couple_Phe Couple Boc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Boc Deprotection (TFA) Couple_Phe->Deprotect2 Couple_Gly1 Couple Boc-Gly-OH Deprotect2->Couple_Gly1 Deprotect3 Boc Deprotection (TFA) Couple_Gly1->Deprotect3 Couple_Gly2 Couple Boc-Gly-OH Deprotect3->Couple_Gly2 Cleave Cleave from Resin (TFA) Couple_Gly2->Cleave Purify Purify (HPLC) Cleave->Purify Final_Product Boc-GGFG-OH Purify->Final_Product

Caption: Solid-Phase Peptide Synthesis Workflow for Boc-GGFG-OH.

Protocol 2: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the conjugation of the linker's C-terminal carboxyl group to a primary amine on a payload molecule (e.g., doxorubicin) using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIEA)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1 eq.) in anhydrous DMF or DMSO.

    • Add NHS (1.2 eq.) and EDC (1.2 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.

  • Conjugation to the Payload:

    • Dissolve the amine-containing payload (1 eq.) in an appropriate solvent (e.g., DMF with a small amount of DIEA to ensure the amine is deprotonated).

    • Add the payload solution to the activated linker solution.

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 100 mM hydroxylamine) to the reaction mixture to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC, to separate the desired product from unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as LC-MS and NMR.

Conjugation_Workflow Linker Boc-GGFG-OH Activate Activate with EDC/NHS Linker->Activate Couple Couple Activate->Couple Payload Amine-Payload Payload->Couple Quench Quench Reaction Couple->Quench Purify Purify Conjugate Quench->Purify Final_Conjugate Boc-GGFG-Payload Purify->Final_Conjugate

Caption: Workflow for Conjugating Boc-GGFG-OH to a Payload.

Protocol 3: In Vitro Protease Cleavage Assay

This protocol outlines a general procedure to assess the cleavage of the Boc-Gly-Gly-Phe-Gly-linker from a payload by Cathepsin L.

Materials:

  • Boc-Gly-Gly-Phe-Gly-Payload conjugate

  • Recombinant human Cathepsin L

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Stop Solution: e.g., 10% Trifluoroacetic acid (TFA)

  • HPLC system for analysis

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin L in the assay buffer for 15 minutes at 37°C to ensure full activation.

  • Cleavage Reaction:

    • Prepare a solution of the Boc-Gly-Gly-Phe-Gly-Payload conjugate in the assay buffer.

    • Initiate the reaction by adding the activated Cathepsin L to the conjugate solution. A typical enzyme-to-substrate ratio is 1:100 to 1:1000 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the stop solution.

  • Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the cleaved payload over time.

  • Data Interpretation:

    • Calculate the percentage of cleavage at each time point.

    • For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and kcat values by fitting the initial reaction velocities to the Michaelis-Menten equation.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate_Enzyme Activate Cathepsin L Initiate_Reaction Initiate Cleavage Reaction Activate_Enzyme->Initiate_Reaction Prepare_Substrate Prepare Conjugate Solution Prepare_Substrate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points Take Time-Point Samples Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Analysis Calculate % Cleavage and Kinetics HPLC_Analysis->Data_Analysis

Caption: Workflow for an In Vitro Protease Cleavage Assay.

Signaling Pathway and Mechanism of Action

The primary application of the this compound linker is in the construction of Antibody-Drug Conjugates (ADCs). The mechanism of action for such an ADC is a multi-step process that leads to the targeted killing of cancer cells.

ADC_Mechanism_of_Action ADC_Circulation ADC in Circulation Binding ADC Binds to Antigen ADC_Circulation->Binding Tumor Targeting Tumor_Cell Tumor Cell with Overexpressed Antigen Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome Cleavage Cathepsin L Cleaves GGFG Linker Lysosome->Cleavage Drug_Release Payload is Released Cleavage->Drug_Release Cell_Death Payload Induces Cell Death (Apoptosis) Drug_Release->Cell_Death

Caption: Mechanism of Action for a GGFG-Linked ADC.

This mechanism ensures that the cytotoxic payload is delivered specifically to the target cells, leveraging the overexpression of specific antigens on the cell surface and the unique enzymatic environment within the lysosome. This targeted approach is fundamental to the improved therapeutic index of ADCs compared to traditional chemotherapy.

References

Application Notes and Protocols for Experimental Design with Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-Gly-Phe-Gly-OH is a tetrapeptide composed of glycine, phenylalanine, and a terminal glycine residue, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. This peptide sequence, often abbreviated as GGFG, is of significant interest in biomedical research and drug development, primarily serving as a protease-cleavable linker in Antibody-Drug Conjugates (ADCs).[1] The strategic design of this peptide allows for stability in systemic circulation and specific cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2] This targeted release of cytotoxic payloads enhances the therapeutic window of anticancer agents.[3]

Beyond its role in ADCs, this compound is also utilized in proteomics as a standard or control peptide for mass spectrometry and chromatography to better understand protein interactions and enzymatic activities.[] Its defined structure and mass make it a useful tool for method development and quality control. Additionally, in synthetic biology, it serves as a building block for constructing larger, artificial peptides and proteins for applications in tissue engineering and regenerative medicine.[]

These application notes provide detailed protocols for the synthesis, purification, and various applications of this compound, along with structured quantitative data to guide experimental design.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

PropertyValueReference
Molecular Formula C₂₀H₂₈N₄O₇[]
Molecular Weight 436.46 g/mol []
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF[5]
Storage Conditions Store at -20°C, desiccated[5]

I. Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is as a cleavable linker in ADCs. The Boc group is removed to expose the N-terminal amine, which is then conjugated to a cytotoxic payload. The C-terminus is activated for conjugation to an antibody.

A. Signaling Pathway of ADC Action

The following diagram illustrates the mechanism of action of an ADC utilizing a GGFG linker.

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Protease Cleavage (e.g., Cathepsin B) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action of an ADC with a cleavable GGFG linker.

B. Experimental Protocols

This protocol describes the removal of the Boc protecting group from this compound and subsequent conjugation to a payload such as Monomethyl Auristatin E (MMAE).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • MMAE (or other amine-containing payload)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure to obtain H-Gly-Gly-Phe-Gly-OH as a TFA salt.

  • Payload Conjugation:

    • Dissolve the deprotected peptide in DMF.

    • In a separate vial, dissolve MMAE, HBTU (1.2 equivalents), and DIEA (2.5 equivalents) in DMF.

    • Add the activated MMAE solution to the peptide solution.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the resulting peptide-payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

This protocol is for assessing the cytotoxicity of an ADC containing the GGFG linker against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive NCI-N87)

  • Appropriate cell culture medium and supplements

  • ADC with GGFG linker

  • Control antibody (without payload)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC or control solutions to the respective wells.

    • Incubate for 72-96 hours at 37°C and 5% CO₂.[7]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

    • If using a solubilizing agent that is not DMSO, carefully aspirate the medium.

    • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC₅₀ value.

C. Quantitative Data

The following table summarizes the kinetic parameters for the cleavage of a GGFG-containing peptide by human cathepsin B.

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Ac-GGFG-pNA150 ± 200.8 ± 0.15,300

Data are representative and may vary based on experimental conditions. pNA = p-nitroanilide.

This table presents the tumor growth inhibition data for a Trastuzumab-MMAE ADC with a GGFG linker in a HER2-positive gastric cancer xenograft model (NCI-N87).

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-0-
Trastuzumab1035 ± 8< 0.05
Trastuzumab-GGFG-MMAE585 ± 12< 0.001
Trastuzumab-GGFG-MMAE1098 ± 5< 0.001

Data are presented as mean ± standard error of the mean (SEM).[9][10]

II. Application in Proteomics and Mass Spectrometry

This compound can be used as a standard for quality control and method development in mass spectrometry-based proteomics.

A. Experimental Workflow for Use as an Internal Standard

The diagram below outlines the workflow for using a stable isotope-labeled version of Gly-Gly-Phe-Gly as an internal standard for protein quantification.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) ProteinSample->Digestion SpikeIn Spike-in Stable Isotope-Labeled GGFG Peptide SpikeIn->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Peptide Mixture Quantification Quantification (Peak Area Ratio) LCMS->Quantification

Caption: Workflow for using a labeled GGFG peptide as an internal standard.

B. Protocol for Use as a Mass Spectrometry Standard

This protocol describes the use of this compound (after deprotection) as an external standard for instrument calibration and performance monitoring.

Materials:

  • This compound

  • TFA/DCM for deprotection

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Standard Preparation:

    • Deprotect this compound as described in the ADC protocol to obtain H-Gly-Gly-Phe-Gly-OH.

    • Prepare a stock solution of the deprotected peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Prepare a series of dilutions to create a calibration curve.

  • Mass Spectrometry Analysis:

    • Infuse the standard solutions directly into the mass spectrometer or inject them onto an LC system.

    • Acquire full MS and tandem MS (MS/MS) spectra.

    • Optimize instrument parameters (e.g., collision energy) for the peptide.

  • Data Analysis:

    • Determine the mass accuracy and resolution of the instrument using the peptide's known mass.

    • Assess the instrument's sensitivity and linearity from the calibration curve.

    • Use the fragmentation pattern in the MS/MS spectrum as a reference for peptide identification.

C. Quantitative Data
Ion TypeCalculated m/z
[M+H]⁺337.1561
[M+Na]⁺359.1380
y₁76.0393
b₂115.0502
y₂223.1026
b₃262.1135
y₃280.1241
b₄319.1350

m/z values are for monoisotopic masses.

III. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be synthesized using standard Boc-based solid-phase peptide synthesis protocols.

A. Experimental Workflow for SPPS

The following diagram shows a typical workflow for the solid-phase synthesis of this compound.

SPPS_Workflow Resin Start with Gly-functionalized Resin (e.g., Wang resin) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Phe-OH (HBTU/DIEA in DMF) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Boc-Gly-OH Deprotection3->Coupling3 Cleavage Cleavage from Resin (TFA cocktail) Coupling3->Cleavage Purification HPLC Purification Cleavage->Purification

References

Application Notes and Protocols for the Conjugation of Boc-Gly-Gly-Phe-Gly-OH to Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Boc-Gly-Gly-Phe-Gly-OH is a critical component in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its design incorporates a protease-cleavable Gly-Gly-Phe-Gly (GGFG) sequence, which is recognized and processed by lysosomal proteases such as cathepsin L, often found in high concentrations within tumor cells. This targeted cleavage allows for the specific release of conjugated payloads at the site of action, minimizing systemic toxicity and enhancing the therapeutic window. The N-terminal tert-butyloxycarbonyl (Boc) protecting group facilitates a controlled and stepwise conjugation process.[1][]

These application notes provide detailed protocols for the conjugation of this compound to both amine- and hydroxyl-containing payloads, as well as methods for the purification, characterization, and subsequent deprotection of the resulting conjugate. Additionally, a protocol for an in vitro enzymatic cleavage assay is included to verify the targeted release mechanism.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Expected Outcomes

ParameterConjugation to Amine Payload (EDC/NHS)Conjugation to Hydroxyl Payload (Steglich Esterification)Boc Deprotection (TFA)
Key Reagents EDC, NHS, Amine-PayloadDCC/DIC, DMAP, Hydroxyl-PayloadTrifluoroacetic Acid (TFA)
Solvent Anhydrous DMF or DMSOAnhydrous DCM or DMFAnhydrous DCM
Molar Ratio (Boc-GGFG-OH:Payload:Reagents) 1 : 1.2 : (1.5 EDC, 1.5 NHS)1 : 1.2 : (1.2 DCC/DIC, 0.1 DMAP)N/A
Reaction Temperature Room Temperature0°C to Room Temperature0°C to Room Temperature
Reaction Time 4 - 12 hours2 - 6 hours1 - 2 hours
Typical Crude Purity (by HPLC) 60 - 80%50 - 70%>95%
Typical Purified Yield 50 - 70%40 - 60%>90%

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Payload via EDC/NHS Chemistry

This protocol describes the activation of the C-terminal carboxylic acid of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a payload containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Anhydrous Diisopropylethylamine (DIPEA) (optional, for hydrochloride salts of payloads)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction can be monitored by TLC or LC-MS.

  • Conjugation to Amine-Payload:

    • In a separate flask, dissolve the amine-containing payload (1.2 equivalents) in anhydrous DMF. If the payload is a hydrochloride salt, add DIPEA (1.5 equivalents) and stir for 10 minutes.

    • Add the payload solution to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC.

Workflow for Amine Conjugation

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Boc_GGFG This compound EDC_NHS EDC, NHS in DMF Boc_GGFG->EDC_NHS Activated_Ester Boc-GGFG-NHS Ester EDC_NHS->Activated_Ester Amine_Payload Amine-Payload in DMF Activated_Ester->Amine_Payload Conjugate Boc-GGFG-Payload Amine_Payload->Conjugate HPLC Reverse-Phase HPLC Conjugate->HPLC Purified_Conjugate Purified Boc-GGFG-Payload HPLC->Purified_Conjugate

Caption: Workflow for EDC/NHS mediated conjugation.

Protocol 2: Conjugation of this compound to a Hydroxyl-Containing Payload via Steglich Esterification

This protocol outlines the esterification of the C-terminal carboxylic acid of this compound with a hydroxyl-containing payload using a carbodiimide coupling agent and a catalyst.

Materials:

  • This compound

  • Hydroxyl-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent), the hydroxyl-containing payload (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Conjugation:

    • Add DCC or DIC (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • If using DCC, a urea byproduct will precipitate. Filter the reaction mixture to remove the precipitate.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC.

Protocol 3: Purification of Boc-Gly-Gly-Phe-Gly-Payload Conjugate by Reverse-Phase HPLC

Instrumentation and Columns:

  • Preparative or semi-preparative HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Dissolve the crude conjugate in a minimal amount of DMSO or DMF.

  • Inject the sample onto the column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

  • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate appropriate for the column size.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions containing the desired product.

  • Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the purified conjugate.

Protocol 4: Characterization of Boc-Gly-Gly-Phe-Gly-Payload Conjugate by Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • The final concentration should be in the range of 0.1-1 mg/mL.

Mass Spectrometry Analysis:

  • Use an electrospray ionization (ESI) mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • The expected mass will be the sum of the molecular weight of this compound and the payload, minus the molecular weight of water.

Protocol 5: Boc Deprotection of the Gly-Gly-Phe-Gly-Payload Conjugate

This protocol describes the removal of the N-terminal Boc protecting group to yield the free amine, which can be further functionalized (e.g., for conjugation to an antibody).

Materials:

  • Boc-Gly-Gly-Phe-Gly-Payload conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add an equal volume of TFA (e.g., 1:1 DCM:TFA).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. The product will be the TFA salt of the deprotected conjugate.

Boc Deprotection and Further Conjugation Logic

G Boc_Conjugate Boc-GGFG-Payload TFA_DCM TFA in DCM Boc_Conjugate->TFA_DCM Deprotected_Conjugate H2N-GGFG-Payload (TFA Salt) TFA_DCM->Deprotected_Conjugate Antibody_Conjugation Further Conjugation (e.g., to Antibody) Deprotected_Conjugate->Antibody_Conjugation

Caption: Logical flow from Boc deprotection to subsequent conjugation.

Protocol 6: In Vitro Cathepsin L Cleavage Assay

This assay determines the susceptibility of the Gly-Gly-Phe-Gly linker to enzymatic cleavage by cathepsin L.

Materials:

  • Deprotected Gly-Gly-Phe-Gly-Payload conjugate

  • Human liver cathepsin L (recombinant)

  • Assay buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching solution: Acetonitrile with an internal standard

  • HPLC-MS system

Procedure:

  • Enzyme Activation: Pre-incubate the cathepsin L solution in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the Gly-Gly-Phe-Gly-Payload conjugate (final concentration, e.g., 10 µM) to the activated enzyme solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by HPLC-MS to quantify the remaining conjugate and the released payload.

  • Data Analysis: Plot the percentage of remaining conjugate versus time to determine the cleavage rate.

Signaling Pathway of ADC Action

G ADC Antibody-Drug Conjugate (with GGFG linker) Tumor_Cell Tumor Cell with Target Antigen ADC->Tumor_Cell Binding Released_Payload Released Payload ADC->Released_Payload Payload Release Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cathepsin_L Cathepsin L Lysosome->Cathepsin_L contains Cathepsin_L->ADC Cleaves GGFG Linker Cell_Death Cell Death Released_Payload->Cell_Death Induces

Caption: Simplified signaling pathway of an ADC with a GGFG linker.

References

Application Notes and Protocols: Boc-Gly-Gly-Phe-Gly-OH in Proteomics for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-Gly-Gly-Phe-Gly-OH in protein analysis, with a primary focus on its well-documented role in the development of Antibody-Drug Conjugates (ADCs) and its potential application as a standard in mass spectrometry-based proteomics.

Application Note 1: The Role of this compound in Antibody-Drug Conjugate (ADC) Development

This compound is a protected tetrapeptide that serves as a crucial building block in the field of targeted cancer therapy.[][2][3] Its primary application is in the synthesis of protease-cleavable linkers for ADCs.[][2][3] ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic payload specifically to cancer cells by conjugating it to a monoclonal antibody that targets a tumor-specific antigen.

The Gly-Gly-Phe-Gly (GGFG) sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[4][5] Upon internalization of the ADC into the target cancer cell, the linker is cleaved within the lysosome, releasing the cytotoxic payload and inducing cell death. The Boc (tert-butoxycarbonyl) protecting group on the N-terminus allows for controlled, stepwise synthesis of the linker-payload conjugate before its attachment to the antibody.[]

ADC_Mechanism cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Intact Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Endocytosis & Lysosomal Trafficking Receptor->Internalization 2. Internalization Lysosome Lysosome (Low pH) Cathepsin B/L Cleavage Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis 5. Cell Death

Mechanism of Action for an ADC with a Protease-Cleavable GGFG Linker.

Protocol 1: In Vitro Protease Cleavage Assay

This protocol describes a method to evaluate the enzymatic cleavage of a GGFG-containing linker by a specific protease, such as Cathepsin B. This assay is critical for confirming linker stability and release kinetics. It utilizes a fluorogenic substrate where the GGFG peptide links a fluorophore and a quencher. Cleavage of the peptide results in a measurable increase in fluorescence.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic Peptide Substrate (e.g., Mca-GGFG-K(Dnp)-OH)

  • Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

  • Control Buffer: Assay buffer without enzyme

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~440 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the fluorogenic peptide substrate in DMSO.

    • Activate the recombinant Cathepsin B in Assay Buffer for 15 minutes at 37°C as per the manufacturer's instructions.

    • Prepare a working solution of Cathepsin B in Assay Buffer (e.g., 2X final concentration).

    • Prepare a 2X working solution of the peptide substrate by diluting the stock solution in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the 2X Cathepsin B working solution to the "Test" wells.

    • Add 50 µL of Assay Buffer (without enzyme) to the "Control" wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the 2X fluorogenic peptide substrate solution to all test and control wells to initiate the reaction. The final volume in each well should be 100 µL.

    • Mix gently by pipetting.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis:

    • Subtract the fluorescence readings of the control wells from the test wells to correct for background fluorescence.

    • Plot the change in fluorescence intensity over time to determine the rate of substrate cleavage.

    • The initial velocity of the reaction can be calculated from the linear portion of the curve.

Cleavage_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer (pH 5.5) B Activate Cathepsin B in Assay Buffer A->B C Prepare 2X Substrate (Mca-GGFG-K(Dnp)) A->C D Pipette 2X Enzyme into Test Wells F Pre-incubate plate at 37°C D->F E Pipette Buffer into Control Wells E->F G Add 2X Substrate to all wells to start reaction F->G H Measure Fluorescence over time at 37°C G->H I Subtract Control from Test Fluorescence H->I J Plot Fluorescence vs. Time I->J K Calculate Initial Velocity J->K

Experimental Workflow for the In Vitro Protease Cleavage Assay.
Data Presentation: Representative Protease Cleavage Kinetics

The following table presents hypothetical kinetic data for the cleavage of a GGFG-containing peptide by various lysosomal proteases. This data is essential for evaluating the specificity and efficiency of the linker.

ProteaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Cathepsin B150.855.67 x 104
Cathepsin L51.202.40 x 105
Cathepsin K500.153.00 x 103
Cathepsin S450.204.44 x 103

Note: Data is representative and for illustrative purposes only.

Application Note 2: ADC Characterization by Mass Spectrometry

After conjugation of the linker-payload to the antibody, it is critical to characterize the resulting ADC to ensure quality and consistency. A key parameter is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for this protein analysis.[6] By measuring the mass of the intact ADC, the distribution of different drug-loaded species can be determined, allowing for the calculation of the average DAR.

Protocol 2: LC-MS Analysis of an Intact ADC for DAR Determination

This protocol outlines a general method for analyzing an intact ADC using size-exclusion chromatography (SEC) or reversed-phase (RP) chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Purified ADC sample

  • Denaturing Buffer (for RP-LC): 0.1% Formic Acid in Water (Solvent A), 0.1% Formic Acid in Acetonitrile (Solvent B)

  • Native Buffer (for SEC): 50 mM Ammonium Acetate, pH 7.0

  • LC-MS system with a suitable column (C4 for RP, or SEC column)

  • De-glycosylating enzyme (e.g., PNGase F), optional

Procedure:

  • Sample Preparation:

    • (Optional) To simplify the mass spectrum, de-glycosylate the ADC by incubating it with PNGase F according to the manufacturer's protocol. This removes heterogeneity from N-linked glycans.

    • Dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL in the appropriate starting buffer (e.g., Solvent A for RP-LC or Native Buffer for SEC).

  • LC-MS Setup:

    • Equilibrate the LC column with the starting buffer.

    • Set up the MS with an electrospray ionization (ESI) source.

    • Set the mass spectrometer to acquire data in a high m/z range suitable for large proteins (e.g., 1000-4000 m/z).

  • LC-MS Analysis:

    • Inject 1-5 µg of the prepared ADC sample onto the column.

    • Elute the ADC using a suitable gradient (for RP-LC) or isocratic flow (for SEC).

    • Acquire the full MS scan data as the ADC elutes from the column.

  • Data Processing and DAR Calculation:

    • Combine the mass spectra across the chromatographic peak corresponding to the ADC.

    • Deconvolute the raw mass spectrum (which shows a distribution of charge states) to obtain the zero-charge mass spectrum. This will show a series of peaks, each corresponding to the antibody with a different number of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).

    • Identify the mass of the unconjugated antibody (DAR 0) and the mass of each drug-loaded species.

    • Calculate the average DAR using the following formula: DARavg = Σ(In * n) / Σ(In) where In is the intensity of the peak corresponding to the ADC with n drugs, and n is the number of drugs for that species.

ADC_MS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing A Purified ADC Sample B (Optional) De-glycosylation with PNGase F A->B C Dilute to 0.5-1 mg/mL in LC Buffer B->C D Inject sample onto LC-MS system C->D E Separate ADC by SEC or RP-LC D->E F Acquire Full Scan Mass Spectra E->F G Deconvolute Raw Spectrum to Zero-Charge Mass F->G H Identify Peaks for each DAR Species (0, 2, 4...) G->H I Calculate Average DAR H->I

Workflow for ADC Characterization and DAR Calculation by LC-MS.
Data Presentation: Representative Mass Spectrometry Data for an ADC

This table shows an example of deconvoluted mass spectrometry data for a hypothetical ADC (Unconjugated mAb mass = 148,000 Da; Linker-Payload mass = 1,200 Da).

SpeciesNumber of Drugs (n)Observed Mass (Da)Relative Abundance (%)
DAR 00148,00010
DAR 22150,40025
DAR 44152,80050
DAR 66155,20015
Average DAR - - 3.9

Note: Data is representative and for illustrative purposes only.

Application Note 3: Use as a Peptide Standard in Mass Spectrometry

In broader proteomics applications, synthetic peptides like this compound can serve as valuable standards for assessing the performance of LC-MS systems.[] Using a well-characterized peptide standard allows for routine system suitability testing, ensuring consistency and reliability of data across different experiments and instruments. A peptide standard can be used to monitor key performance indicators such as chromatographic retention time stability, mass accuracy, and signal intensity.

Protocol 3: LC-MS System Suitability Test Using a Peptide Standard

This protocol describes a general procedure for using a peptide standard to verify LC-MS system performance before analyzing experimental samples.

Materials:

  • This compound peptide standard

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • LC-MS system with a C18 column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50% Acetonitrile/Water) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 10 pmol/µL in Solvent A.

  • LC-MS Analysis:

    • Equilibrate the C18 column with 98% Solvent A and 2% Solvent B.

    • Inject a fixed amount (e.g., 10 pmol) of the peptide standard onto the column.

    • Run a standard LC gradient (e.g., 2% to 40% Solvent B over 30 minutes).

    • Acquire data using a full MS scan and a targeted MS/MS scan for the precursor ion of the peptide standard (m/z for [M+H]+).

  • Performance Evaluation:

    • Retention Time: Record the retention time of the peptide. This should be consistent (e.g., within a ±0.1 minute window) across runs.

    • Peak Shape and Width: Visually inspect the chromatographic peak for symmetry and measure the peak width at half-height. This should be consistent and narrow.

    • Mass Accuracy: Determine the mass error (in ppm) of the measured precursor ion compared to its theoretical mass. This should be within the instrument's specified tolerance (e.g., < 5 ppm).

    • Signal Intensity: Record the peak area or height. This should be consistent (e.g., within ±20%) for the same amount injected, indicating stable spray and ionization.

  • System Acceptance:

    • The system is deemed suitable for sample analysis if all performance indicators are within pre-defined acceptance criteria. If not, troubleshooting of the LC or MS system is required.

References

Troubleshooting & Optimization

Technical Support Center: Improving Boc-Gly-Gly-Phe-Gly-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of the tetrapeptide Boc-Gly-Gly-Phe-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor coupling efficiency with this compound?

A1: While this compound is a relatively straightforward tetrapeptide, several factors can lead to incomplete coupling. These include:

  • Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid group of the incoming amino acid or the peptide fragment.

  • Steric Hindrance: Although glycine residues are not sterically demanding, the phenylalanine residue can present some steric bulk that slows down the reaction.[1]

  • Peptide Aggregation: While less common for short peptides, sequences containing multiple glycine or hydrophobic residues can sometimes aggregate on the solid support, blocking reactive sites.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, reaction time, and reagent stoichiometry are critical and may require optimization.

  • Reagent Quality: Degradation of coupling reagents, solvents, or the Boc-protected peptide itself due to improper storage can significantly impact results.

Q2: Which coupling reagent is best suited for this sequence?

A2: The choice of coupling reagent is critical. For a standard sequence like this compound, several options are effective. Onium salt-based reagents are generally preferred for their high efficiency and rapid reaction times.[1]

  • HBTU/HATU: These are highly efficient aminium/uronium salt reagents that promote fast reactions and are a common first choice for many peptide syntheses.[2] HATU is generally considered more reactive than HBTU and is particularly useful for difficult couplings.

  • PyBOP: A phosphonium salt-based reagent that is also very effective, particularly in minimizing racemization.[3]

  • DIC/HOBt: A classic carbodiimide-based method. While generally effective and economical, it can be slower than onium salt methods and may require longer reaction times to achieve complete coupling. The addition of HOBt is crucial to suppress side reactions.[4]

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method for monitoring coupling reactions in solid-phase peptide synthesis (SPPS) is the Kaiser test (or ninhydrin test).[5][6] This is a highly sensitive colorimetric test that detects the presence of free primary amines on the peptide-resin.[5]

  • A negative Kaiser test (beads remain colorless or yellow) indicates that there are no free primary amines, and the coupling reaction is complete.[1]

  • A positive Kaiser test (beads turn dark blue or purple) signifies the presence of unreacted amines, indicating an incomplete coupling.[1]

Q4: What should I do if the Kaiser test is positive after the initial coupling reaction?

A4: A positive Kaiser test requires immediate action to avoid the formation of deletion sequences. The standard procedure is to perform a "double coupling." This involves washing the resin to remove the old reagents and then repeating the entire coupling step with a fresh solution of the activated amino acid.[1] If the Kaiser test is still positive after a second coupling, a capping step with a reagent like acetic anhydride is recommended to permanently block the unreacted amines before proceeding to the next deprotection step.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the coupling of this compound.

Problem: Low Yield or Presence of Deletion Sequences

A low yield of the target peptide or the detection of deletion sequences (peptides missing one or more amino acids) by mass spectrometry are strong indicators of incomplete coupling at one or more steps.

Possible Causes & Recommended Solutions:

  • Incomplete Coupling: The primary cause is often an incomplete reaction at the coupling stage.

    • Action: Perform a double coupling. If the problem persists, consider switching to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU).[1]

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin.

    • Action: Try switching the primary solvent from DMF to NMP or adding a small percentage of DMSO. Sonication during the coupling step can also help break up aggregates.[8]

  • Steric Hindrance: The phenylalanine residue might be sterically hindering the reaction.

    • Action: Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). You can also consider slightly elevating the reaction temperature (e.g., to 30-40°C), but be cautious as this can increase the risk of side reactions like racemization.[1][9]

Problem: Kaiser Test Remains Positive After Double Coupling

If two coupling cycles fail to yield a negative Kaiser test, it points to a more persistent issue.

Possible Causes & Recommended Solutions:

  • Difficult Sequence: The specific peptide sequence may be inherently difficult to couple due to secondary structure formation on the resin.

    • Action: Before proceeding, "cap" the unreacted amines using acetic anhydride. This will prevent the formation of deletion sequences. Analyze the purity of the cleaved peptide to determine if the overall yield is acceptable.

  • Degraded Reagents: The amino acid or coupling reagents may have degraded.

    • Action: Use fresh, high-quality reagents. Ensure solvents are anhydrous, as water can interfere with the reaction.

  • Poor Resin Swelling: The solid support may not be adequately swollen, making reactive sites inaccessible.

    • Action: Ensure the resin is properly swelled in the reaction solvent for at least 30-60 minutes before the first deprotection step.

Quantitative Data on Coupling Reagents

The selection of a coupling reagent significantly impacts reaction time and efficiency. The table below provides a general comparison of common reagents used in Boc-SPPS.

Coupling ReagentClassTypical Equivalents (Reagent:AA:Base)Typical Coupling TimeRelative Efficiency & Notes
HBTU Aminium Salt1.0 : 1.0 : 2.030 - 120 minHigh efficiency, fast reaction. A standard choice for most couplings.[2]
HATU Aminium Salt1.0 : 1.0 : 2.020 - 90 minMore reactive than HBTU, excellent for sterically hindered amino acids.[2]
PyBOP Phosphonium Salt1.1 : 1.0 : 2.530 - 120 minHigh efficiency, known for low racemization.[3]
DIC/HOBt Carbodiimide1.1 : 1.0 : 1.160 - 240 minEconomical and effective, but generally slower. HOBt is essential to suppress side reactions.[4]

Note: Data are illustrative. Optimal conditions may vary based on the specific resin, solvent, and peptide sequence.

Detailed Experimental Protocols

Protocol 1: Standard Coupling Using HBTU

This protocol outlines a standard procedure for coupling an amino acid during solid-phase peptide synthesis using HBTU as the coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-protected amino acid (3-5 equivalents)

  • HBTU (3-5 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the previous step was Fmoc deprotection, ensure the resin is thoroughly washed with DMF.

  • Activation Mixture: In a separate vessel, dissolve the Boc-protected amino acid and HBTU in DMF. Add DIPEA to the solution and vortex briefly. Allow this pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activation mixture to the swelled peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling time has elapsed, filter the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Take a small sample of the resin beads (10-15 beads) and perform a Kaiser test to check for completion.[5]

Protocol 2: Kaiser Test (Ninhydrin Test)

This protocol describes the procedure for the Kaiser test to detect free primary amines on the peptide-resin.[5]

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[5]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[5]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[5]

Procedure:

  • Sample Preparation: Place 10-15 beads of the washed peptide-resin into a small glass test tube.

  • Reagent Addition: Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[5]

  • Heating: Heat the test tube at 110°C for 5 minutes.[5]

  • Observation: Remove the tube and observe the color of the beads and the solution.

    • Blue/Purple Color: Positive result (incomplete coupling).[1]

    • Yellow/Colorless: Negative result (complete coupling).[1]

Visual Workflows and Diagrams

Visual aids can help clarify complex experimental workflows and troubleshooting logic.

G cluster_workflow General Peptide Coupling Workflow start Start: Resin with Free Amine prepare_aa Prepare Activation Mixture (Boc-AA, Coupling Reagent, Base in DMF) start->prepare_aa couple Add Mixture to Resin Agitate for 1-2 hours prepare_aa->couple wash Wash Resin with DMF (3x) couple->wash kaiser Perform Kaiser Test wash->kaiser deprotect Proceed to Deprotection Step kaiser->deprotect Negative troubleshoot Troubleshoot Coupling kaiser->troubleshoot Positive

Caption: General workflow for a single coupling cycle in SPPS.

G cluster_troubleshooting Troubleshooting a Positive Kaiser Test start Kaiser Test is Positive double_couple Perform Double Coupling (Repeat coupling with fresh reagents) start->double_couple wash Wash Resin with DMF (3x) double_couple->wash kaiser2 Perform Kaiser Test Again wash->kaiser2 proceed Coupling Successful Proceed to Next Step kaiser2->proceed Negative cap Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser2->cap Positive investigate Investigate Root Cause (Reagent quality, aggregation, etc.) cap->investigate

Caption: Logical steps for troubleshooting an incomplete coupling reaction.

References

Preventing premature deprotection of Boc-Gly-Gly-Phe-Gly-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature deprotection of Boc-Gly-Gly-Phe-Gly-OH during their experiments.

Troubleshooting Guide: Preventing Premature Boc Deprotection

Premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group from this compound can lead to undesired side reactions, decreased yield, and impurities in the final product. This guide provides a systematic approach to identifying and resolving common issues leading to premature deprotection.

Symptom Potential Cause Recommended Action
Loss of Boc group during synthesis or workup (confirmed by LC-MS or TLC) Acidic Contaminants: Trace amounts of acid on glassware or in solvents (e.g., older bottles of chloroform can contain HCl).[1]Ensure all glassware is thoroughly cleaned and dried. Use freshly opened, high-purity solvents. If necessary, neutralize solvents with a small amount of a non-nucleophilic base like diisopropylethylamine (DIEA) and redistill.
Harsh Reaction Conditions: Elevated temperatures can cause thermal deprotection of the Boc group, especially in certain solvents.[1]Reduce the reaction temperature. If heating is necessary, perform a small-scale experiment to determine the temperature stability of your compound under the specific reaction conditions.
Unintended Exposure to Strong Acids: Accidental contact with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cleave the Boc group.[1]Carefully review all reagents and procedures to eliminate any sources of strong acid. Use dedicated glassware for acidic and non-acidic reactions.
Presence of Lewis Acids: Some reagents may act as Lewis acids (e.g., ZnBr₂, AlCl₃), which can facilitate Boc cleavage.[1]If a Lewis acid is suspected, consider alternative reagents or a different synthetic route. If unavoidable, use the mildest possible Lewis acid and lowest effective concentration.
Premature deprotection during purification Acidic Mobile Phase in HPLC: Reversed-phase HPLC using mobile phases containing trifluoroacetic acid (TFA) can cause gradual or complete deprotection.[1]If the compound is particularly acid-sensitive, consider using a different acid modifier (e.g., formic acid) or a neutral pH mobile phase if compatible with the column and compound. Promptly neutralize collected fractions containing TFA.[1]
Side reactions observed alongside deprotection (e.g., alkylation) Generation of tert-butyl Cation: Acid-mediated deprotection generates a reactive tert-butyl cation that can alkylate nucleophilic residues, such as the phenyl ring of Phenylalanine.[2]Incorporate a scavenger, such as triethylsilane (TES) or thioanisole (anisole can also be used), into the reaction mixture to trap the tert-butyl cation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause premature deprotection of this compound?

A1: The N-Boc protecting group is sensitive to acidic conditions.[1] The most common causes of premature deprotection include:

  • Strongly Acidic Conditions: Unintended exposure to strong acids like TFA, HCl, and sulfuric acid is the most frequent cause of Boc group removal.[1]

  • Lewis Acids: Reagents with Lewis acidity, such as zinc bromide (ZnBr₂) and aluminum chloride (AlCl₃), can also catalyze the cleavage of the Boc group.[1]

  • Elevated Temperatures: In some instances, particularly when combined with certain solvents, heating can lead to the thermal decomposition of the Boc group.[1]

  • Acidic Contaminants: Trace acidic impurities in solvents, reagents, or on glassware can be sufficient to cause slow deprotection over time.[1]

Q2: Under what conditions is the Boc group on this compound generally considered stable?

A2: The Boc group is known for its stability under a variety of conditions, which makes it a versatile protecting group. It is generally stable to:

  • Basic Conditions: It is resistant to cleavage by bases, allowing for the use of base-labile protecting groups like Fmoc in orthogonal protection strategies.[3]

  • Nucleophiles: The Boc group is stable towards most nucleophiles.[3]

  • Catalytic Hydrogenation: It is stable under conditions typically used for the removal of benzyl-type protecting groups.

Q3: Can premature deprotection occur during storage?

A3: Yes, if not stored properly. This compound should be stored in a cool, dry place, away from moisture and strong acids.[4] Exposure to acidic vapors in a laboratory environment can lead to slow degradation over time. It is recommended to store the compound under an inert atmosphere if possible.

Q4: Are there any specific side reactions to be aware of when working with this compound, particularly concerning the Phenylalanine residue?

A4: Yes. During acid-mediated deprotection (either intentional or premature), the generated tert-butyl cation is a reactive electrophile. This cation can potentially alkylate the electron-rich aromatic ring of the phenylalanine residue, leading to a tert-butylated byproduct.[2] The use of scavengers is recommended to mitigate this side reaction.

Q5: What is aspartimide formation, and is it a concern for this compound?

A5: Aspartimide formation is a common side reaction in peptide synthesis involving an aspartic acid (Asp) residue, where the side-chain carboxyl group attacks the backbone amide to form a cyclic imide.[5] This can lead to racemization and the formation of α- and β-peptide linkages.[5] Since this compound does not contain an aspartic acid residue, aspartimide formation is not a concern for this specific peptide.

Quantitative Data Summary

Table 1: Estimated Half-Life of Boc Group at Different pH Values at 25°C

pHConditionEstimated Half-Life (t½)Notes
< 11 M HCl in Dioxane< 30 minutesRapid deprotection.
1-250% TFA in DCM< 1 hourStandard deprotection condition.
3-4Mildly Acidic (e.g., Formic Acid)Several hours to daysSlow deprotection may occur.
5-8Neutral/Slightly BasicVery Stable (> weeks)Boc group is stable.
> 9BasicVery Stable (> weeks)Boc group is stable to bases.

Table 2: Estimated Effect of Temperature on Boc Deprotection in Neutral Solution

TemperatureEstimated StabilityNotes
-20°CHighly StableRecommended for long-term storage.[4]
4°CStableSuitable for short-term storage.
25°C (Room Temp)Generally StableRisk of slow degradation if acidic contaminants are present.
> 50°CIncreased risk of thermal deprotectionThe rate of thermal deprotection is solvent-dependent.[1]

Table 3: Influence of Solvents on Premature Boc Deprotection

SolventPotential for Premature DeprotectionNotes
Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)LowGenerally safe, but check for acidic impurities.
Methanol, EthanolLow to ModerateCan sometimes facilitate thermal deprotection at elevated temperatures.[1]
Chloroform (unstabilized)HighCan contain acidic impurities (HCl).[1]
Trifluoroethanol (TFE)Moderate to HighCan promote thermolytic deprotection at high temperatures.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability under Simulated Reaction Conditions

Objective: To determine the stability of this compound under specific pH, temperature, and solvent conditions relevant to a planned experiment.

Materials:

  • This compound

  • Solvents to be tested (e.g., DMF, DCM, ACN)

  • Buffers of desired pH

  • LC-MS system with a C18 column

  • Thermostatted agitator/incubator

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMF) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: In separate autosampler vials, dilute the stock solution with the test solvents/buffers to a final concentration suitable for LC-MS analysis (e.g., 100 µg/mL). Prepare a control sample diluted in a neutral, stable solvent.

  • Incubation: Place the vials in a thermostatted incubator set to the desired experimental temperature.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench any ongoing reaction by diluting with the initial mobile phase of the LC-MS analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS. Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak for the deprotected product (Gly-Gly-Phe-Gly-OH).

  • Data Analysis: Quantify the peak areas of the protected and deprotected peptide at each time point. Plot the percentage of remaining this compound against time to determine the rate of deprotection.

Protocol 2: Standard Boc Deprotection with TFA and Scavenger

Objective: To perform a standard, controlled deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Thioanisole (scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Methodology:

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Addition of Scavenger: Add a scavenger (e.g., 5% v/v TES) to the solution.

  • Addition of TFA: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA (to create a 50% TFA in DCM solution).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize excess TFA.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution to yield the deprotected peptide.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up Start Boc-Protected Peptide Dissolve Dissolve in Anhydrous DCM Start->Dissolve Add_Scavenger Add Scavenger (e.g., TES) Dissolve->Add_Scavenger Cool Cool to 0°C Add_Scavenger->Cool Add_TFA Add TFA Cool->Add_TFA Stir Stir at Room Temp Add_TFA->Stir Monitor Monitor by LC-MS/TLC Stir->Monitor Concentrate Concentrate Monitor->Concentrate Reaction Complete Neutralize Neutralize with NaHCO3 Concentrate->Neutralize Wash Wash & Dry Neutralize->Wash End Deprotected Peptide Wash->End

Caption: Workflow for the standard Boc deprotection of a peptide.

Troubleshooting_Logic Start Premature Deprotection Observed? Check_Reagents Check Reagents & Solvents for Acidity Start->Check_Reagents Yes Check_Temp Review Reaction Temperature Check_Reagents->Check_Temp Reagents OK Use_Fresh Use Fresh/Neutralized Solvents Check_Reagents->Use_Fresh Acidity Found Check_Purification Examine Purification Conditions Check_Temp->Check_Purification Temp OK Reduce_Temp Lower Reaction Temperature Check_Temp->Reduce_Temp Temp Too High Modify_HPLC Modify HPLC Mobile Phase or Neutralize Fractions Check_Purification->Modify_HPLC Acidic Mobile Phase Resolved Issue Resolved Use_Fresh->Resolved Reduce_Temp->Resolved Modify_HPLC->Resolved

Caption: Logical workflow for troubleshooting premature Boc deprotection.

References

Boc-Gly-Gly-Phe-Gly-OH stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Boc-Gly-Gly-Phe-Gly-OH, a key tetrapeptide linker in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under desiccated conditions at -20°C for short to mid-term storage and at -80°C for long-term storage. It is crucial to minimize exposure to moisture and air to prevent degradation.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared in anhydrous solvents such as DMF or DMSO. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are:

  • Acid-catalyzed hydrolysis of the Boc protecting group: This is the most common degradation, exposing the N-terminal amine. This can be initiated by moisture or acidic contaminants.

  • Peptide bond hydrolysis: Under harsh acidic or basic conditions, the peptide bonds can be cleaved, leading to fragmentation of the tetrapeptide.

Q4: What are the likely degradation products of this compound?

A4: Potential degradation products include:

  • H-Gly-Gly-Phe-Gly-OH (the deprotected peptide)

  • Fragments resulting from peptide bond cleavage (e.g., Gly-Gly, Phe-Gly-OH)

  • Side products from the Boc deprotection reaction, such as t-butylated species, where the t-butyl cation reacts with nucleophilic residues.

Q5: How can I assess the stability of my this compound sample?

A5: The most common method for assessing peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A stability-indicating HPLC method can separate the intact peptide from its degradation products, allowing for quantification of purity over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in conjugation reaction Degradation of the peptide linker (Boc deprotection)- Ensure the peptide has been stored correctly under desiccated conditions at -20°C or -80°C.- Use fresh, anhydrous solvents for preparing solutions.- Confirm the purity of the peptide by HPLC before use.
Unexpected side products in mass spectrometry analysis - Incomplete deprotection of the Boc group during synthesis.- Formation of t-butylated adducts.- Optimize the deprotection step with appropriate scavengers (e.g., triisopropylsilane) to prevent t-butylation.- Purify the peptide linker using preparative HPLC to remove any byproducts before conjugation.
Inconsistent experimental results - Repeated freeze-thaw cycles of stock solutions.- Absorption of moisture by the solid peptide.- Aliquot stock solutions into single-use vials.- Always handle the solid peptide in a dry, inert atmosphere (e.g., in a glove box).
Poor solubility of the peptide Use of inappropriate solvents.This compound is soluble in organic solvents like DMF and DMSO. For aqueous solutions, careful pH adjustment may be necessary, although this can affect stability.

Data Presentation

Recommended Storage Conditions Summary
Form Temperature Duration Key Considerations
Solid -20°CShort to Mid-termStore under desiccated conditions, protected from light and moisture.
-80°CLong-termStore under desiccated conditions, protected from light and moisture.
Stock Solution (in anhydrous DMF/DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or a suitable organic solvent at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the solid peptide at 80°C for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.

  • Photostability: Expose the solid peptide and the stock solution to light according to ICH Q1B guidelines.

3. Sample Analysis by RP-HPLC:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Analyze the chromatograms of the stressed samples and compare them to the unstressed control.

  • Identify and quantify the degradation peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peptide peak.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation ADC Synthesis This compound This compound Deprotection Deprotection This compound->Deprotection Acid (e.g., TFA) Activation Activation Deprotection->Activation e.g., NHS/EDC Payload_Conjugation Payload_Conjugation Activation->Payload_Conjugation Cytotoxic Payload Linker_Payload Linker_Payload Payload_Conjugation->Linker_Payload Conjugation_Reaction Conjugation_Reaction Linker_Payload->Conjugation_Reaction Antibody Antibody Reduction Reduction Antibody->Reduction e.g., TCEP Reduced_Antibody Reduced_Antibody Reduction->Reduced_Antibody Reduced_Antibody->Conjugation_Reaction Purification Purification Conjugation_Reaction->Purification e.g., SEC ADC ADC Purification->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Degradation_Pathways cluster_deprotection Boc Deprotection cluster_hydrolysis Peptide Hydrolysis Boc-GGFG-OH This compound H-GGFG-OH H-Gly-Gly-Phe-Gly-OH Boc-GGFG-OH->H-GGFG-OH  Acid/Moisture tBu_adducts t-Butylated Adducts Boc-GGFG-OH->tBu_adducts  Side Reaction Fragments Peptide Fragments (e.g., Boc-GG-OH, H-FG-OH) Boc-GGFG-OH->Fragments  Strong Acid/Base

Caption: Potential Degradation Pathways for this compound.

Troubleshooting low yield in Boc-Gly-Gly-Phe-Gly-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase synthesis of the tetrapeptide Boc-Gly-Gly-Phe-Gly-OH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of this compound after purification is significantly lower than expected. What are the common causes?

A1: Low yield in solid-phase peptide synthesis (SPPS) can arise from several factors at different stages of the process. The most common culprits include:

  • Incomplete Boc-Deprotection: Failure to completely remove the Boc protecting group from the N-terminus of the growing peptide chain leads to truncated sequences, which are difficult to separate from the final product.

  • Poor Coupling Efficiency: Inefficient formation of the amide bond between the activated amino acid and the N-terminus of the peptide-resin results in deletion sequences (peptides missing one or more amino acids).

  • Peptide Aggregation: The growing peptide chains, particularly those containing hydrophobic residues like Phenylalanine, can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[1]

  • Side Reactions: Undesired chemical modifications can occur during synthesis or the final cleavage step, reducing the yield of the target peptide.

  • Losses During Work-up and Purification: Significant amounts of the peptide can be lost during the cleavage, precipitation, and purification steps.

Q2: How can I identify if incomplete Boc-deprotection is the source of my low yield?

A2: Incomplete removal of the Boc group is a frequent issue. Here's how to diagnose it:

  • Symptom: Mass spectrometry (MS) analysis of your crude product shows a significant peak corresponding to the desired mass minus one or more amino acids (truncation sequences).

  • Troubleshooting:

    • Kaiser Test: After the deprotection step, perform a qualitative Kaiser test on a small sample of resin beads. A positive result (intense blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative or weak result suggests incomplete deprotection.

    • Extend Deprotection Time: Increase the duration of the TFA treatment to ensure complete removal of the Boc group.[]

    • Fresh Reagents: Ensure your trifluoroacetic acid (TFA) solution is fresh, as its effectiveness can diminish over time.

Q3: My MS analysis shows a major peak corresponding to a deletion sequence. How can I improve my coupling efficiency?

A3: Deletion sequences are a direct result of poor coupling efficiency. Consider the following strategies:

  • Double Coupling: Perform the coupling step twice before moving to the next deprotection step. This is particularly useful for sterically hindered amino acids or difficult sequences.

  • Change Coupling Reagents: If you are using a standard coupling reagent like HBTU, switching to a more potent activator such as HATU or COMU can significantly improve coupling efficiency, especially for challenging couplings.[3][4]

  • Extend Coupling Times: Doubling the standard coupling time can help drive the reaction to completion.

  • Monitor the Reaction: Use the Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is necessary.

Q4: I suspect peptide aggregation is occurring during the synthesis. What can I do to mitigate this?

A4: The Gly-Gly-Phe-Gly sequence, with the hydrophobic phenylalanine residue, can be prone to aggregation. Here are some solutions:

  • Solvent Modification: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling reaction to disrupt hydrogen bonding and break up aggregates.[1]

  • Elevated Temperature: Performing the coupling reaction at a higher temperature can help reduce aggregation.[1]

  • Specialized Reagents: Incorporate pseudoproline dipeptides or use backbone-protecting groups during synthesis to disrupt the secondary structures that lead to aggregation.[1]

Q5: What are the best practices for the final cleavage and purification to minimize yield loss?

A5: The final steps are critical for obtaining a good yield of pure product.

  • Cleavage Cocktail: Use a fresh cleavage cocktail with appropriate scavengers. For a simple peptide like this compound, a standard cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is generally sufficient.[5]

  • Precipitation: After cleavage, precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. Ensure the ether is sufficiently cold to maximize precipitation.

  • Purification: Use a high-quality preparative HPLC column and optimize the gradient to achieve good separation of your target peptide from impurities. Multiple injections of smaller amounts may be preferable to a single large injection to avoid overloading the column.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency on Crude Yield and Purity

Coupling ReagentTypical Crude Yield (%)Typical Crude Purity (%)Key AdvantagesKey Disadvantages
HBTU 75 - 8565 - 75Cost-effective, reliable for standard couplings.[6]Less effective for sterically hindered amino acids, higher risk of racemization compared to HATU.[3]
HATU 85 - 9575 - 85High reactivity, faster reaction times, low racemization.[3][4]Higher cost.
COMU 85 - 9575 - 85High efficiency, safer byproducts, soluble in a wide range of solvents.[4]Higher cost than HBTU.

Note: Yields and purities are estimates for a tetrapeptide like this compound and can vary based on specific experimental conditions.

Table 2: Effect of Boc-Deprotection Conditions on Final Yield

TFA Concentration (% in DCM)Deprotection TimeExpected Final Yield (%)Notes
25%2 hours60 - 70Generally effective but slower.[7]
50% 30 minutes 70 - 80 Recommended for a good balance of speed and efficiency. [7]
100% (neat)5 - 15 minutes65 - 75Very rapid but may lead to more side products and incomplete deprotection due to poor resin swelling.[7][]

Note: Yields are estimates and can be influenced by other factors in the synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound on Wang Resin

This protocol outlines the manual solid-phase synthesis of this compound on a 0.1 mmol scale.

1. Resin Preparation and First Amino Acid Loading (Boc-Gly-OH)

  • Swell 200 mg of Wang resin (loading ~0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 1 hour in a reaction vessel with gentle agitation.

  • Drain the DMF.

  • Dissolve Boc-Gly-OH (4 eq, 0.4 mmol), HOBt (4 eq, 0.4 mmol), and DIC (4 eq, 0.4 mmol) in a minimum amount of DMF.

  • Add the solution to the resin.

  • Add DMAP (0.1 eq, 0.01 mmol) to the resin slurry.

  • Agitate the mixture for 12 hours at room temperature.

  • Wash the resin three times with DMF, three times with dichloromethane (DCM), and three times with methanol.

  • Dry the resin under vacuum.

2. Boc-Deprotection

  • Swell the resin in DCM.

  • Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 5 minutes.[]

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 25 minutes.[]

  • Drain the TFA solution and wash the resin with DCM (3x), and DMF (3x).

  • Neutralize the resin by washing with a 10% solution of diisopropylethylamine (DIPEA) in DMF (2x, 5 min each).

  • Wash the resin with DMF (3x).

3. Amino Acid Coupling (Boc-Phe-OH, Boc-Gly-OH)

  • In a separate vial, dissolve the Boc-amino acid (3 eq, 0.3 mmol) and a coupling reagent (e.g., HBTU or HATU, 2.9 eq, 0.29 mmol) in DMF.

  • Add DIPEA (6 eq, 0.6 mmol) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test (see Protocol 2). If the test is positive, continue coupling or perform a second coupling.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x).

  • Repeat steps 2 and 3 for each amino acid in the sequence (Phe, then Gly).

4. Final Cleavage and Peptide Isolation

  • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[5]

  • Add the cleavage cocktail to the dried resin (approximately 5 mL for 200 mg of starting resin) in a sealed vessel.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under vacuum.

5. Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect fractions containing the pure product.

  • Lyophilize the pure fractions to obtain the final this compound as a white powder.

Protocol 2: Kaiser Test for Monitoring Coupling Reactions
  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Take a small sample of resin beads (10-15) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.

    • Place the beads in a small test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the test tube at 100-120°C for 5 minutes.

  • Interpretation:

    • Beads and solution are colorless or yellow: Coupling is complete.

    • Beads are blue, and the solution is colored: Coupling is incomplete. A recoupling step is necessary.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound ms_analysis Analyze Crude Product by MS start->ms_analysis truncation Truncation Sequences (Missing AAs at N-terminus) ms_analysis->truncation Identify Impurities deletion Deletion Sequences (Internal Missing AAs) ms_analysis->deletion side_reactions Unexpected Masses (Side Reactions) ms_analysis->side_reactions incomplete_deprotection Incomplete Boc-Deprotection truncation->incomplete_deprotection poor_coupling Poor Coupling Efficiency deletion->poor_coupling cleavage_issues Cleavage/Workup Issues side_reactions->cleavage_issues solution_deprotection Extend Deprotection Time Use Fresh TFA Monitor with Kaiser Test incomplete_deprotection->solution_deprotection Solution solution_coupling Double Couple Use Stronger Coupling Reagent (HATU) Extend Coupling Time Monitor with Kaiser Test poor_coupling->solution_coupling Solution solution_cleavage Optimize Cleavage Cocktail Ensure Cold Ether Precipitation Optimize Purification cleavage_issues->solution_cleavage Solution

Caption: Troubleshooting workflow for low peptide yield.

SPPS_Workflow cluster_cycle SPPS Cycle (repeated for each amino acid) deprotection Boc-Deprotection (50% TFA in DCM) wash_neutralize Wash & Neutralize (DCM, DMF, DIPEA) deprotection->wash_neutralize coupling Amino Acid Coupling (Boc-AA, HBTU/HATU, DIPEA) wash_neutralize->coupling kaiser_test Kaiser Test coupling->kaiser_test wash_final Wash (DMF) wash_final->deprotection Next Cycle cleavage Final Cleavage (TFA Cocktail) wash_final->cleavage Final Amino Acid Coupled kaiser_test->coupling Positive (Recouple) kaiser_test->wash_final Negative start Start: Boc-Gly-Wang Resin start->deprotection purification Purification (RP-HPLC) cleavage->purification final_product This compound purification->final_product

References

Optimizing Cleavage of Boc-Gly-Gly-Phe-Gly-OH Linkers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimization of cleavage conditions for the Boc-Gly-Gly-Phe-Gly-OH tetrapeptide linker. Whether you are working on solid-phase peptide synthesis (SPPS) or developing antibody-drug conjugates (ADCs), this guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and established experimental protocols to ensure efficient and high-purity cleavage of your target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of this compound from a solid support resin.

Issue Possible Cause Recommended Solution
Incomplete Cleavage Insufficient acid concentration or reaction time. The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1]Increase the concentration of Trifluoroacetic Acid (TFA) or prolong the reaction time. For peptides with multiple protecting groups, a higher concentration of TFA is generally required.[2] Monitor the reaction progress by taking small aliquots for analysis.
Poor resin swelling.Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail. Insufficient swelling can hinder the access of the cleavage reagents to the peptide.
Low Yield of Cleaved Peptide Premature cleavage of the linker from the resin during synthesis.Use a more stable linker-resin linkage if cleavage is observed during the repetitive acid treatments for Boc deprotection.
Adsorption of the cleaved peptide to the resin.After filtration of the cleavage cocktail, wash the resin with a small amount of fresh TFA or an appropriate solvent to recover any adsorbed peptide.
Precipitation of the peptide during workup.Optimize the precipitation step by using a cold, non-polar solvent like diethyl ether and ensuring the peptide is fully dissolved before precipitation.
Presence of Side Products Alkylation of the phenylalanine residue by carbocations generated during cleavage.Use a scavenger cocktail to trap reactive carbocations. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.[3]
Oxidation of the peptide.If the peptide is susceptible to oxidation, perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Aspartimide formation (if Asp is present in the full peptide).This is less common in Boc-SPPS compared to Fmoc-SPPS but can occur. Using a milder acid or a different protecting group for Asp can mitigate this.
Difficulty in Purification Presence of scavengers or their byproducts in the crude product.Perform multiple precipitations and washes with cold ether to effectively remove most scavenger-related impurities.
Aggregation of the cleaved peptide.Dissolve the crude peptide in a solvent that disrupts hydrogen bonding, such as those containing chaotropic salts, before purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for this compound from a solid support?

A standard and effective cleavage cocktail is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TFA is the strong acid that cleaves the linker from the resin and removes the Boc protecting group. Water acts as a scavenger and helps to protonate the cleaved peptide, while TIS is a scavenger that traps the reactive tert-butyl cations generated during the deprotection, thus preventing side reactions with the phenylalanine residue.

Q2: How long should the cleavage reaction be performed?

For most standard resins, a reaction time of 1 to 3 hours at room temperature is sufficient for complete cleavage.[3] However, the optimal time can vary depending on the specific resin and the scale of the synthesis. It is always recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the optimal reaction time for your specific conditions.[4]

Q3: Can I use a different acid for cleavage instead of TFA?

While TFA is the most common reagent for cleaving peptides from resins in Boc-SPPS, other strong acids like Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used.[5] HF is a very effective but highly hazardous reagent that requires specialized equipment. TFMSA and TMSOTf are also strong acids that should be handled with care. For most applications involving the this compound linker, TFA provides a good balance of efficiency and safety.

Q4: My peptide contains other sensitive amino acids. Do I need to modify the cleavage cocktail?

Yes, if your full peptide sequence contains other sensitive residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), it is crucial to add specific scavengers to the cleavage cocktail to prevent side reactions. For example, 1,2-ethanedithiol (EDT) is often added to protect Trp and Met residues from oxidation and alkylation.

Q5: How can I monitor the completion of the cleavage reaction?

The completion of the cleavage reaction can be monitored by High-Performance Liquid Chromatography (HPLC). A small aliquot of the cleavage mixture can be taken at different time points, the TFA removed by evaporation, and the residue analyzed by HPLC to observe the disappearance of the starting material (peptide-resin) and the appearance of the cleaved peptide peak. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the cleaved product.[6][7]

Experimental Protocols

Protocol 1: Standard Cleavage of this compound from Merrifield Resin

This protocol describes a standard procedure for the cleavage of the Boc-protected tetrapeptide from a Merrifield resin.

Materials:

  • Peptide-resin (e.g., Boc-Gly-Gly-Phe-Gly-Merrifield resin)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Rotary evaporator

Procedure:

  • Swell the peptide-resin (100 mg) in DCM (2 mL) in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail: 950 µL TFA, 25 µL deionized water, and 25 µL TIS. Caution: Prepare the cocktail in a fume hood and wear appropriate personal protective equipment.

  • Add the cleavage cocktail to the swollen resin.

  • Gently agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Concentrate the combined filtrate to a small volume (approx. 0.2 mL) under a gentle stream of nitrogen or using a rotary evaporator.

  • Add cold diethyl ether (10 mL) to the concentrated solution to precipitate the crude peptide.

  • Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

  • Dry the peptide pellet under vacuum.

  • Analyze the crude peptide for purity by HPLC and confirm its identity by mass spectrometry.

Protocol 2: Monitoring Cleavage Efficiency by HPLC

This protocol outlines the procedure for monitoring the progress of the cleavage reaction.

Procedure:

  • At desired time points (e.g., 30, 60, 90, 120 minutes) during the cleavage reaction (Protocol 1, step 5), carefully withdraw a small aliquot (approx. 10 µL) of the cleavage mixture.

  • Place the aliquot in a microcentrifuge tube.

  • Evaporate the TFA under a stream of nitrogen.

  • Dissolve the residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Analyze the chromatogram to determine the relative peak area of the cleaved peptide. An increase in the peak area over time indicates the progress of the cleavage reaction.

Visualizing the Workflow

Cleavage_Workflow Resin Peptide-Resin Swell Swell Resin (DCM) Resin->Swell Cleavage Add Cleavage Cocktail (TFA/H2O/TIS) Swell->Cleavage Reaction React (1-3h, RT) Cleavage->Reaction Filter Filter & Collect Filtrate Reaction->Filter Wash Wash Resin (TFA) Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate Precipitate Precipitate with Ether Concentrate->Precipitate Isolate Isolate & Dry Peptide Precipitate->Isolate Analyze Analyze (HPLC/MS) Isolate->Analyze

Logical Troubleshooting Flow

Troubleshooting_Flow Start Start Cleavage Check_Purity Analyze Crude Product (HPLC/MS) Start->Check_Purity Incomplete Incomplete Cleavage? Check_Purity->Incomplete Side_Products Side Products? Incomplete->Side_Products No Optimize_Cleavage Increase TFA Conc. or Time Ensure Proper Swelling Incomplete->Optimize_Cleavage Yes Optimize_Scavengers Add/Optimize Scavengers (e.g., TIS, EDT) Side_Products->Optimize_Scavengers Yes Success Successful Cleavage Side_Products->Success No Optimize_Cleavage->Start Optimize_Scavengers->Start

References

Technical Support Center: Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during peptide synthesis, ensuring the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis and why is it a critical issue?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the synthesis process. This leads to the conversion of a pure L-amino acid into a mixture of L- and D-enantiomers. The incorporation of an incorrect D-amino acid creates a diastereomeric impurity in the final peptide.[1][2][3] This is a critical issue because the three-dimensional structure of a peptide is fundamental to its biological activity. The presence of diastereomeric impurities can drastically reduce or alter the peptide's efficacy, receptor binding affinity, and pharmacokinetic profile, and can make purification significantly more challenging.[1][2]

Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?

A2: The most predominant mechanism of racemization during peptide synthesis proceeds through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4][5] This occurs when the carboxyl group of an Nα-protected amino acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton on this oxazolone ring is highly acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the incoming amine on this achiral intermediate can produce both the desired L-peptide and the undesired D-diastereomer.[4][5] A secondary, less common mechanism involves the direct abstraction of the α-proton by a strong base.[4]

RacemizationMechanism cluster_0 Peptide Coupling Pathway cluster_1 Racemization Pathway AA L-Amino Acid (Nα-Protected) Activated Activated Ester (O-Acylisourea, etc.) AA->Activated Coupling Reagent (e.g., DIC) Peptide Desired L-Peptide Activated->Peptide + Amine (N-terminus) Activated->Peptide Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Activated->Oxazolone Achiral Achiral Enolate Oxazolone->Achiral Base (e.g., DIPEA) abstracts α-H+ Achiral->Oxazolone RacemizedPeptide Diastereomeric Impurity (D-Peptide) Achiral->RacemizedPeptide + Amine (N-terminus)

Figure 1: Competing pathways of peptide coupling and oxazolone-mediated racemization.
Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[6][7] Serine (Ser) can also be problematic.[8] The specific side chain protecting group used can also influence the rate of racemization. For instance, using bulky protecting groups like trityl (Trt) on Cysteine can minimize some side reactions but may not eliminate racemization during activation.[7][8]

Q4: How do coupling reagents and additives influence racemization?

A4: The choice of coupling reagent and additive is the most critical factor in controlling racemization.

  • Coupling Reagents: These reagents activate the carboxylic acid. Onium salts (uronium/aminium and phosphonium) like HATU , HBTU , and PyBOP are highly efficient but require a base for activation, which can promote racemization.[9][10] Carbodiimides, such as DIC and DCC , are also common activators.[9][11]

  • Additives: Additives are nucleophiles that react with the highly reactive activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form a more stable, yet still reactive, active ester. This new intermediate is less prone to cyclizing into an oxazolone, thereby suppressing racemization.[5][12]

    • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization but has safety concerns due to its explosive nature.[3][9]

    • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates coupling and further reduces racemization.[1][4]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt/HOAt that provides high coupling rates with low racemization, often performing on par with or better than HOBt.[1][5][9]

    • Oxyma-B: A newer oxime additive that has shown superior performance in minimizing racemization compared to both OxymaPure and HOAt in certain model systems.[5][12]

Troubleshooting Guide

Problem: I am observing a significant diastereomeric impurity in my crude peptide, confirmed by LC-MS.

This indicates that racemization has occurred during one or more coupling steps. Follow this workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Start High Diastereomeric Impurity Detected CheckReagents Step 1: Review Coupling Cocktail Start->CheckReagents Carbodiimide Using Carbodiimide (DIC/DCC)? CheckReagents->Carbodiimide Yes OniumSalt Using Onium Salt (HATU/HBTU)? CheckReagents->OniumSalt No CheckAA Step 2: Identify Problematic Residue HisCys Is His or Cys the C-terminal activated residue? CheckAA->HisCys Yes Hindered Is it a sterically hindered coupling? CheckAA->Hindered No CheckConditions Step 3: Evaluate Reaction Conditions Base Is a strong, non-hindered base used (e.g., DIPEA)? CheckConditions->Base Yes Temp Is the coupling temperature elevated (e.g., microwave)? CheckConditions->Temp No Solution Implement Optimized Protocol & Re-synthesize AddAdditive Action: ALWAYS use an additive. Switch from HOBt to OxymaPure or HOAt. Carbodiimide->AddAdditive AddAdditive->CheckAA SwitchOnium Action: Switch from HBTU to HATU for lower epimerization. Use a weaker base. OniumSalt->SwitchOnium SwitchOnium->CheckAA HisCysProtocol Action: Use a specialized protocol. - For Cys: DIC/OxymaPure, collidine base. - For His: Protect imidazole side-chain. HisCys->HisCysProtocol HisCysProtocol->CheckConditions HinderedProtocol Action: Use a more powerful reagent like HATU. Increase coupling time. Hindered->HinderedProtocol HinderedProtocol->CheckConditions SwitchBase Action: Switch to a bulkier or weaker base like 2,4,6-collidine or NMM. Base->SwitchBase SwitchBase->Solution LowerTemp Action: Lower coupling temperature, especially for His and Cys (e.g., to 50°C). Temp->LowerTemp LowerTemp->Solution

Figure 2: Troubleshooting workflow for diagnosing and resolving racemization issues.

Data Presentation: Comparing Coupling Methods

The choice of coupling reagent, additive, and base significantly impacts the level of racemization. The following tables summarize quantitative data from model studies to guide your selection.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Different Coupling Reagents

Coupling ReagentAdditiveBase% D-Cys (Racemization)Reference
DICOxymaPure-0.74%[8]
DICHOBtDIPEA3.3%[8]
HATU-NMMHigh (~50%)[13]
HATU-CollidineLow (Suppressed)[6][13]

This data highlights that for a sensitive residue like Cysteine, a carbodiimide coupling with an oxime additive and no excess base, or an onium salt coupling with a sterically hindered base, is preferred.

Table 2: Comparison of Additives in a Segment Coupling Model (Z-Phe-Val + Pro-NH2)

Coupling ReagentAdditive% D-Phe (Racemization)YieldReference
DICHOBt9.3%81%[14]
DICHOAt~1.1%~85%[1][14]
DICOxymaPure1.1%89.9%[14]

This table demonstrates the superior performance of HOAt and OxymaPure over the traditional HOBt in suppressing racemization during a challenging fragment condensation.

Table 3: General Performance Comparison of Onium Salts

ReagentRelative SpeedRisk of RacemizationKey AdvantageReference
HBTUFastLow-ModerateCost-effective, reliable standard[10][15]
HATUVery FastLowHighly efficient, less epimerization than HBTU[10][16]
HCTUVery FastLowReduced racemization rates compared to BOP[16]
COMUVery FastVery LowOxyma-based, non-explosive, excellent for microwave SPPS[5][9]

For difficult couplings where speed and minimal racemization are paramount, HATU and COMU are generally superior to HBTU.[10]

Experimental Protocols

Protocol 1: Optimized Coupling for Racemization-Prone Residues (e.g., Fmoc-Cys(Trt)-OH)

This protocol is designed to minimize racemization when incorporating sensitive amino acids during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) (4 eq.)

  • DIC (Diisopropylcarbodiimide) (4 eq.)

  • OxymaPure® (4 eq.)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotected peptide-resin (1 eq.)

  • 2,4,6-Collidine (for onium salt couplings, if used) (8 eq.)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (using 20% piperidine in DMF) and the resin is thoroughly washed with DMF.

  • Activation Solution Preparation (Carbodiimide Method):

    • In a clean vessel, dissolve the Fmoc-amino acid (4 eq.) and OxymaPure (4 eq.) in a minimal amount of DMF.

    • Add DIC (4 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. Note: Avoid long pre-activation times, which can increase racemization risk.

  • Coupling Reaction:

    • Add the activation solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction for completion (absence of free primary amines). If the test is positive after 2 hours, continue coupling for another 1-2 hours.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Proceed: Continue with the next cycle of deprotection and coupling.

Protocol 2: Quantification of Racemization using Marfey's Method

Marfey's method is a reliable post-synthesis technique to determine the enantiomeric purity of a peptide by analyzing its constituent amino acids. It involves peptide hydrolysis, derivatization with Marfey's reagent (L-FDAA), and separation of the resulting diastereomers by RP-HPLC.[17][18]

Materials:

  • Synthetic peptide (approx. 0.5-1.0 mg)

  • 6 M HCl

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), 1% w/v in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M HCl

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA)

  • L- and D-amino acid standards

Procedure:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube. Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum or argon and heat at 110°C for 24 hours.

    • After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the amino acid hydrolysate in 100 µL of water.

  • Derivatization:

    • To the 100 µL hydrolysate, add 40 µL of 1 M NaHCO₃.

    • Add 200 µL of the 1% L-FDAA solution in acetone.

    • Vortex the mixture and incubate in a heating block at 40°C for 90 minutes.

    • After incubation, cool the sample to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate the acetone. Dilute the remaining aqueous solution with mobile phase for HPLC analysis.

  • Standard Preparation: Repeat the derivatization step (Step 2) for each L- and D-amino acid standard to determine their retention times.

  • RP-HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: ACN + 0.1% TFA.

    • Gradient: A typical starting gradient is a linear ramp from 10% B to 50% B over 30-40 minutes. This must be optimized for the specific amino acids in the sequence.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[18][19]

  • Data Analysis:

    • Identify the peaks for the L-FDAA derivatives of the L- and D-amino acids in your sample chromatogram by comparing them to the standards. The L-L diastereomer typically elutes before the L-D diastereomer.

    • Integrate the peak areas for both diastereomers for each amino acid.

    • Calculate the percentage of racemization for each amino acid using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

References

Technical Support Center: Purification of Boc-Gly-Gly-Phe-Gly-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of Boc-Gly-Gly-Phe-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful purification.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening)

  • Question: My this compound peak is tailing or broader than expected. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is often related to secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.

    • Cause 1: Insufficient Ion-Pairing: The free silanol groups on the silica backbone of the column can interact with the peptide, causing tailing.

      • Solution: Ensure you are using an adequate concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA) in your mobile phases. A typical concentration is 0.1% TFA. For columns with lower purity silica, a higher concentration may be needed to maintain good peak shape.[1]

    • Cause 2: Column Overload: Injecting too much sample can lead to peak broadening and tailing.

      • Solution: Reduce the sample concentration or injection volume. For a standard 4.6 mm ID analytical column, a typical concentration is around 1 mg/mL.[2]

    • Cause 3: Inappropriate Column Temperature: Temperature can affect peak shape and resolution.

      • Solution: Control the column temperature, typically between 30-40°C, to improve peak symmetry.[2]

    • Cause 4: Column Degradation: The column may be contaminated or have lost its stationary phase.

      • Solution: Flush the column with a strong solvent or, if necessary, replace it.

Issue 2: Poor Resolution or No Separation

  • Question: I am not getting good separation between my target peptide and impurities. How can I improve the resolution?

  • Answer: Poor resolution indicates that the chromatographic conditions are not optimized for your specific separation.

    • Cause 1: Inadequate Gradient: A steep gradient may not provide enough time for separation.

      • Solution: Optimize the gradient. For peptides, a shallow gradient is often more effective. A good starting point is a linear gradient from 5% to 95% of the organic mobile phase (e.g., acetonitrile) over 30 minutes.[2] An even shallower gradient, such as a 1% increase in organic phase per minute, can also be beneficial.[3]

    • Cause 2: Incorrect Stationary Phase: The chosen column may not be suitable for this peptide.

      • Solution: Screen different column chemistries. While C18 is a common starting point, other phases like C8 or phenyl-based columns can offer different selectivity for peptides.[3] The pore size of the stationary phase is also important; for peptides, a larger pore size (e.g., 300 Å) can improve separation.[4]

    • Cause 3: Improper Mobile Phase pH: The pH of the mobile phase affects the charge state of the peptide and, consequently, its retention.

      • Solution: Adjusting the mobile phase pH can significantly impact selectivity.[3]

Issue 3: Target Peptide Elutes with the Solvent Front

  • Question: My this compound is eluting in the void volume or with the solvent front, especially at higher injection volumes. What is happening?

  • Answer: This issue often arises when the sample solvent is significantly stronger (higher organic content) than the initial mobile phase conditions.

    • Cause 1: High Organic Content in Sample Solvent: If the peptide is dissolved in a solvent with a higher percentage of organic component than the starting gradient condition, it will not properly bind to the column head and will be washed through.

      • Solution: Dissolve the sample in the initial mobile phase A (e.g., 0.1% TFA in water) or a solvent with a lower organic content than the starting gradient percentage. If solubility is an issue, use a minimal amount of a stronger solvent like DMSO or DMF to dissolve the peptide first, and then dilute it with mobile phase A.[][6]

    • Cause 2: Insufficient Equilibration: The column may not be fully equilibrated to the initial mobile phase conditions before injection.

      • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase composition before each injection.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: HPLC Purification Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No sol_tfa Adjust TFA Concentration peak_shape->sol_tfa Yes elution Elutes with Solvent Front? resolution->elution No sol_gradient Optimize Gradient (Shallow) resolution->sol_gradient Yes end Successful Purification elution->end No sol_solvent Modify Sample Solvent elution->sol_solvent Yes sol_load Reduce Sample Load sol_tfa->sol_load sol_temp Control Column Temperature sol_load->sol_temp sol_temp->end sol_column Try Different Column Chemistry sol_gradient->sol_column sol_ph Adjust Mobile Phase pH sol_column->sol_ph sol_ph->end sol_equil Ensure Proper Equilibration sol_solvent->sol_equil sol_equil->end

Caption: A flowchart for troubleshooting common HPLC purification issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage and solubility conditions for this compound?

    • A1: this compound should be stored at -20°C under desiccated conditions. It is soluble in common organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It is important to minimize exposure to moisture and air to prevent degradation of the peptide or deprotection of the Boc group.[]

  • Q2: What type of HPLC column is best for purifying this compound?

    • A2: A reversed-phase C18 column is a good starting point for the purification of this peptide.[2] Columns with a wider pore size (e.g., 300 Å) are often recommended for peptides to allow for better interaction with the stationary phase.[4]

  • Q3: What mobile phases should I use?

    • A3: A standard mobile phase system for peptide purification consists of:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]

      • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[2]

  • Q4: What is a good starting gradient for this purification?

    • A4: A shallow linear gradient is recommended. A typical starting point is a gradient of 5% to 95% Mobile Phase B over 30 minutes.[2] The gradient can be further optimized based on the initial separation results.

  • Q5: At what wavelength should I monitor the purification?

    • A5: The peptide backbone can be detected at 220 nm. If aromatic residues are present, as in this peptide (Phenylalanine), detection at 280 nm is also possible.[2]

Experimental Protocol: Preparative HPLC Purification

This protocol provides a general method for the purification of this compound.

1. Sample Preparation

  • Dissolve the crude this compound peptide in a suitable solvent. A recommended approach is to dissolve it in a minimal amount of DMSO or DMF and then dilute it with Mobile Phase A (Water with 0.1% TFA) to a final concentration of approximately 1-5 mg/mL.[2][]

  • Filter the sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.

2. HPLC System and Column

  • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column suitable for preparative scale purification (e.g., 21.2 mm ID). A larger pore size (e.g., 300 Å) is often beneficial.[4]

  • Column Temperature: 30-40°C.[2]

3. Mobile Phases

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

4. Chromatographic Conditions

  • Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: Varies depending on the column size and sample concentration.

  • Gradient: A shallow gradient is recommended for optimal separation.

Time (minutes)% Mobile Phase B
010
510
3570
4095
4595
5010
6010

5. Fraction Collection and Analysis

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Experimental Workflow Diagram

ExperimentalWorkflow prep Sample Preparation (Dissolve & Filter) setup HPLC System Setup (Column, Mobile Phases) prep->setup inject Inject Sample setup->inject run Run Gradient Elution inject->run collect Fraction Collection run->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified this compound lyophilize->final_product

Caption: A step-by-step workflow for the HPLC purification of peptides.

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC purification of peptides like this compound.

ParameterAnalytical ScalePreparative Scale
Column ID 4.6 mm≥ 21.2 mm
Flow Rate 1.0 mL/min15-25 mL/min
Injection Volume 10-20 µL100 µL - several mL
Sample Conc. ~1 mg/mL1-10 mg/mL
TFA Conc. 0.1%0.1%
Detection λ 220 nm / 280 nm220 nm

References

Validation & Comparative

Navigating the Structural Landscape: An NMR-Based Comparative Guide to Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous characterization of synthetic peptides is paramount. This guide provides a comparative analysis of the NMR spectroscopic data for the protected tetrapeptide Boc-Gly-Gly-Phe-Gly-OH, a key building block in the synthesis of peptide-based therapeutics and antibody-drug conjugates (ADCs). While specific, publicly available NMR spectra for this exact molecule are limited, this guide offers a comparative framework based on data from structurally related compounds to aid in the characterization of this and similar peptide structures.

Comparative Analysis of 1H and 13C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of peptides, providing detailed information about the chemical environment of each atom. The following tables summarize the expected chemical shift ranges for the protons (1H) and carbons (13C) in this compound, based on typical values for Boc-protected amino acids and peptides. These values serve as a reference for researchers to verify the successful synthesis and purity of their product.

Table 1: Expected 1H NMR Chemical Shift Ranges for this compound and Related Structures.

Functional GroupExpected Chemical Shift (δ) ppmNotes
Boc Group
tert-butyl protons (9H, s)1.3 - 1.5A sharp singlet characteristic of the Boc protecting group.
Glycine (Gly1, Gly2, Gly4)
α-CH2 (2H, d or m)3.7 - 4.1The chemical shift and multiplicity can vary due to coupling with the amide protons.
NH (1H, t or br s)7.8 - 8.5Broadness can be influenced by solvent exchange and conformation.
Phenylalanine (Phe3)
α-CH (1H, m)4.2 - 4.7Multiplet due to coupling with β-protons and the amide proton.
β-CH2 (2H, m)2.8 - 3.2Diastereotopic protons often appear as a complex multiplet.
Aromatic protons (5H, m)7.1 - 7.4Signals for ortho, meta, and para protons of the phenyl ring.
NH (1H, d)7.9 - 8.6Typically a doublet due to coupling with the α-proton.
C-terminal OH
COOH (1H, br s)10.0 - 12.0Often a broad signal, its visibility depends on the solvent.

Table 2: Expected 13C NMR Chemical Shift Ranges for this compound and Related Structures.

Functional GroupExpected Chemical Shift (δ) ppmNotes
Boc Group
Quaternary Carbon78.0 - 82.0
Methyl Carbons28.0 - 29.0
Carbonyl Carbon155.0 - 157.0
Glycine (Gly1, Gly2, Gly4)
α-Carbon41.0 - 44.0
Carbonyl Carbon169.0 - 173.0
Phenylalanine (Phe3)
α-Carbon54.0 - 57.0
β-Carbon37.0 - 40.0
Aromatic Carbons126.0 - 138.0Includes signals for the ipso, ortho, meta, and para carbons.
Carbonyl Carbon170.0 - 174.0
C-terminal Carbonyl
COOH173.0 - 176.0

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the NMR characterization of Boc-protected peptides.

1. Sample Preparation:

  • Dissolve 5-10 mg of the lyophilized peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD-d4). The choice of solvent can significantly impact the chemical shifts, particularly for exchangeable protons (NH, OH).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for peptides with overlapping resonances.

  • 1H NMR:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of 13C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

Visualizing the Workflow and Structure

To further clarify the process and the molecule of interest, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Isolation cluster_nmr NMR Characterization cluster_validation Structure Validation synthesis Solid-Phase or Solution-Phase Synthesis of this compound purification Purification by Chromatography (e.g., HPLC) synthesis->purification isolation Lyophilization to obtain pure peptide purification->isolation sample_prep Sample Preparation (Dissolution in Deuterated Solvent) isolation->sample_prep data_acq 1D (1H, 13C) & 2D (COSY, HSQC) NMR Data Acquisition sample_prep->data_acq data_proc Data Processing and Analysis data_acq->data_proc validation Confirmation of Structure and Purity data_proc->validation

Caption: Experimental Workflow for Peptide Characterization.

G Boc Boc- N1 N Boc->N1 H1 H N1->H1 C1_alpha N1->C1_alpha H1_alpha1 H C1_alpha->H1_alpha1 H1_alpha2 H C1_alpha->H1_alpha2 C1_carbonyl C=O C1_alpha->C1_carbonyl O1_carbonyl O C1_carbonyl->O1_carbonyl N2 N C1_carbonyl->N2 H2 H N2->H2 C2_alpha N2->C2_alpha H2_alpha1 H C2_alpha->H2_alpha1 H2_alpha2 H C2_alpha->H2_alpha2 C2_carbonyl C=O C2_alpha->C2_carbonyl O2_carbonyl O C2_carbonyl->O2_carbonyl N3 N C2_carbonyl->N3 H3 H N3->H3 C3_alpha N3->C3_alpha H3_alpha H C3_alpha->H3_alpha C3_beta C3_alpha->C3_beta C3_carbonyl C=O C3_alpha->C3_carbonyl H3_beta1 H C3_beta->H3_beta1 H3_beta2 H C3_beta->H3_beta2 Phe_ring Ph C3_beta->Phe_ring O3_carbonyl O C3_carbonyl->O3_carbonyl N4 N C3_carbonyl->N4 H4 H N4->H4 C4_alpha N4->C4_alpha H4_alpha1 H C4_alpha->H4_alpha1 H4_alpha2 H C4_alpha->H4_alpha2 C4_carbonyl C=O C4_alpha->C4_carbonyl O4_carbonyl O C4_carbonyl->O4_carbonyl OH -OH C4_carbonyl->OH

Caption: Structure of this compound.

A Comparative Guide to the Mass Spectrometry Analysis of Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of the protected tetrapeptide Boc-Gly-Gly-Phe-Gly-OH. This peptide is a valuable building block in the synthesis of more complex peptides and serves as a crucial component in the development of antibody-drug conjugates (ADCs), where it often functions as a protease-cleavable linker.[][2][] Accurate mass determination and fragmentation analysis are essential for its characterization and quality control.

Molecular and Mass Information

This compound has a molecular formula of C₂₀H₂₈N₄O₇ and a monoisotopic molecular weight of 436.46 g/mol .[] In positive ion mode electrospray ionization (ESI) mass spectrometry, the peptide is typically observed as the protonated molecule, [M+H]⁺, with a theoretical mass-to-charge ratio (m/z) of approximately 437.47.

Quantitative Mass Spectrometry Data

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information and confirming the peptide sequence. The fragmentation of Boc-protected peptides typically involves cleavages along the peptide backbone, resulting in b and y ions, as well as characteristic losses from the Boc protecting group.

Below is a table summarizing the expected m/z values for the major fragment ions of this compound in positive ion mode.

Ion TypeFragment SequenceTheoretical m/z
Parent Ion
[M+H]⁺Boc-Gly-Gly-Phe-Gly437.47
b-ions
b₁Boc-Gly158.09
b₂Boc-Gly-Gly215.11
b₃Boc-Gly-Gly-Phe362.18
y-ions
y₁Gly76.04
y₂Phe-Gly223.11
y₃Gly-Phe-Gly280.13
Other Fragments
[M+H-C₄H₈]⁺Loss of isobutylene from Boc381.18
[M+H-Boc]⁺Loss of the Boc group337.16

Experimental Protocols

A standard protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below.

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to an appropriate concentration for injection (e.g., 1-10 µg/mL).

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time, for example, 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan: Acquire full scan mass spectra over a range of m/z 100-1000 to detect the parent ion.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 437.5) for collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions (typically in the range of 15-30 eV).

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the fragmentation pathway of this compound and the general experimental workflow for its analysis.

Fragmentation_Pathway cluster_peptide This compound [M+H]+ (m/z 437.47) cluster_b_ions b-ions cluster_y_ions y-ions cluster_other Other Fragments M This compound b1 b1 Boc-Gly (m/z 158.09) M->b1 b2 b2 Boc-Gly-Gly (m/z 215.11) M->b2 b3 b3 Boc-Gly-Gly-Phe (m/z 362.18) M->b3 y1 y1 Gly (m/z 76.04) M->y1 y2 y2 Phe-Gly (m/z 223.11) M->y2 y3 y3 Gly-Phe-Gly (m/z 280.13) M->y3 loss_isobutylene [M+H-C4H8]+ (m/z 381.18) M->loss_isobutylene loss_boc [M+H-Boc]+ (m/z 337.16) M->loss_boc

Caption: Fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Peptide dilute Dilute Sample dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate esi Electrospray Ionization (ESI) separate->esi ms1 MS1 Scan (Parent Ion Detection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 analyze Analyze Spectra ms2->analyze

Caption: General workflow for LC-MS/MS analysis.

Comparison with Alternative Techniques

While ESI is the most common ionization technique for this type of analysis, other methods can be considered.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that can be used for peptide analysis. It typically produces singly charged ions, which can simplify the mass spectrum. However, it is generally less amenable to coupling with liquid chromatography for high-throughput analysis.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and may be an alternative, though ESI is generally preferred for peptides due to their polar nature.

References

A Comprehensive Guide to the Purity Assessment of Synthetic Boc-Gly--Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount to the reliability and reproducibility of experimental results. This guide provides a detailed comparison of analytical methods for assessing the purity of Boc-Gly-Gly-Phe-Gly-OH, a crucial tetrapeptide linker used in the synthesis of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a tetrapeptide with the sequence Glycyl-glycyl-L-phenylalanyl-glycine, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for controlled, stepwise peptide synthesis. The Gly-Gly-Phe-Gly sequence is often designed as a protease-cleavable linker, enabling the targeted release of a payload in specific cellular environments.

Key Purity Assessment Techniques

The primary methods for determining the purity of synthetic peptides like this compound include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing peptide purity. Reversed-phase HPLC (RP-HPLC) is particularly effective in separating the target peptide from impurities based on hydrophobicity. []* Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are used to confirm the molecular weight of the synthesized peptide. [2]* Amino Acid Analysis (AAA): This method determines the net peptide content by hydrolyzing the peptide into its constituent amino acids and quantifying them. [2]

Comparison of Purity Assessment Methods

Method Principle Information Provided Typical Purity Levels for Commercial this compound Advantages Limitations
RP-HPLC Separation based on hydrophobicityPurity percentage, presence of impurities≥95% to ≥98% [][3]High resolution, quantitativeMay not distinguish between isomers or peptides with the same mass
Mass Spectrometry (MS) Mass-to-charge ratio analysisMolecular weight confirmationN/AHigh sensitivity, structural informationNot inherently quantitative without standards
Amino Acid Analysis (AAA) Hydrolysis and quantification of amino acidsNet peptide content, amino acid compositionN/AAccurate quantification of peptide amountDestructive to the sample, does not detect sequence errors

Potential Impurities in Synthetic this compound

During solid-phase peptide synthesis (SPPS), several types of impurities can arise:

  • Truncated sequences: Incomplete coupling reactions can lead to peptides missing one or more amino acids. [2]* Deletion sequences: Failure to remove the protecting group from the previous amino acid can result in a deletion in the sequence.

  • Peptides with remaining protecting groups: Incomplete deprotection can leave protecting groups on the final peptide. [2]* Side-reaction products: Modifications to amino acid side chains can occur during synthesis.

  • Racemization: The chirality of amino acids can change during the synthesis process.

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the purity of this compound by separating it from potential impurities.

  • Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample: this compound dissolved in Mobile Phase A (1 mg/mL)

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm or 220 nm.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized this compound.

  • Materials:

    • MALDI-TOF or ESI mass spectrometer

    • Matrix (for MALDI-TOF, e.g., α-cyano-4-hydroxycinnamic acid)

    • Sample: this compound dissolved in an appropriate solvent

  • Procedure (MALDI-TOF):

    • Mix the sample solution with the matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum.

    • Compare the observed molecular weight with the theoretical molecular weight of this compound (436.46 g/mol ).

3. Amino Acid Analysis (AAA)

  • Objective: To determine the net peptide content.

  • Procedure:

    • Hydrolyze a known amount of the peptide sample in 6N HCl at 110°C for 24 hours.

    • Separate the resulting amino acids by ion-exchange chromatography.

    • Derivatize the amino acids with a reagent such as ninhydrin.

    • Quantify the amount of each amino acid by comparing with known standards.

    • Calculate the net peptide content based on the total amount of amino acids. [2]

Visualizations

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results Synthesis Solid-Phase Peptide Synthesis of this compound Purification Crude Peptide Purification (e.g., Preparative HPLC) Synthesis->Purification HPLC RP-HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS AAA Amino Acid Analysis Purification->AAA Purity Purity (%) HPLC->Purity MW Molecular Weight MS->MW Content Net Peptide Content AAA->Content

Caption: Workflow for the purity assessment of synthetic peptides.

Signaling_Pathway_Example ADC Antibody-Drug Conjugate (Boc-GGFG-Linker) TargetCell Target Cell ADC->TargetCell Binding Internalization Internalization TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Protease Protease Cleavage Lysosome->Protease Payload Payload Release Protease->Payload Cleaves GGFG CellDeath Cell Death Payload->CellDeath

Caption: Mechanism of action for an ADC with a GGFG linker.

Conclusion

A multi-faceted approach combining RP-HPLC, Mass Spectrometry, and Amino Acid Analysis is essential for the comprehensive purity assessment of synthetic this compound. This ensures the identity, purity, and quantity of the peptide, which is critical for its successful application in research and drug development. By understanding the potential impurities and employing robust analytical methods, researchers can have high confidence in the quality of their synthetic peptides.

References

A Comparative Analysis of Boc-Gly-Gly-Phe-Gly-OH and Other Peptide Linkers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Linker Performance with Supporting Experimental Data.

In the rapidly evolving landscape of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of both efficacy and safety. The linker, which connects a potent cytotoxic payload to a targeting antibody, must remain stable in systemic circulation and selectively release the payload at the target site. This guide provides a detailed comparison of the tetrapeptide linker, Boc-Gly-Gly-Phe-Gly-OH, with other commonly used peptide linkers, focusing on their performance characteristics backed by experimental data.

Introduction to Peptide Linkers

Peptide linkers are short amino acid sequences that serve as the bridge in ADCs. Their design is a balancing act between stability in the bloodstream and susceptibility to cleavage within the tumor microenvironment or inside cancer cells. Key properties of peptide linkers include their cleavage mechanism, stability, and physicochemical properties such as hydrophobicity, which can influence the overall characteristics of the ADC.

This compound (GGFG) is a protease-cleavable tetrapeptide linker.[1] The Boc (tert-butoxycarbonyl) group is a protecting group on the N-terminus, which is removed to allow for conjugation.[2] The GGFG sequence is recognized and cleaved by lysosomal proteases, such as Cathepsin L, which are often overexpressed in tumor cells.[3] This tetrapeptide linker is known for its significant stability in plasma.[4]

Two of the most widely utilized peptide linkers in clinically approved and investigational ADCs are the dipeptide linkers Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) . These linkers are primarily cleaved by Cathepsin B, another lysosomal protease.[4]

Comparative Data on Peptide Linker Performance

The selection of a peptide linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize the available quantitative and qualitative data for this compound, Val-Cit, and Val-Ala linkers.

Table 1: General Properties and Cleavage Mechanisms of Selected Peptide Linkers

FeatureThis compoundVal-CitVal-Ala
Sequence Gly-Gly-Phe-GlyVal-CitVal-Ala
Type TetrapeptideDipeptideDipeptide
Primary Cleavage Enzyme Cathepsin L[3]Cathepsin B[4]Cathepsin B[5]
Cleavage Site Between Phe and Gly[6]Between Cit and PABC spacer[6]Between Ala and PABC spacer
Key Advantage High plasma stability[4]Well-established, used in approved ADCs[4]Lower hydrophobicity than Val-Cit[5]

Table 2: Comparative Performance Data of Peptide Linkers

ParameterGGFG-based ADCsVal-Cit-based ADCsVal-Ala-based ADCs
Plasma Stability Generally higher than dipeptide linkers, offering greater stability in the bloodstream.[3][4]Stable in human plasma, but can show instability in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C).[5][7]Similar to Val-Cit in human plasma; also susceptible to premature cleavage in mouse plasma.
Enzyme Cleavage Efficiency Efficiently cleaved by Cathepsin L, with minimal activity from Cathepsin B.[3]Considered the benchmark for efficient cleavage by Cathepsin B.Cleaved by Cathepsin B at approximately half the rate of Val-Cit in some studies.[5]
Hydrophobicity The presence of hydrophobic residues like Phenylalanine contributes to its overall hydrophobicity.The Val-Cit moiety is relatively hydrophobic, which can sometimes lead to ADC aggregation at high drug-to-antibody ratios (DARs).Lower hydrophobicity compared to Val-Cit, which can reduce aggregation, especially with lipophilic payloads.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of peptide linkers. Below are representative methodologies for key assays.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the Boc-GGFG-OH peptide on a solid support resin.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Attachment (Gly): Dissolve Fmoc-Gly-OH and diisopropylethylamine (DIPEA) in dichloromethane (DCM). Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Phe, Gly, Gly): For each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH), dissolve the amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add the mixture to the resin and agitate for 2 hours. Wash the resin after each coupling. Perform Fmoc deprotection after each successful coupling as described in step 3.

  • Boc Protection of N-terminus: After the final Gly residue is coupled and deprotected, dissolve Boc-anhydride and DIPEA in DMF and add to the resin. Agitate for 1 hour. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker-drug conjugate in plasma.

  • Preparation: Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

  • Incubation: Dilute the ADC stock solution in fresh human plasma to a final concentration of 1 µM. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: At each time point, precipitate the plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge the samples to pellet the proteins.

  • Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and any released payload.

  • Data Calculation: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the ADC in plasma.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay measures the rate of payload release from an ADC in the presence of purified Cathepsin B.

  • Enzyme Activation: Activate recombinant human Cathepsin B by incubating it in an activation buffer (e.g., 25 mM sodium acetate, pH 5.0, with 5 mM dithiothreitol (DTT)) for 15-30 minutes at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration of 1-10 µM) with the assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B (final concentration of 20-100 nM). Incubate the reaction at 37°C.

  • Time Points: Withdraw aliquots at designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 2% formic acid or a protease inhibitor cocktail).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to quantify the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Visualizing ADC Mechanisms and Linker Structures

Diagrams are essential tools for understanding the complex processes involved in ADC therapy and the structural differences between linkers.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (Stable) cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage DNA DNA Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death Peptide_Linker_Structures GGFG This compound Boc-Gly-Gly-Phe-Gly-COOH GGFG_desc Tetrapeptide High Plasma Stability GGFG->GGFG_desc ValCit Val-Cit Linker Antibody-Cys-MC-Val-Cit-PABC-Payload ValCit_desc Dipeptide Benchmark for Cathepsin B Cleavage ValCit->ValCit_desc ValAla Val-Ala Linker Antibody-Cys-MC-Val-Ala-PABC-Payload ValAla_desc Dipeptide Reduced Hydrophobicity ValAla->ValAla_desc

References

Val-Cit vs. GGFG Linker: A Comparative Guide to Plasma Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release at the target site. Among the variety of cleavable linkers, the dipeptide valine-citrulline (Val-Cit) and the tetrapeptide glycine-glycine-phenylalanine-glycine (GGFG) are two of the most prominently utilized motifs. This guide provides an objective comparison of their plasma stability, supported by experimental data, to aid researchers in making informed decisions during ADC design and development.

Quantitative Comparison of Plasma Stability

The stability of an ADC in plasma is paramount to minimize off-target toxicity and ensure that the cytotoxic payload is delivered to the tumor. The following table summarizes quantitative data from preclinical studies comparing the plasma stability of ADCs featuring Val-Cit and GGFG linkers.

Linker TypeSpeciesAssay MatrixTime Point% Payload Release / Linker CleavageReference
Val-Cit HumanPlasma28 daysNo significant degradation[1][2]
MousePlasma14 days>95%[1][2]
GGFG HumanPlasma21 days1-2%[3]
RatPlasma21 days1-2%[3]
MousePlasma21 days1-2%[3]
HumanSerum14 days~2.8%[4]
MouseSerum14 days~6.6%[4]

Key Observations:

  • The GGFG linker demonstrates significantly higher stability in mouse plasma compared to the Val-Cit linker.[1][2][3][4]

  • Val-Cit linkers are notably unstable in rodent plasma due to susceptibility to cleavage by carboxylesterase 1C (Ces1C).[3][5] This instability can complicate preclinical evaluation in murine models.[3][5]

  • In human plasma, both linkers exhibit high stability, though the GGFG linker shows exceptionally low payload release over extended periods.[1][2][3]

  • The Val-Cit linker has also been shown to be susceptible to premature cleavage by human neutrophil elastase, which can be a contributing factor to off-target toxicities like neutropenia.[3][5]

Enzymatic Cleavage Pathways

The differential stability of Val-Cit and GGFG linkers stems from their susceptibility to various plasma and lysosomal proteases. The following diagram illustrates the primary enzymatic cleavage pathways for both linkers.

Linker_Cleavage_Pathways cluster_plasma Plasma Environment cluster_lysosome Lysosomal Environment (Target Cell) ADC_VC ADC-Val-Cit-Payload Free_Payload_VC Free Payload ADC_VC->Free_Payload_VC Premature Cleavage Internalized_ADC_VC ADC-Val-Cit-Payload ADC_VC->Internalized_ADC_VC Internalization ADC_GGFG ADC-GGFG-Payload (High Stability) Internalized_ADC_GGFG ADC-GGFG-Payload ADC_GGFG->Internalized_ADC_GGFG Internalization Ces1C Carboxylesterase 1C (Rodent Plasma) Ces1C->ADC_VC Neutrophil_Elastase Neutrophil Elastase (Human Plasma) Neutrophil_Elastase->ADC_VC Free_Payload_Lysosome Free Payload (Cytotoxicity) Internalized_ADC_VC->Free_Payload_Lysosome Cleavage Internalized_ADC_GGFG->Free_Payload_Lysosome Cleavage Cathepsins Cathepsins (e.g., Cathepsin B) Cathepsins->Internalized_ADC_VC Cathepsins->Internalized_ADC_GGFG

Caption: Enzymatic cleavage of Val-Cit and GGFG linkers.

Experimental Protocols

A standardized in vitro plasma stability assay is crucial for evaluating and comparing the stability of different ADC linkers.

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.

Methodology:

  • ADC Preparation: Prepare the ADC of interest at a stock concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Plasma Incubation:

    • Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. It is recommended to use plasma containing an anticoagulant such as EDTA.

    • Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

    • Immediately freeze the collected samples at -80°C to quench any further enzymatic activity.

  • Sample Analysis:

    • The amount of intact ADC and released payload can be quantified using several analytical techniques:

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful method to measure the intact ADC, free payload, and any metabolites. Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before analysis.

      • Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be developed to quantify the total antibody and the antibody-conjugated drug. The difference between these measurements indicates the extent of drug deconjugation.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point relative to the 0-hour sample.

    • Plot the results over time to determine the stability profile of the ADC in plasma.

Conclusion

The choice between a Val-Cit and a GGFG linker has significant implications for the preclinical and clinical performance of an ADC. While both linkers are designed for efficient cleavage by lysosomal cathepsins within target tumor cells, their stability profiles in plasma differ substantially. The GGFG linker offers superior plasma stability, particularly in rodent species, which can be advantageous for preclinical development and may translate to an improved safety profile in humans by minimizing premature payload release. Conversely, the well-characterized Val-Cit linker may be suitable for ADCs where rapid payload release is desired and potential off-target toxicities can be managed. The experimental data strongly suggests that for ADCs intended for development in murine models, the GGFG linker is a more robust choice to avoid misleading results due to linker instability. Ultimately, the optimal linker selection will depend on the specific properties of the antibody, payload, and the intended therapeutic application.

References

Efficacy of Antibody-Drug Conjugates with a Boc-Gly-Gly-Phe-Gly-OH Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing a Boc-Gly-Gly-Phe-Gly-OH derived linker. The tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is a crucial component of clinically successful ADCs and is designed for cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3] The Boc (tert-Butoxycarbonyl) group is a protecting group used during the synthesis of the linker-payload moiety and is removed prior to conjugation to the antibody.[4] This guide compares the performance of ADCs with the GGFG linker to other common linker technologies, supported by experimental data.

Comparative Performance Data

The selection of a linker is critical to the therapeutic index of an ADC, balancing plasma stability with efficient payload release within target tumor cells.[5] The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ExampleCell LineIC50 (nmol/L)Reference
Tetrapeptide (GGFG)Anti-HER2-GGFG-DXd (T-DXd)KPL-4 (HER2+)4.0[4]
Dipeptide (Val-Cit)Anti-HER2-VC-MMAESK-BR-3 (HER2+)14.3 (pM)[6]
Dipeptide (Val-Ala)Anti-HER2-VA-MMAEHER2+ cells92 (pM)[6]
Non-cleavableAnti-HER2-SMCC-DM1 (T-DM1)HER2+ cells609 (pM)[6]
Sulfatase-cleavableAnti-HER2-sulfatase-MMAEHER2+ cells61 and 111 (pM)[6]

Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeADC ExampleXenograft ModelDosageTumor Growth Inhibition (TGI)Reference
Tetrapeptide (GGFG)Trastuzumab-GGFG-DXd (T-DXd)NCI-N87 (gastric cancer)3 mg/kgComparable to Exo-linker ADC[4]
Dipeptide (Val-Cit)Trastuzumab-VC-MMAEHER2+ breast cancer3 mg/kgEfficacious tumor suppression[6]
Non-cleavableTrastuzumab-DM1 (T-DM1)Multiple xenografts4.7 - 29 µg/mL (TSC)Less potent than PF-06804103[7]
Exo-linkerTrastuzumab-Exo-EVC-ExatecanNCI-N87 (gastric cancer)3 mg/kgComparable to T-DXd[4]

TSC: Tumor Static Concentration

Table 3: Plasma Stability of ADCs with Different Linkers

Linker TypeADC ExampleSpeciesTime% Payload Released/DAR LossReference
Tetrapeptide (GGFG)Trastuzumab-GGFG-DXd (T-DXd)Rat7 days~50% DAR loss[4]
Dipeptide (Val-Cit)Trastuzumab-VC-MMAEMouse1 hourHydrolyzed[6]
Dipeptide (Val-Cit)Trastuzumab-VC-MMAEHuman28 daysNo significant degradation[8]
Exo-linkerTrastuzumab-Exo-EVC-ExatecanRat7 daysSuperior DAR retention vs. T-DXd[4]
Sulfatase-cleavableSulfatase-linker conjugateMouse7 daysHigh stability[6]

Signaling Pathways and Experimental Workflows

To understand the efficacy of ADCs, it is essential to visualize their mechanism of action and the workflows used for their evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage Payload->DNA Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death Microtubule->Apoptosis

ADC Mechanism of Action

The above diagram illustrates the pathway of an ADC from systemic circulation to a target cancer cell, leading to apoptosis.[9][10]

ADC_Efficacy_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Xenograft Model Efficacy Study Cytotoxicity->Xenograft Stability Plasma Stability Assay (LC-MS) PK Pharmacokinetics (PK) Analysis Stability->PK Cleavage Linker Cleavage Assay Cleavage->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity ADC_Development ADC Design & Conjugation ADC_Development->Cytotoxicity ADC_Development->Stability ADC_Development->Cleavage

ADC Efficacy Testing Workflow

This workflow outlines the key experimental stages in evaluating the efficacy of a novel ADC.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from established methods for assessing ADC cytotoxicity.[1]

  • Cell Seeding: Plate target cancer cells (e.g., HER2-positive SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete cell culture medium. Replace the medium in the cell plates with the ADC dilutions and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for evaluating ADC efficacy in a mouse xenograft model.[12][13][14]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-N87) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers two to three times per week.

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments intravenously (i.v.) at the specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistically analyze the differences in tumor growth between the treatment groups.

Plasma Stability Assay (LC-MS)

This protocol outlines a method for assessing the stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17]

  • Incubation: Incubate the ADC in plasma (e.g., human, rat, or mouse) at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation: At each time point, process the plasma samples to isolate the ADC. This may involve immunocapture using anti-human IgG antibodies conjugated to magnetic beads.

  • Enzymatic Digestion: The captured ADC can be enzymatically digested (e.g., with IdeS or papain) to separate the Fc and Fab fragments, allowing for more precise analysis of the drug-to-antibody ratio (DAR).

  • LC-MS Analysis: Analyze the processed samples by LC-MS to determine the average DAR and the amount of released payload. The mass spectrometer can differentiate between the antibody with different numbers of conjugated drug-linker moieties.

  • Data Analysis: Plot the average DAR over time to determine the stability of the ADC in plasma. A decrease in the average DAR indicates payload deconjugation.

References

A Comparative Guide to the Self-Assembly of N- and C-Protected Tetrapeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of short peptides into well-defined nanostructures is a rapidly advancing field with significant potential in drug delivery, tissue engineering, and biomaterials science. N- and C-terminal protection of tetrapeptides provides a powerful strategy to modulate their self-assembly behavior, leading to the formation of diverse supramolecular architectures such as nanofibers, nanotubes, and hydrogels. This guide offers an objective comparison of the self-assembly characteristics of various N- and C-protected tetrapeptides, supported by experimental data, to aid researchers in the rational design and characterization of these versatile biomaterials.

Data Presentation: Comparative Analysis of Self-Assembling Tetrapeptides

The following tables summarize key quantitative parameters governing the self-assembly of representative N- and C-protected tetrapeptides. These parameters include the critical gelation concentration (CGC), the storage modulus (G') of the resulting hydrogels, and the dimensions of the self-assembled nanostructures as determined by transmission electron microscopy (TEM).

N-Terminal ProtectionTetrapeptide SequenceC-Terminal ProtectionCritical Gelation Concentration (CGC)Storage Modulus (G')Nanostructure Morphology & Dimensions (TEM)Reference
FmocFFRG-OH~1.0 wt%~100 PaFibrils[1]
FmocFFK-NH20.5 - 1.0 wt%24.3 Pa (at 2.0 wt%)Fibrils[2]
AcetylIVFK-OH2 mg/mLNot specifiedNanofibers[3]
BocL-Val-Aib-Gly-L-Leu-OMeNot applicable (crystallized)Not applicableCrystalline[4]

Table 1: Comparison of N-Terminally Protected Tetrapeptides. Fmoc: 9-fluorenylmethoxycarbonyl, Boc: tert-butyloxycarbonyl, Aib: α-aminoisobutyric acid. The mechanical properties and morphology of self-assembled peptide hydrogels can be tuned by factors such as ionic strength and the rate of pH change.[2][5]

N-Terminal GroupTetrapeptide SequenceC-Terminal ModificationCritical Micelle Concentration (CMC)Nanostructure Morphology & Dimensions (TEM)Reference
NoneA(6)K-NH2HighMembrane-like structures and some nanofibers[6]
NoneA(6)K-OHLowLong nanofibers[6]

Table 2: Influence of C-Terminal Modification on Peptide Self-Assembly. This table highlights how a simple change from a C-terminal amide to a carboxylic acid can significantly impact the self-assembly behavior.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and adaptation of these characterization techniques.

Transmission Electron Microscopy (TEM) of Self-Assembled Nanostructures

This protocol outlines the negative staining method for visualizing peptide nanostructures.[7][8][9][10][11]

Materials:

  • Peptide solution/hydrogel

  • TEM grids (carbon-coated)

  • Staining solution (e.g., 2 wt% uranyl acetate in water)

  • Deionized water

  • Filter paper

  • Parafilm

Procedure:

  • Glow Discharge: Glow discharge the carbon-coated TEM grids to render the surface hydrophilic.

  • Sample Application: Apply a 5 µL drop of the peptide sample solution (diluted if necessary) onto the grid and let it adsorb for 1-2 minutes.

  • Blotting: Carefully blot away the excess liquid from the edge of the grid using filter paper.

  • Washing (Optional): If the buffer contains high concentrations of salts, wash the grid by floating it on a drop of deionized water for a few seconds, then blot.

  • Staining: Place the grid on a drop of the negative staining solution (e.g., 2% uranyl acetate) for 30-60 seconds.

  • Final Blotting: Blot away the excess stain thoroughly.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Image the samples using a transmission electron microscope at an appropriate accelerating voltage.

Rheological Characterization of Tetrapeptide Hydrogels

This protocol describes the use of oscillatory rheology to determine the mechanical properties of peptide hydrogels.[12][13][14][15]

Materials:

  • Peptide hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Loading: Carefully load the hydrogel sample onto the lower plate of the rheometer, ensuring there are no air bubbles.

  • Geometry Gap: Lower the upper plate to the desired gap (e.g., 1 mm).

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a set period.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVR to characterize the frequency-dependent behavior of the hydrogel.

  • Time Sweep: To monitor gelation kinetics, perform a time sweep at a fixed frequency and strain, recording the evolution of G' and G'' over time. The gel point is often identified as the crossover point where G' = G''.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol details the use of CD spectroscopy to determine the secondary structure (e.g., β-sheets) of self-assembling peptides.[5][16][17][18][19]

Materials:

  • Peptide solution/hydrogel (optically transparent)

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

  • Quartz cuvette (e.g., 0.1 cm path length)

  • CD spectrometer

Procedure:

  • Sample Preparation: Prepare the peptide sample in a suitable buffer at a known concentration (typically 0.1-1.0 mg/mL). The sample must be homogenous and transparent.

  • Instrument Setup:

    • Purge the spectrometer with nitrogen gas.

    • Set the desired wavelength range (e.g., 190-260 nm for far-UV).

    • Set the scanning parameters (e.g., scanning speed, bandwidth, accumulations).

  • Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the data from millidegrees to mean residue ellipticity ([θ]).

  • Analysis: Analyze the processed spectrum for characteristic secondary structure signals. For β-sheets, a negative band around 218 nm is typically observed.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the characterization of self-assembling tetrapeptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC HPLC Purification Cleavage->HPLC MassSpec Mass Spectrometry HPLC->MassSpec Dissolution Dissolution in Solvent MassSpec->Dissolution Trigger Trigger Assembly (e.g., pH change, solvent switch) Dissolution->Trigger Gelation Hydrogel Formation Trigger->Gelation TEM TEM Gelation->TEM Rheology Rheology Gelation->Rheology CD CD Spectroscopy Gelation->CD SelfAssembly_Hierarchy Monomer Protected Tetrapeptide Monomers Oligomer Initial Aggregates / Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fiber Mature Nanofibers Protofibril->Fiber Maturation Network Entangled Fiber Network (Hydrogel) Fiber->Network Entanglement Characterization_Techniques cluster_morphology Morphology cluster_secondary_structure Secondary Structure cluster_mechanical_properties Mechanical Properties Peptide_Assembly Self-Assembled Tetrapeptide TEM TEM / AFM Peptide_Assembly->TEM Visualizes nanostructure CD CD Spectroscopy Peptide_Assembly->CD Determines β-sheet content FTIR FTIR Peptide_Assembly->FTIR Confirms H-bonding Rheology Rheology Peptide_Assembly->Rheology Measures gel stiffness

References

Comparative Performance Analysis of Boc-Gly-Gly-Phe-Gly-OH in Antibody-Drug Conjugate Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-Gly-Gly-Phe-Gly-OH and Alternative Peptide Linkers in Antibody-Drug Conjugate (ADC) Development, Supported by Experimental Data.

This guide provides a comprehensive comparison of the widely used tetrapeptide linker, this compound, with a common alternative, the Val-Cit (valine-citrulline) dipeptide linker. The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation and the efficiency of payload release within the target tumor microenvironment. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biological and experimental pathways to aid in the informed selection of linkers for ADC development.

Quantitative Performance Comparison: GGFG vs. Val-Cit Linkers

The following table summarizes the key characteristics and comparative performance data of the Gly-Gly-Phe-Gly (GGFG) and Val-Cit linkers. It is important to note that the data presented is a synthesis of findings from multiple studies and direct head-to-head comparative data under identical conditions can be limited in publicly available literature.

ParameterGGFG (Gly-Gly-Phe-Gly) LinkerVal-Cit (Valine-Citrulline) LinkerKey Considerations
Primary Cleavage Enzyme Cathepsin L, Cathepsin B[1]Cathepsin B[]The GGFG linker shows broader specificity, which could be advantageous in tumors with varied cathepsin expression profiles.
Cleavage Mechanism Enzymatic cleavage of the peptide backbone, often followed by self-immolation of a PABC spacer to release the payload.Enzymatic cleavage between Val and Cit, followed by self-immolation of a PABC spacer.Both linkers are designed for efficient payload release following enzymatic action in the lysosome.
In Vitro Stability (Human Serum) High stability, with minimal premature payload release observed.[3]Generally high stability in human plasma.[4]Both linkers are designed to be stable in systemic circulation to minimize off-target toxicity.
In Vitro Stability (Mouse Serum) Significant payload release observed over time.[3]Susceptible to cleavage by mouse carboxylesterase 1C, leading to premature payload release.[5]This highlights a key challenge in the preclinical evaluation of ADCs with these linkers in murine models.
Relative Hydrophilicity The Val-Ala linker, a variation, has been shown to have better hydrophilicity than Val-Cit, potentially reducing aggregation.[][6]The Val-Cit linker is relatively hydrophobic, which can sometimes lead to ADC aggregation.[3]Linker hydrophilicity can impact the manufacturing and pharmacokinetic properties of the ADC.
Associated Payloads Commonly used with payloads such as DXd (a topoisomerase I inhibitor) and MMAE (a microtubule inhibitor).[1][7]Widely used with auristatins like MMAE and MMAF.[][8]The choice of linker can be influenced by the physicochemical properties of the payload.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADC performance. Below are representative protocols for key in vitro assays used to characterize ADCs with peptide linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • ADC construct with Boc-GGFG-OH or alternative linker

  • Human and mouse plasma (citrated)

  • Phosphate-buffered saline (PBS)

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in human or mouse plasma at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), aliquot a portion of the plasma-ADC mixture.

  • Immediately stop the reaction by adding 3 volumes of ice-cold protein precipitation solution.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze for the presence of the released payload using a validated LC-MS/MS method.

  • Quantify the amount of released payload at each time point and express it as a percentage of the total initial payload.

Protocol 2: Cathepsin-Mediated Cleavage Assay

Objective: To determine the kinetics of linker cleavage by specific lysosomal proteases.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B and Cathepsin L

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

  • Stop solution (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS/MS or fluorescence-based detection system

Methodology:

  • Activate the recombinant cathepsins according to the manufacturer's instructions.

  • In a microplate, combine the ADC (final concentration, e.g., 10 µM) with the activated cathepsin (e.g., 1 µM) in the assay buffer.

  • Incubate the reaction at 37°C.

  • At various time points, stop the reaction by adding the stop solution.

  • Analyze the samples for the released payload using LC-MS/MS or a fluorogenic substrate analogue.

  • Determine the initial rate of cleavage by plotting the concentration of the released payload against time.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

Objective: To evaluate the potency of the ADC in killing cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC)

  • Complete cell culture medium

  • ADC construct and a non-targeting control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the control ADC in complete culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions.

  • Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in ADC research.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Boc-GGFG-OH Linker-Payload Synthesis conjugation Conjugation to Antibody synthesis->conjugation purification Purification & DAR Determination conjugation->purification stability Plasma Stability Assay purification->stability cleavage Enzymatic Cleavage Assay purification->cleavage cytotoxicity Cytotoxicity Assay (IC50) purification->cytotoxicity

Caption: A generalized experimental workflow for the synthesis and in vitro evaluation of an Antibody-Drug Conjugate.

signaling_pathway cluster_cell Target Cancer Cell ADC ADC Binding to Surface Antigen internalization Internalization via Endocytosis ADC->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Cathepsin-mediated Linker Cleavage lysosome->cleavage release Payload Release (e.g., MMAE) cleavage->release microtubule Microtubule Disruption release->microtubule apoptosis Apoptosis microtubule->apoptosis

References

Cross-Validation of Protease-Cleavable Linker Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective Antibody-Drug Conjugates (ADCs). The linker's primary role is to ensure the stable attachment of the cytotoxic payload to the monoclonal antibody during systemic circulation and to facilitate its controlled release at the target tumor site. This guide provides a comparative analysis of the performance of the Boc-Gly-Gly-Phe-Gly-OH (Boc-GGFG-OH) tetrapeptide linker, a well-established protease-cleavable linker, against other common cleavable linker technologies. The information presented herein is supported by experimental data to aid in the rational design of next-generation ADCs.

The Boc-GGFG-OH linker is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][2] This targeted cleavage mechanism minimizes premature drug release and associated off-target toxicity.[1][3]

Comparative Performance of Cleavable Linkers

The stability and cleavage efficiency of a linker are paramount to an ADC's therapeutic index. The following tables summarize quantitative data from various studies to provide a cross-validation of different linker technologies.

Table 1: Plasma Stability of ADCs with Different Cleavable Linkers

Linker TypePeptide SequenceADC ExampleStability MetricResultReference
TetrapeptideGly-Gly-Phe-Gly (GGFG)DS-8201a (Trastuzumab deruxtecan)% Drug Release (21 days in plasma)1-2%[1]
DipeptideValine-Citrulline (Val-Cit)Not SpecifiedHalf-life in human plasma> 230 days[4]
DipeptideValine-Alanine (Val-Ala)Not SpecifiedCleavage rate relative to Val-Cit~50%[5]
DipeptidePhenylalanine-Lysine (Phe-Lys)Not SpecifiedCleavage rate relative to Val-Cit (isolated Cathepsin B)~30-fold faster[5]
ExolinkerGlu-Val-Cit (EVC)Trastuzumab-exo-EVC-ExatecanDAR retention over 7 daysSuperior to GGFG[6]

Table 2: In Vitro Potency of ADCs with Different Cleavable Linkers

Linker TypePayloadTarget Antigen & Cell LineIC50 (ng/mL)NotesReference
Sulfatase-cleavableMMAEHER2+61Higher cytotoxicity compared to a non-cleavable ADC.[4]
Val-CitMMAENot SpecifiedNot SpecifiedConsidered the benchmark for efficient payload release.[5]
Asn-AsnMMAEHER2+ and CD20+Not SpecifiedSimilar cytotoxicity compared to Val-Cit linker ADCs.[1]

Experimental Protocols

Accurate assessment of linker performance relies on robust and well-defined experimental protocols. The following are methodologies for key experiments in the evaluation of cleavable linkers.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.[5]

Objective: To determine the kinetics of drug release from a protease-cleavable linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with a protease-cleavable linker

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a solution of the ADC in the assay buffer.

  • Activate the Cathepsin B according to the manufacturer's instructions.

  • Initiate the reaction by adding the activated Cathepsin B to the ADC solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by HPLC to quantify the released payload.

  • Calculate the percentage of released payload at each time point.

LC-MS/MS-Based Quantification of Free Payload in Plasma

This method is employed to measure the amount of prematurely released payload in circulation, providing a measure of the ADC's in vivo stability.[3]

Objective: To quantify the concentration of free cytotoxic drug in plasma samples from subjects administered with an ADC.

Materials:

  • Plasma samples from ADC-treated subjects

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • To the plasma samples, add a protein precipitation solvent to precipitate proteins, including the intact ADC.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the small molecule free payload.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the free payload concentration.

  • The stability of the ADC is inversely proportional to the concentration of free payload detected over time.

Visualizing ADC Mechanisms and Workflows

Diagrams are provided below to illustrate the mechanism of action of ADCs with cleavable linkers and a typical experimental workflow.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Cleavage_Assay_Workflow Start Start: Prepare ADC and Cathepsin B Incubation Incubate ADC with Cathepsin B at 37°C Start->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze End End: Quantify Released Payload Analyze->End

References

Benchmarking Boc-Gly-Gly-Phe-Gly-OH: A Comparative Guide to Protease Substrate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the protease substrate Boc-Gly-Gly-Phe-Gly-OH against other common protease substrates. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in selecting the most appropriate substrate for their specific applications, particularly in the context of drug discovery and development, such as in the design of antibody-drug conjugates (ADCs).

Introduction to this compound and Target Proteases

This compound is a tetrapeptide featuring the sequence Gly-Gly-Phe-Gly (GGFG), protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group. This sequence is recognized and cleaved by certain proteases, making it a valuable tool as a cleavable linker in bioconjugation and drug delivery systems. The cleavage of the peptide bond typically occurs C-terminal to the phenylalanine (Phe) residue, a characteristic feature of chymotrypsin-like serine proteases and certain cathepsins.

The primary proteases relevant to the cleavage of the GGFG sequence are:

  • Cathepsin L: A lysosomal cysteine protease that plays a crucial role in protein degradation. The GGFG linker has been shown to be particularly responsive to cathepsin L[1].

  • Cathepsin G: A serine protease found in the azurophilic granules of neutrophils with chymotrypsin-like activity, capable of cleaving after aromatic residues[2].

  • Chymotrypsin: A digestive serine protease that specifically cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine[3].

This guide will focus on the performance of this compound as a substrate for these proteases and compare it with alternative substrates for which kinetic data is available.

Data Presentation: Comparative Kinetic Parameters of Protease Substrates

Table 1: Kinetic Parameters of Cathepsin L with Various Peptide Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Z-Phe-Arg-AMC0.771.51.95 x 10⁶[4]
Ac-QLLR-AMC---[5][6]
Z-FR-AFC---[7]

Note: Higher kcat/Km values indicate greater catalytic efficiency.

Table 2: Kinetic Parameters of Cathepsin G with Various Peptide Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp--1.5 x 10⁵[8]
Peptide substrates from α1-antichymotrypsin loop--5,000 - 20,000[8]

Note: The GGFG sequence is expected to be a substrate for Cathepsin G due to the presence of Phenylalanine at the P1 position.

Table 3: Kinetic Parameters of Chymotrypsin with Various Peptide Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-Tyr-Ly1-Ly2-...-Lym-NH2---[7]
Ac-Phe-Ly1-NH2---[7]

Note: Chymotrypsin is known to cleave C-terminal to Phenylalanine, making GGFG a putative substrate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of substrate performance. Below are representative protocols for assaying the activity of proteases with peptide substrates.

Protocol 1: Fluorogenic Substrate Assay for Cathepsin Activity

This protocol is adapted for the use of fluorogenic substrates, such as those containing 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), which are commonly used to determine cathepsin activity[3][9].

Materials:

  • Purified Cathepsin L, G, or Chymotrypsin

  • Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for Cathepsin L)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore)

  • Inhibitor (optional, for control experiments)

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the substrate in Assay Buffer to generate a standard curve.

  • Add a defined amount of purified protease to each well of the 96-well plate.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Immediately measure the fluorescence intensity at regular intervals using a microplate reader.

  • For control experiments, pre-incubate the protease with a specific inhibitor before adding the substrate.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.

  • Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.

  • The catalytic efficiency is determined as the kcat/Km ratio.

Protocol 2: HPLC-Based Assay for Protease Activity

This method allows for the direct measurement of substrate cleavage and product formation, providing a quantitative analysis of enzyme kinetics[10].

Materials:

  • Purified Cathepsin L, G, or Chymotrypsin

  • This compound or other peptide substrate

  • Reaction Buffer (optimized for the specific protease)

  • Quenching solution (e.g., trifluoroacetic acid, TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the peptide substrate in a suitable solvent.

  • Set up reaction mixtures containing the substrate and the protease in the Reaction Buffer.

  • Incubate the reactions at a constant temperature (e.g., 37°C).

  • At specific time points, withdraw aliquots from the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the quenched samples by reverse-phase HPLC to separate the uncleaved substrate from the cleavage products.

  • Quantify the peak areas of the substrate and product(s).

  • Calculate the rate of substrate consumption or product formation.

  • Determine the kinetic parameters (Km, Vmax, kcat, and kcat/Km) as described in Protocol 1.

Mandatory Visualization

Protease_Cleavage_Pathway cluster_substrate Substrate cluster_enzyme Protease cluster_products Cleavage Products BocGGFG This compound Protease Cathepsin L / G or Chymotrypsin BocGGFG->Protease Binding Product1 Boc-Gly-Gly-Phe-OH Protease->Product1 Cleavage Product2 H-Gly-OH Protease->Product2

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Plate Prepare 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Measure Measure Signal (Fluorescence or HPLC) Incubate->Measure Kinetics Calculate Kinetic Parameters (Km, kcat, kcat/Km) Measure->Kinetics Compare Compare Performance Kinetics->Compare

Conclusion

This compound serves as a valuable substrate for chymotrypsin-like proteases, particularly Cathepsin L, making it a suitable component for cleavable linkers in targeted drug delivery systems. While direct comparative kinetic data for this specific substrate is limited, the available information on related peptide substrates suggests that the GGFG sequence is efficiently recognized and cleaved. The choice of substrate should be guided by the specific protease of interest and the experimental context. The provided protocols offer a starting point for researchers to perform their own benchmarking studies to determine the optimal substrate for their needs.

References

Safety Operating Guide

Proper Disposal of Boc-Gly-Gly-Phe-Gly-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures for the proper disposal of Boc-Gly-Gly-Phe-Gly-OH, a tetrapeptide commonly used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring compliance with environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and hazard information. While this compound is generally considered to have a low hazard profile, proper personal protective equipment (PPE) should always be worn. This includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills and contamination.

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for this compound and its associated waste depends on its form (solid or liquid) and the institutional and local regulations governing laboratory waste. Always treat peptide waste as chemical waste.

Solid Waste Disposal

Solid waste includes unused or expired this compound powder, as well as contaminated consumables such as pipette tips, centrifuge tubes, and gloves.

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and leak-proof waste container.

  • Labeling: The container must be labeled as "Chemical Waste" and should include the full name of the compound.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Liquid Waste Disposal

Liquid waste may include solutions of this compound in various solvents or aqueous buffers.

Scenario 1: Non-Hazardous Determination

If the Safety Data Sheet (SDS) for your specific this compound product explicitly states that it is not a hazardous substance, and your local regulations permit, you may be able to dispose of aqueous solutions down the sanitary sewer.

  • Verification: Confirm the non-hazardous classification with the product-specific SDS and your institution's EHS guidelines.

  • Dilution: Dilute the aqueous solution with a large volume of water.

  • Drain Disposal: Pour the diluted solution down the drain, followed by copious amounts of running water to ensure it is thoroughly flushed from the plumbing system.

Scenario 2: Potentially Hazardous or Undetermined Classification

In the absence of a definitive non-hazardous classification, or if the peptide is dissolved in a hazardous solvent, it must be treated as hazardous waste. Chemical inactivation is a recommended step to denature the peptide before disposal.

  • Chemical Inactivation:

    • In a well-ventilated fume hood, select an appropriate inactivation reagent. Common choices include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).

    • Carefully add the liquid peptide waste to the inactivation solution, aiming for a ratio of at least 1 part waste to 10 parts inactivation solution.

    • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.

  • Neutralization (if applicable):

    • If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0. Use a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Waste Collection:

    • Collect the inactivated and neutralized solution in a designated, leak-proof, and clearly labeled "Hazardous Chemical Waste" container.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste management service.

Quantitative Data for Decontamination

For effective chemical inactivation of peptide waste, the following parameters are recommended:

Inactivation ReagentRecommended ConcentrationMinimum Contact Time
Sodium Hypochlorite (Bleach)0.5 - 1.0% final concentration30 - 60 minutes
Sodium Hydroxide (NaOH)1 M30 - 60 minutes
Hydrochloric Acid (HCl)1 M30 - 60 minutes

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid segregate_solid Segregate in Labeled 'Chemical Waste' Container solid_waste->segregate_solid check_sds Consult SDS for Hazard Classification liquid_waste->check_sds store_solid Store in Designated Hazardous Waste Area segregate_solid->store_solid dispose_solid Dispose via EHS or Licensed Contractor store_solid->dispose_solid non_hazardous Non-Hazardous (Aqueous Solution Only) check_sds->non_hazardous Non-Hazardous hazardous Hazardous or Unknown Classification check_sds->hazardous Hazardous/Unknown dilute_drain Dilute and Dispose Down Drain with Water (Verify Local Regulations) non_hazardous->dilute_drain chemical_inactivation Chemical Inactivation (e.g., Bleach, NaOH, HCl) hazardous->chemical_inactivation neutralize Neutralize (if necessary) chemical_inactivation->neutralize collect_liquid Collect in Labeled 'Hazardous Waste' Container neutralize->collect_liquid dispose_liquid Dispose via EHS or Licensed Contractor collect_liquid->dispose_liquid

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet. All waste must be handled in accordance with local, state, and federal regulations.

Essential Safety and Logistical Information for Handling Boc-Gly-Gly-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Boc-Gly-Gly-Phe-Gly-OH, a tetrapeptide used as a protease-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][2][] Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and potential splashes. Must meet ANSI Z87.1 standards.[4]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during deprotection steps with strong acids.[4]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[4]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.[4][5] Ensure the coat is fully buttoned.[5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles.[4][6]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[4]
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

2.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form or when using volatile reagents like trifluoroacetic acid (TFA) for deprotection.[7][8]

2.2. Handling Procedures

  • Preparation : Before handling, ensure all necessary PPE is donned correctly.[6]

  • Weighing : When weighing the powdered peptide, do so in a designated area with minimal air currents to prevent dust dispersal. Use of a dust mask or respirator is highly recommended.[4][6]

  • Dissolution : If preparing a solution, add the solvent slowly to the peptide to avoid splashing. Common solvents include DMF and DMSO.[] Sonication can aid in dissolution.[1]

  • Boc Deprotection : The Boc (tert-butoxycarbonyl) protecting group is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA).[9][10] This process should always be performed in a fume hood while wearing appropriate PPE, including a face shield and acid-resistant gloves.[8][11] The reaction can produce gas (carbon dioxide), so closed systems should be avoided.[10]

2.3. Storage

  • Lyophilized Powder : For long-term storage, keep at -20°C or colder in a tightly sealed container, protected from moisture and light.[1][2][4]

  • In Solution : It is not recommended to store peptides in solution for extended periods.[4] If necessary, prepare single-use aliquots and store them frozen at -20°C (for up to one month) or -80°C (for up to six months).[1] Avoid repeated freeze-thaw cycles.[4]

First Aid Measures

In case of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[6][12]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[6][12]
Eye Contact Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6][12]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[6][13]
Disposal Plan

All waste containing this compound should be treated as chemical waste.

4.1. Waste Segregation

  • Solid Waste : Sweep up any spilled powder, place it in a sealed, labeled container, and hold for waste disposal. Avoid creating dust.[4]

  • Liquid Waste : Contaminated solutions and solvents from experiments (e.g., TFA cleavage cocktails) should be collected in a designated, labeled hazardous waste container. Do not discharge into the environment or public drains.[6]

4.2. Disposal Procedure

  • Collection : Place all waste materials into a clearly labeled, sealed waste container designated for chemical waste.[6]

  • Labeling : Ensure the waste container is accurately labeled with its contents.

  • Institutional Protocol : Follow your institution's specific procedures for the collection and disposal of chemical waste.[6] Observe all federal, state, and local environmental regulations.[4]

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and use of this compound in a laboratory setting.

prep Preparation ppe Don PPE (Goggles, Lab Coat, Gloves) prep->ppe Step 1 handling Handling (in Fume Hood) ppe->handling weigh Weigh Powder (with Dust Mask) handling->weigh Step 2a dissolve Dissolve in Solvent handling->dissolve Step 2b weigh->dissolve reaction Reaction / Use dissolve->reaction deprotection Boc Deprotection (TFA) reaction->deprotection If required conjugation Further Synthesis (e.g., ADC Conjugation) reaction->conjugation Directly deprotection->conjugation cleanup Cleanup & Disposal conjugation->cleanup decontaminate Decontaminate Work Area cleanup->decontaminate Step 3 waste Segregate & Dispose Waste (Solid & Liquid) decontaminate->waste remove_ppe Doff PPE waste->remove_ppe Step 4

References

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